Quetiapine D4 fumarate
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]-1,1,2,2-tetradeuterioethanol;(E)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S.C4H4O4/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/i14D2,16D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHJBWUIWQOFLF-SQGQDMBVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OCCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42)O.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Quetiapine Fumarate as a Research Tool: A Technical Guide to its Mechanistic Landscape
Introduction: Deconstructing Quetiapine's Profile for Preclinical Research
Quetiapine, an atypical antipsychotic, has a well-established clinical profile for treating a range of psychiatric disorders, including schizophrenia, bipolar disorder, and major depressive disorder.[1][2] Its therapeutic efficacy is rooted in a complex and multifaceted mechanism of action, involving interactions with a broad spectrum of neurotransmitter receptors.[3][4] For the researcher, quetiapine fumarate is not just a therapeutic agent but a sophisticated tool to probe the intricate neurobiology of these conditions. This guide provides an in-depth exploration of quetiapine's mechanism of action, with a particular focus on its utility as a research tool for investigating dopaminergic and serotonergic pathways.
It is critical to address a common point of confusion for researchers: the distinction between "Quetiapine D4 fumarate" and quetiapine's action at the dopamine D4 receptor. "this compound" refers to a deuterated form of quetiapine fumarate, where four hydrogen atoms have been replaced with deuterium.[5][6][7] This isotopic labeling makes it a valuable tool as a tracer or an internal standard for quantitative analysis in techniques like NMR, GC-MS, or LC-MS, but it does not imply selective affinity for the D4 receptor.[5] This guide will focus on the pharmacological actions of the non-deuterated quetiapine fumarate as a research compound.
Part 1: The Core Mechanism of Action - A Multi-Receptor Engagement Strategy
Quetiapine's therapeutic and side-effect profile is a direct consequence of its engagement with multiple G-protein coupled receptors (GPCRs).[8] Its action is not dictated by a single high-affinity target but rather by a unique "receptor binding signature."
Dopamine Receptor Interactions: Beyond Simple D2 Blockade
While antagonism of the dopamine D2 receptor is a hallmark of antipsychotic action, quetiapine exhibits a nuanced interaction with the dopaminergic system.[9]
-
D2 Receptor Antagonism: Quetiapine acts as a D2 receptor antagonist, a property it shares with other antipsychotics.[3] However, it displays a relatively lower affinity for D2 receptors compared to many first-generation antipsychotics.[10][11] This is thought to contribute to its lower risk of extrapyramidal side effects.[4] An interesting characteristic of quetiapine is its rapid dissociation from the D2 receptor, often referred to as the "kiss and run" hypothesis.[11] This transient occupancy may be key to its atypical profile.[4][11]
-
The Role of the D4 Receptor: The dopamine D4 receptor, highly expressed in the prefrontal cortex, is implicated in cognitive and emotional processes.[12] Quetiapine exhibits a complex relationship with the D4 receptor. While some data suggest a lower affinity for D4 compared to other receptors, its interaction is still considered relevant to its overall effect.[11][13] The D4 receptor, being a D2-like receptor, inhibits adenylyl cyclase upon activation, reducing intracellular cyclic AMP (cAMP).[14] By acting as an antagonist, quetiapine can modulate this signaling cascade, which is of significant interest in research focused on cognitive deficits in psychiatric disorders.[15]
Serotonin Receptor Modulation: A Key to Atypicality
Quetiapine's potent activity at serotonin receptors is a defining feature of its atypical antipsychotic classification.
-
5-HT2A Receptor Antagonism: Quetiapine is a potent antagonist of the 5-HT2A receptor.[3] This action is believed to be crucial for its efficacy against the negative symptoms of schizophrenia and its mood-stabilizing properties.[9][16] The antagonism of 5-HT2A receptors in the prefrontal cortex can lead to an increase in dopamine release in this region, which may contribute to its pro-cognitive and antidepressant effects.[16][17]
-
5-HT1A Receptor Partial Agonism: Quetiapine also acts as a partial agonist at 5-HT1A receptors.[11] This property is shared with some anxiolytic and antidepressant medications and is thought to contribute to quetiapine's efficacy in treating mood symptoms.[2][16]
The Contribution of Norquetiapine: An Active Metabolite with a Distinct Profile
Upon administration, quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to its active metabolite, norquetiapine.[18][19] Norquetiapine has a distinct pharmacological profile that significantly contributes to the overall therapeutic effects of quetiapine.
-
Norepinephrine Transporter (NET) Inhibition: A key feature of norquetiapine is its potent inhibition of the norepinephrine transporter (NET).[16][17] This action increases the synaptic concentration of norepinephrine and is a primary mechanism underlying the antidepressant effects of quetiapine.[2][17]
-
Receptor Affinities: Norquetiapine also exhibits its own unique receptor binding profile, including antagonism at 5-HT2C and 5-HT7 receptors, and partial agonism at 5-HT1A receptors, further contributing to the antidepressant and anxiolytic properties of the parent drug.[2][20][21]
Other Receptor Interactions: Histaminergic and Adrenergic Effects
Quetiapine's interaction with other receptors is primarily associated with its side-effect profile, but these interactions can also be leveraged in a research context.
-
Histamine H1 Receptor Antagonism: Quetiapine is a potent antagonist of the H1 receptor, which accounts for its sedative effects.[3][10] This property can be a confounding factor in behavioral studies and must be carefully considered in experimental design.
-
Adrenergic α1 and α2 Receptor Antagonism: Antagonism at α1-adrenergic receptors can lead to orthostatic hypotension.[3] Its interaction with α2-adrenoceptors can also influence neurotransmitter release.[16][17]
Quantitative Data Summary: Receptor Binding Affinities (Ki, nM)
| Receptor | Quetiapine (Ki, nM) | Norquetiapine (Ki, nM) |
| Dopamine D2 | 380[11] | 196[13] |
| Dopamine D4 | 2020[11] | 1300[13] |
| Serotonin 5-HT2A | 640[11] | 58[13] |
| Serotonin 5-HT1A | 390 (partial agonist)[11] | - |
| Histamine H1 | 11[10] | 3.5[13] |
| Adrenergic α1 | - | - |
| Norepinephrine Transporter (NET) | Inactive[20][21] | Potent Inhibitor[20][21] |
Note: Ki values can vary between studies and experimental conditions. The values presented here are for comparative purposes.
Part 2: Visualizing the Mechanism - Signaling Pathways and Experimental Workflows
Dopamine D4 Receptor Signaling Pathway
The D4 receptor is a Gi/o-coupled receptor that, upon activation by dopamine, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP and subsequent downstream effects on protein kinase A (PKA) activity.[14][22] Quetiapine, as an antagonist, blocks this cascade.
Caption: Quetiapine's antagonism of the D4 receptor signaling pathway.
Experimental Workflow: In Vitro Receptor Binding Assay
A fundamental technique to characterize the interaction of a compound like quetiapine with its target receptors is the radioligand binding assay.
Caption: A generalized workflow for a competitive radioligand binding assay.
Part 3: Methodologies and Protocols for the Researcher
In Vitro Characterization: Radioligand Binding and Functional Assays
Objective: To determine the binding affinity (Ki) and functional activity (e.g., antagonism) of quetiapine at the dopamine D4 receptor.
Protocol: Competitive Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human dopamine D4 receptor in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone).
-
Add increasing concentrations of unlabeled quetiapine fumarate.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the quetiapine concentration.
-
Determine the IC50 value (the concentration of quetiapine that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Investigation: Animal Models of Psychiatric Disorders
Objective: To investigate the effects of quetiapine on behaviors relevant to psychiatric disorders in animal models.
Protocol: Chronic Unpredictable Mild Stress (CUMS) Model in Rats
This model is used to induce depression- and anxiety-like behaviors.[23]
-
Induction of CUMS:
-
House adult rats individually.
-
For a period of 4-6 weeks, expose the rats to a variable sequence of mild stressors daily. Examples of stressors include:
-
Stroboscopic illumination
-
Tilted cage (45°)
-
Food and water deprivation
-
White noise
-
Overnight illumination
-
Forced swimming in cool water
-
-
A control group should be housed under standard conditions without stressors.
-
-
Drug Administration:
-
Following the stress induction period, administer quetiapine fumarate (e.g., 10 mg/kg, intraperitoneally) or vehicle (e.g., saline) daily for a specified duration (e.g., 3-4 weeks).
-
-
Behavioral Testing:
-
Conduct a battery of behavioral tests to assess depression- and anxiety-like behaviors. These may include:
-
Sucrose Preference Test: To measure anhedonia, a core symptom of depression.
-
Forced Swim Test: To assess behavioral despair.
-
Elevated Plus Maze: To evaluate anxiety-like behavior.
-
-
-
Data Analysis:
-
Compare the behavioral outcomes between the different experimental groups (Control + Vehicle, CUMS + Vehicle, CUMS + Quetiapine).
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the effects of quetiapine.
-
Conclusion: A Versatile Tool for Neuropharmacological Discovery
Quetiapine fumarate, with its complex multi-receptor binding profile and the distinct activity of its metabolite norquetiapine, offers researchers a powerful pharmacological tool. By understanding its nuanced mechanism of action, particularly its interactions with the dopamine D4 and various serotonin receptors, scientists can effectively utilize quetiapine to dissect the neurobiological underpinnings of psychiatric disorders. The careful application of the in vitro and in vivo methodologies outlined in this guide will enable a more profound understanding of the signaling pathways and behavioral circuits that are dysregulated in these conditions, ultimately paving the way for the development of novel and more targeted therapeutic strategies.
References
- The dopamine D4 receptor: biochemical and signalling properties - PMC. (n.d.). PubMed Central.
- Neurochemical effects of quetiapine in patients with bipolar mania: a proton magnetic resonance spectroscopy study. (n.d.). PubMed.
- Receptor binding profiles of quetiapine and other mood stabilizing atypical antipsychotics. (n.d.). ResearchGate.
- Mechanism of Action of Quetiapine. (2016, November 7). Psychopharmacology Institute.
- Quetiapine-d4 fumarate | 5-HT Agonist/D2 Antagonist. (n.d.). MedchemExpress.com.
- Neurobiological bases of quetiapine antidepresant effect in the bipolar disorder. (n.d.). ResearchGate.
- Quetiapine has a D 2/3 receptor binding profile similar to clozapine: A [ 18 F]fallypride PET study in patients with schizophrenia. (2008, May 1). Journal of Nuclear Medicine.
- Quetiapine (Seroquel) Antipsychotic - in under 2 Minutes!. (2025, October 14). YouTube.
- Role of quetiapine beyond its clinical efficacy in bipolar disorder: From neuroprotection to the treatment of psychiatric disorders (Review). (n.d.). NIH.
- Neurobiological bases of quetiapine antidepresant effect in the bipolar disorder. (2010, January 1). PubMed.
- Binding affinities of quetiapine (white bars) and its metabolite N.... (n.d.). ResearchGate.
- Quetiapine and its metabolite norquetiapine: Translation from in vitro pharmacology to in vivo efficacy in rodent models. (2025, August 7). ResearchGate.
- In vitro studies on quetiapine metabolism using the substrate depletion approach with focus on drug-drug interactions. (n.d.). PubMed.
- Quetiapine and its metabolite norquetiapine: translation from in vitro pharmacology to in vivo efficacy in rodent models. (n.d.). PubMed Central.
- In vitro studies on quetiapine metabolism using the substrate depletion approach with focus on drug-drug interactions | Request PDF. (2025, August 7). ResearchGate.
- Dopamine receptor D4. (n.d.). Wikipedia.
- What is the mechanism of Quetiapine Fumarate?. (2024, July 17). Patsnap Synapse.
- DRD4 - D(4) dopamine receptor - Homo sapiens (Human) | UniProtKB. (2019, April 10). UniProt.
- Chronic Quetiapine Administration Has a Therapeutic Effect on Anxiety and Depression-Like Behavior in a Chronic Unpredictable Mild Stress (CUMS) Rat Model. (n.d.). PubMed.
- Quetiapine-d4 fumarate. (n.d.). MedchemExpress.com.
- MSDS - this compound (Possibility 1). (n.d.).
- This compound | C25H29N3O6S. (n.d.). PubChem.
- What is the mechanism of action (MOA) of Seroquel (quetiapine)?. (2025, July 19). Dr.Oracle.
- Quetiapine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index. (n.d.). Pediatric Oncall.
- The dopamine D4 receptors and mechanisms of antipsychotic atypicality. (n.d.). PubMed.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Role of quetiapine beyond its clinical efficacy in bipolar disorder: From neuroprotection to the treatment of psychiatric disorders (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Quetiapine Fumarate? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. medchemexpress.com [medchemexpress.com]
- 6. kmpharma.in [kmpharma.in]
- 7. Quetiapine-d8 Fumarate | C25H29N3O6S | CID 45359087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Quetiapine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. researchgate.net [researchgate.net]
- 11. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 12. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 15. The dopamine D4 receptors and mechanisms of antipsychotic atypicality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Neurobiological bases of quetiapine antidepresant effect in the bipolar disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro studies on quetiapine metabolism using the substrate depletion approach with focus on drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Quetiapine and its metabolite norquetiapine: translation from in vitro pharmacology to in vivo efficacy in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. uniprot.org [uniprot.org]
- 23. Chronic Quetiapine Administration Has a Therapeutic Effect on Anxiety and Depression-Like Behavior in a Chronic Unpredictable Mild Stress (CUMS) Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Role of Isotopic Labeling in Modern Drug Analysis
An In-Depth Technical Guide to the Synthesis and Characterization of Quetiapine D4 Fumarate
Quetiapine is a widely prescribed second-generation atypical antipsychotic medication effective in the treatment of schizophrenia and bipolar disorder.[1][2] In the realm of pharmaceutical development and clinical pharmacology, understanding a drug's pharmacokinetic (PK) profile—its absorption, distribution, metabolism, and excretion (ADME)—is paramount for ensuring safety and efficacy. The gold standard for quantitative bioanalysis, particularly for PK studies, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] The accuracy of this technique relies heavily on the use of a stable isotope-labeled internal standard (SIL-IS).
Deuterated compounds, where specific hydrogen atoms are replaced with their stable isotope, deuterium, have become indispensable as internal standards.[4][5] This substitution results in a molecule that is chemically identical to the parent drug but has a higher mass. When added to a biological sample, the SIL-IS co-elutes with the analyte during chromatography and experiences similar ionization effects in the mass spectrometer, but is distinguishable by its mass-to-charge ratio (m/z).[6] This allows for precise correction of variations in sample preparation and instrument response, leading to highly accurate and reliable quantification.[3]
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a deuterated analogue of Quetiapine. The "D4" designation indicates the incorporation of four deuterium atoms. This document is intended for researchers, chemists, and drug development professionals, offering a detailed methodology grounded in established chemical principles and analytical validation techniques.
Part 1: Multi-Step Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the preparation of a key chlorinated intermediate, followed by a coupling reaction with a custom-synthesized deuterated side-chain, and concludes with the formation of the stable fumarate salt. The causality behind this pathway is the efficient and controlled introduction of the deuterium label onto a precursor that can then be incorporated into the final molecule using well-established synthetic routes for Quetiapine.[7][8]
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 11-chloro-dibenzo[b,f][4][9]thiazepine
This step converts the lactam starting material into a reactive imino chloride, which is the key electrophile for the subsequent coupling reaction. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this type of transformation.[7][8]
-
To a stirred suspension of dibenzo[b,f][4][9]thiazepin-11(10H)-one (1.0 eq) in anhydrous toluene (10 vol), add phosphorus oxychloride (2.0 eq) and N,N-dimethylaniline (1.5 eq) under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Adjust the pH to ~8-9 with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with toluene (3 x 5 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 11-chloro-dibenzo[b,f][4][9]thiazepine intermediate, which can be used in the next step without further purification.
Step 2: Synthesis of 1-(2-(2-hydroxyethoxy-d4)ethyl)piperazine
The synthesis of the deuterated side-chain is a critical part of this process. It often involves using commercially available deuterated building blocks to ensure high isotopic enrichment. One plausible route involves the reaction of piperazine with a deuterated chloroethoxy ethanol derivative.
(Note: The synthesis of this specific deuterated reagent may vary and is often proprietary. The following is a representative procedure.)
-
React piperazine (excess) with 2-(2-chloroethoxy-d4)ethanol in the presence of a non-nucleophilic base like triethylamine in a suitable solvent such as acetonitrile.
-
Heat the reaction to reflux and monitor for completion.
-
After workup and purification by distillation or chromatography, the desired deuterated side-chain is obtained. The high isotopic purity of the starting material is crucial for the final product's quality.
Step 3: Coupling to Form Quetiapine D4 (Free Base)
This nucleophilic substitution reaction joins the two key fragments. The choice of an organic base is critical to neutralize the HCl generated during the reaction, driving it to completion.[10]
-
Dissolve the crude 11-chloro-dibenzo[b,f][4][9]thiazepine (1.0 eq) from Step 1 in anhydrous toluene (8 vol).
-
Add 1-(2-(2-hydroxyethoxy-d4)ethyl)piperazine (1.2 eq) and triethylamine (1.5 eq) to the solution.
-
Heat the mixture to reflux for 8-12 hours, monitoring for completion by HPLC.
-
Cool the reaction mixture and wash with water to remove triethylamine hydrochloride and excess reagents.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield crude Quetiapine D4 free base as a viscous oil.
Step 4: Formation and Purification of this compound
The final step involves converting the free base into its more stable and crystalline fumarate salt, which also serves as an effective method of purification.[10][11][12]
-
Dissolve the crude Quetiapine D4 base in absolute ethanol (10 vol) and heat to 60-65°C.
-
In a separate flask, dissolve fumaric acid (0.55 eq) in hot absolute ethanol.
-
Add the hot fumaric acid solution to the Quetiapine D4 solution dropwise with stirring.
-
Maintain the temperature for 30 minutes, then allow the mixture to cool slowly to room temperature, and finally cool in an ice bath for 1-2 hours to maximize precipitation.
-
Collect the resulting white solid by vacuum filtration, wash with cold ethanol, and dry under vacuum at 50°C.
-
If necessary, recrystallize from an appropriate solvent system (e.g., methanol/water) to achieve high purity.[13]
Part 2: Comprehensive Analytical Characterization
Rigorous characterization is essential to confirm the structure, verify the successful incorporation and location of deuterium atoms, and determine the chemical and isotopic purity of the final product.[14][15] A multi-technique approach provides a self-validating system, ensuring the compound meets the stringent requirements for use as an analytical standard.
Caption: Analytical workflow for this compound.
High-Resolution Mass Spectrometry (HRMS)
Purpose: To provide an exact mass measurement, confirming the elemental composition and the incorporation of four deuterium atoms.
Protocol:
-
Instrument: Q-TOF or Orbitrap Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Analysis: A dilute solution of the sample in methanol/water with 0.1% formic acid is infused directly or via LC injection.
-
Data Acquisition: Full scan from m/z 100-600.
Data Interpretation: The key is to compare the measured mass of the protonated molecular ion [M+H]⁺ with the theoretical mass. The mass difference of ~4.025 Da between the deuterated and non-deuterated compounds confirms the D4 labeling.
| Compound | Formula [M+H]⁺ | Theoretical m/z | Observed m/z (Typical) |
| Quetiapine | C₂₁H₂₆N₃O₂S⁺ | 384.1740 | 384.1735[16] |
| Quetiapine D4 | C₂₁H₂₂D₄N₃O₂S⁺ | 388.1991 | ~388.1989 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To confirm the overall molecular structure and, crucially, to verify the location of the deuterium labels by observing the absence of corresponding proton signals in the ¹H NMR spectrum.[14]
Protocol:
-
Instrument: 400 MHz or higher NMR Spectrometer.
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).[17]
-
Experiments: Acquire standard ¹H and ¹³C NMR spectra.
Data Interpretation:
-
¹H NMR: The spectrum should match the known spectrum of Quetiapine, with the critical exception that the signals corresponding to the protons on the deuterated positions will be absent or significantly diminished (>98% reduction). Assuming deuteration on the ethoxyethyl side chain, the corresponding multiplets would disappear.[16][18]
-
¹³C NMR: The spectrum will be very similar to that of Quetiapine, confirming the carbon backbone. The carbons bonded to deuterium will show a characteristic triplet multiplicity (due to C-D coupling) and a slight upfield shift.
| Proton Assignment (Quetiapine) | Typical Chemical Shift (δ, ppm)[16] | Expected in Quetiapine D4 | Rationale |
| Aromatic Protons | 6.8 - 7.4 | Present | Not deuterated |
| Piperazine Protons | 3.1 - 3.7 | Present | Not deuterated |
| -O-CH₂-CH₂-N- | ~3.5 - 3.7 | Absent | Site of D4 Labeling |
| -O-CH₂-CH₂-OH | ~3.7 | Present | Not deuterated |
| Fumarate Protons | ~6.6 (in DMSO-d₆)[17] | Present | Fumaric acid counter-ion |
High-Performance Liquid Chromatography (HPLC)
Purpose: To determine the chemical purity of the compound and to ensure no significant non-deuterated Quetiapine is present.
Protocol:
-
System: HPLC or UPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[19]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer pH 3) and acetonitrile.[19]
-
Flow Rate: 1.0 mL/min.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~0.1 mg/mL.
Data Interpretation: The deuterated compound should elute at nearly the same retention time as its non-deuterated counterpart. The purity is calculated based on the area percentage of the main peak in the chromatogram. The method should be validated according to ICH guidelines for specificity, linearity, accuracy, and precision.[19][20] A purity of >99% is typically required for an analytical standard.
| Parameter | Specification | Typical Result |
| Chemical Purity | > 99.0% | 99.7% |
| Retention Time | Consistent with reference | ~11 min (method dependent)[9] |
| Isotopic Purity | > 98% D4 | Confirmed by MS |
Conclusion
The synthesis and characterization of this compound require a meticulous, multi-step approach that combines targeted organic synthesis with a suite of advanced analytical techniques. The successful execution of the described protocols yields a high-purity, well-characterized material essential for modern pharmaceutical research. As a stable isotope-labeled internal standard, this compound enables researchers to conduct accurate and reliable quantitative bioanalytical studies, which are fundamental to understanding the pharmacokinetics of Quetiapine and ensuring its safe and effective clinical use. The integration of HRMS, NMR, and HPLC provides a robust, self-validating framework that guarantees the identity, purity, and isotopic integrity of this critical analytical tool.
References
- Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.
- Pharmaffiliates. (2024, December 6).
- BenchChem. The Indispensable Role of Deuterated Standards in Pharmacokinetic Studies: A Technical Guide.
- Vessalli, E., et al. (2013). HPLC and Spectrophotometric Determination and Formulation of Quetiapine Fumarate in the Pharmaceutical Dosage Forms. Asian Journal of Chemistry, 25(8), 4141-4144.
- Isotope Science / Alfa Chemistry.
- Kandula, V. R. (2014). FORMAL SYNTHESIS OF QUETIAPINE: AN ANTIPSYCHOTIC DRUG. Hetero Letters, 4(3), 331-334.
- Chemical Methodologies. (2018). Quetiapine Fumarate Syntheses and Its Determination Methods in the Pharmaceutical Dosage Forms, Human Plasma and Urine by RP.
- ResolveMass Laboratories Inc. (2025, November 8).
- Wisdomlib. (2025, August 18). Deuterated Internal Standard: Significance and symbolism.
- Waters Corporation. Routine Accurate Mass Measurement for the Identification of Impurities in Quetiapine Fumarate API Using the SmartMS-Enabled ACQUITY RDa Detector.
- ResearchGate.
- ResearchGate.
- ResearchGate. (2021).
- Semantic Scholar.
- Zbroi, O. V., et al. (2021). Development of determination methods of quetiapine fumarate for forensic-pharmaceutical purposes.
- National Center for Biotechnology Information. (n.d.). Quetiapine.
- Der Pharma Chemica.
- ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
- ResearchGate.
- ResearchGate. Fig.
- ORGANIC SPECTROSCOPY INTERN
- MedchemExpress.com.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Knesl, P. Synthesis of deuterated analogs, reference standards and metabolites of pharmaceuticals. Technische Univ. Wien, Wien (Austria).
- ResearchGate.
- ChemicalBook.
- Simson Pharma Limited. (2025, May 29).
- ResearchGate. Deuterated Drugs: Isotope Distribution and Impurity Profiles.
- International Journal of Pharmaceutical Sciences Review and Research. (2014, June 30).
- Google Patents. (n.d.). US8389716B2 - Process for the synthesis of quetiapine.
- Google Patents. (n.d.). WO2004076431A1 - Synthesis of quetiapine and pharmaceutically acceptable salts thereof.
- Google Patents. (n.d.). CN105859653A - Quetiapine synthesizing method.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quetiapine | C21H25N3O2S | CID 5002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 7. US8048876B2 - Process for preparing quetiapine and quetiapine fumarate - Google Patents [patents.google.com]
- 8. US8389716B2 - Process for the synthesis of quetiapine - Google Patents [patents.google.com]
- 9. asianpubs.org [asianpubs.org]
- 10. US7687622B2 - Process for preparing quetiapine fumarate - Google Patents [patents.google.com]
- 11. chemmethod.com [chemmethod.com]
- 12. CN105859653A - Quetiapine synthesizing method - Google Patents [patents.google.com]
- 13. EP2370432A2 - A process for preparing quetiapine fumarate - Google Patents [patents.google.com]
- 14. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. ORGANIC SPECTROSCOPY INTERNATIONAL: Quetiapine [orgspectroscopyint.blogspot.com]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. researchgate.net [researchgate.net]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. Analytical method development and validation of quetiapine fumarate [wisdomlib.org]
Physicochemical Properties of Quetiapine D4 Fumarate: An In-depth Technical Guide
Introduction: The Rationale for Deuteration in Quetiapine
Quetiapine D4 fumarate is a deuterated analog of the atypical antipsychotic agent Quetiapine fumarate. The strategic replacement of four hydrogen atoms with their heavier isotope, deuterium, on the ethoxyethanol side chain is a deliberate modification aimed at altering the molecule's metabolic profile. This "metabolic switching" is designed to attenuate the rate of oxidative metabolism by cytochrome P450 enzymes, potentially leading to a more stable pharmacokinetic profile, reduced dosing frequency, and an altered side-effect profile compared to its non-deuterated counterpart.[1] This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering critical insights for researchers, analytical scientists, and formulation experts in the field of drug development.
Part 1: Molecular Identity and Chemical Structure
A precise understanding of the molecule's identity is the foundation of all subsequent characterization. This compound is structurally identical to Quetiapine fumarate, save for the isotopic labeling. The fumarate salt form is employed to enhance aqueous solubility and stability.[1] It is crucial to note that the thermodynamically stable form is typically the hemifumarate salt, with a 2:1 ratio of the quetiapine base to fumaric acid.[1]
Several CAS (Chemical Abstracts Service) numbers may be encountered for this compound (e.g., 1185247-12-4, 1287376-15-1, 1331636-50-0), potentially corresponding to different suppliers, salt stoichiometries, or specific deuteration patterns.[1][2][3][4][5] Researchers should verify the specific batch information with the supplier's certificate of analysis.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | 2-[2-(4-benzo[b][1][6]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]-1,1,2,2-tetradeuterioethanol;(E)-but-2-enedioic acid | [4] |
| Molecular Formula | C₂₅H₂₉N₃O₆S (as fumarate salt) | [1][4] |
| C₂₁H₂₁D₄N₃O₂S · 0.5 C₄H₄O₄ (as hemifumarate salt) | [6] | |
| Molecular Weight | ~503.6 g/mol (as fumarate salt) | [2][3][4] |
| ~445.56 g/mol (as hemifumarate salt) | [6] | |
| CAS Number | 1185247-12-4 | [1][4] |
| Appearance | White to off-white crystalline powder | [1] |
| Chemical Structure | [4] |
Part 2: Solid-State Characterization
The solid-state properties of an active pharmaceutical ingredient (API) are paramount, directly influencing its stability, dissolution rate, and bioavailability.
Crystallinity and Polymorphism
This compound exists as a crystalline solid. The non-deuterated parent compound, Quetiapine fumarate, is known to exhibit polymorphism, meaning it can exist in multiple distinct crystalline structures.[1] These polymorphs can have different melting points, solubilities, and stabilities, making polymorphic screening a critical step in drug development. While specific studies on the D4 analog's polymorphism are less common, it is reasonable to infer that it may share this characteristic.
Caption: Impact of Polymorphism on API Properties
Melting Point
The melting point provides an indication of purity and thermal stability. For this compound, a consistent range has been reported.
Table 2: Thermal Properties of this compound
| Property | Value | Analytical Method | Reference(s) |
| Melting Point | 72 - 78 °C | Differential Scanning Calorimetry (DSC) | [1][7] |
This relatively moderate melting point suggests that care should be taken during manufacturing processes involving heat, such as milling or hot-melt extrusion, to avoid thermal degradation.
Experimental Protocol: Melting Point Determination by DSC
-
Principle: Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. An endothermic peak corresponds to the melting of the crystalline sample.
-
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Equilibrate the cell at 25 °C. Ramp the temperature from 25 °C to 200 °C at a constant rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
Data Analysis: Record the heat flow versus temperature. The melting point is determined as the onset temperature or the peak maximum of the endothermic event. The result is a self-validating system as the sharpness and shape of the peak also provide information on the sample's purity and crystalline nature.
-
Part 3: Solution Properties
The behavior of a drug in solution governs its absorption and distribution. For an ionizable molecule like Quetiapine, pH is the master variable.
Ionization Constants (pKa)
Quetiapine is a dibasic compound, with two nitrogen atoms in the piperazine ring that can be protonated. These ionization constants (pKa values) are the primary determinants of its pH-dependent solubility and lipophilicity.
Table 3: Ionization Constants of Quetiapine
| pKa Value | Corresponding Functional Group | Reference(s) |
| pKa1 ≈ 7.0 - 7.5 | Piperazine Nitrogen (more basic) | [1][8][9][10] |
| pKa2 ≈ 2.8 - 4.0 | Piperazine Nitrogen (less basic) | [1] |
Note: Reported pKa values can vary based on the experimental method (e.g., potentiometry, capillary electrophoresis) and conditions.
The pKa values indicate that at physiological pH (~7.4), Quetiapine will exist as a mixture of its neutral and monoprotonated forms. In the acidic environment of the stomach (pH 1-3), it will be predominantly in its fully protonated, dicationic form.
Caption: Ionization States of Quetiapine vs. pH
Solubility
The solubility of this compound is highly dependent on pH, a direct consequence of its pKa values. The protonated, ionized forms are significantly more water-soluble than the neutral base.
Table 4: Solubility Profile of this compound
| Solvent/Condition | Solubility Value | Reference(s) |
| Aqueous (pH 5) | ~10.8 mg/mL | [1] |
| Aqueous (pH 7) | ~1.6 mg/mL | [1] |
| Aqueous (pH 9) | ~0.36 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | ≥11 mg/mL; 10 mM | [8][11][12] |
| Methanol | Soluble | [1] |
| Ethanol | Soluble | [1] |
The high solubility in acidic conditions facilitates dissolution in the stomach, while the decreasing solubility at higher pH values in the intestine can impact the rate and extent of absorption.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Principle: This method determines the equilibrium solubility of a compound by allowing an excess of the solid to equilibrate with the solvent over a set period.
-
Methodology:
-
System Preparation: Add an excess amount of this compound (enough to ensure solid remains after equilibration) to vials containing buffers of desired pH values (e.g., pH 5.0, 7.0, 9.0).
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours). The system is self-validating; taking samples at multiple time points (e.g., 24, 48, 72 hours) and observing a plateau in concentration confirms equilibrium has been reached.
-
Sample Processing: After equilibration, filter the suspensions through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solid.
-
Quantification: Dilute the filtrate appropriately and analyze the concentration of the dissolved drug using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Lipophilicity (LogP & LogD)
Lipophilicity is a critical determinant of a drug's ability to cross biological membranes. It is typically expressed as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) for all species at a specific pH.
Table 5: Lipophilicity of Quetiapine
| Parameter | Value | Significance | Reference(s) |
| LogP (n-octanol/water) | 0.45 - 2.81 | Intrinsic lipophilicity of the neutral molecule | [1] |
| LogD (at pH 5.0) | 1.37 | Effective lipophilicity in acidic conditions | [1] |
| LogD (at pH 7.0) | 2.65 | Effective lipophilicity near physiological pH | [1] |
| LogD (at pH 9.0) | 2.59 | Effective lipophilicity in basic conditions | [1] |
The LogD value peaks around physiological pH, indicating an optimal balance between aqueous solubility and lipid membrane permeability, which is a desirable characteristic for oral drug absorption.[1]
Part 4: Stability Profile
Ensuring the stability of an API is a non-negotiable aspect of drug development. This compound is generally stable under recommended storage conditions but is susceptible to degradation under stress.
-
Recommended Storage: Store in a refrigerator (-20°C to 8°C), protected from light and moisture, and preferably under an inert atmosphere.[6][13]
-
Incompatibilities: Avoid contact with strong oxidizing agents and highly acidic environments, which can promote chemical degradation.
Workflow: Forced Degradation Study
A forced degradation study is a self-validating system designed to identify potential degradation products and establish the intrinsic stability of a drug.
Caption: Forced Degradation Workflow
-
Protocol Outline:
-
Expose solutions and solid samples of this compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
-
Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method capable of separating the intact drug from any degradation products.
-
Characterize significant degradants using mass spectrometry (MS) to elucidate their structures.
-
Validate that the analytical method can accurately quantify the drug in the presence of its degradants.
-
Conclusion
The physicochemical properties of this compound are largely governed by the dibasic nature of its piperazine moiety, resulting in a distinct pH-dependent solubility and lipophilicity profile. While the deuteration primarily influences its metabolic fate, the fundamental properties outlined in this guide—solid-state characteristics, solution behavior, and stability—remain the critical parameters that must be thoroughly understood and controlled. The experimental protocols and workflows described herein provide a robust framework for researchers to generate high-quality, reliable data essential for the successful development of drug candidates.
References
- Title: this compound | 1185247-12-4 Source: Google AI Search URL
- Title: Quetiapine-d4 Fumarate | CAS 1287376-15-1 | SCBT Source: Santa Cruz Biotechnology URL
- Title: this compound Source: VIVAN Life Sciences URL
- Source: Sussex Research Laboratories Inc.
- Title: this compound | C25H29N3O6S | CID 45359087 Source: PubChem - NIH URL
- Title: CAS No : 1331636-50-0| Chemical Name : Quetiapine-d4 Fumarate Source: Pharmaffiliates URL
- Title: Quetiapine | C21H25N3O2S | CID 5002 Source: PubChem - NIH URL
- Title: QUETIAPINE-D4 FUMARATE 1287376-15-1 Source: United States Biological URL
- Source: National Institutes of Health (NIH)
- Title: Quetiapine Fumarate - Antipsychotic Agent for CNS Disorders Source: APExBIO URL
- Title: 111974-69-7, Quetiapine Formula Source: ECHEMI URL
- Title: Analytical Method Development and Validation of Quetiapine Fumarate in Api and Dosage form by Using Rp – Hplc Source: Oriental Journal of Chemistry URL
- Title: QUETIAPINE-D4 FUMARATE | 1287376-15-1 Source: ChemicalBook URL
- Title: 111974-72-2 Quetiapine fumarate Source: AKSci URL
- Title: Quetiapine fumarate 111974-72-2 wiki Source: Guidechem URL
- Title: Showing Compound Quetiapine (FDB023592)
Sources
- 1. Quetiapine | C21H25N3O2S | CID 5002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Quetiapine Fumarate | C46H54N6O8S2 | CID 5281025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Analytical method development and validation of quetiapine fumarate [wisdomlib.org]
- 7. holcapek.upce.cz [holcapek.upce.cz]
- 8. Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Method Development and Validation of Quetiapine Fumarate in Api and Dosage form by Using Rp – Hplc – Oriental Journal of Chemistry [orientjchem.org]
- 10. Showing Compound Quetiapine (FDB023592) - FooDB [foodb.ca]
- 11. apexbt.com [apexbt.com]
- 12. 111974-72-2 Quetiapine fumarate AKSci J11316 [aksci.com]
- 13. mdpi.com [mdpi.com]
Introduction: Quetiapine and the Rationale for Isotopic Substitution
An In-Depth Technical Guide to the Deuterium Labeling of Quetiapine: Pharmacokinetic Modification and Bioanalytical Applications
Quetiapine is a second-generation atypical antipsychotic agent widely prescribed for the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] Chemically, it is a dibenzothiazepine derivative that exerts its therapeutic effects through a complex antagonism of multiple neurotransmitter receptors, including serotonin (5-HT₂) and dopamine (D₂) receptors in the brain.[2][3] Like many pharmaceuticals, the clinical efficacy and safety profile of quetiapine are intrinsically linked to its pharmacokinetic properties, particularly its metabolism.
The primary route of elimination for quetiapine is extensive hepatic metabolism, predominantly mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[3][4][5] This biotransformation leads to the formation of various metabolites, including the pharmacologically active N-desalkylquetiapine (norquetiapine) and several inactive metabolites such as the sulfoxide and parent acid metabolites.[2][3][6] The rate and pathways of this metabolism dictate the drug's half-life, which is approximately 6-7 hours, often necessitating multiple daily doses to maintain therapeutic plasma concentrations.[2][4]
This metabolic profile presents two key areas where deuterium labeling—the strategic replacement of hydrogen (¹H) atoms with their stable, heavier isotope deuterium (²H or D)—offers significant scientific and clinical value. This guide explores the dual significance of deuterating quetiapine:
-
As a tool for therapeutic enhancement: By modifying the metabolic profile of the drug to create a new chemical entity with potentially improved pharmacokinetic properties.
-
As an indispensable tool for bioanalysis: By serving as the "gold standard" internal standard for accurate and precise quantification in complex biological matrices.
This document provides a technical overview of the underlying principles, experimental methodologies, and practical implications of deuterium labeling as it applies to quetiapine, tailored for researchers and drug development professionals.
Part 1: Pharmacokinetic Modification via the Kinetic Isotope Effect (KIE)
The concept of creating a deuterated version of an existing drug, often termed a "deuterium switch," is a sophisticated strategy in medicinal chemistry aimed at improving a molecule's metabolic stability.[7][8] This approach leverages a fundamental quantum mechanical principle known as the Kinetic Isotope Effect (KIE) .
The Scientific Principle: The Deuterium Kinetic Isotope Effect
The KIE arises because the bond between a carbon atom and a deuterium atom (C-D) is stronger and vibrates at a lower frequency than the corresponding bond with a hydrogen atom (C-H).[][10] Consequently, more energy is required to break a C-D bond. In drug metabolism, many enzymatic reactions, particularly those catalyzed by cytochrome P450 enzymes, involve the cleavage of a C-H bond as a rate-limiting step.[11][12]
By selectively replacing hydrogen atoms at metabolically vulnerable positions ("soft spots") on the quetiapine molecule with deuterium, the rate of enzymatic metabolism at that site can be significantly reduced.[7][] This slowing of metabolism can lead to several desirable pharmacokinetic outcomes:
-
Increased Half-Life and Exposure: A slower metabolic rate can increase the drug's terminal half-life (t½) and the total drug exposure (Area Under the Curve, AUC).
-
Reduced Dosing Frequency: Longer half-life may allow for less frequent dosing (e.g., once-daily instead of twice-daily), improving patient compliance.[13]
-
Altered Metabolite Profile: It can decrease the formation of specific metabolites, which may be beneficial if a metabolite is associated with adverse effects.[7]
-
Improved Safety and Tolerability: A more stable and predictable pharmacokinetic profile can lead to lower peak plasma concentrations (Cmax) while maintaining therapeutic efficacy, potentially reducing dose-dependent side effects.[14]
The U.S. FDA considers deuterated versions of existing drugs as new chemical entities (NCEs), eligible for their own period of market exclusivity, which has spurred significant interest in this development strategy.[15][16]
Identifying Metabolic "Soft Spots" on Quetiapine
The metabolism of quetiapine involves several key pathways that represent potential sites for deuteration.[3][17]
-
Sulfoxidation: Formation of the inactive quetiapine sulfoxide metabolite.
-
Oxidation of the Ethoxyethanol Side Chain: Cleavage and modification of the side chain attached to the piperazine ring.
-
N-dealkylation: Formation of the active metabolite norquetiapine.
-
Hydroxylation: Addition of a hydroxyl group to the dibenzothiazepine ring system, forming metabolites like 7-hydroxyquetiapine.[3][18]
Targeting the C-H bonds involved in these oxidative pathways is the primary strategy for creating a metabolically stabilized version of quetiapine. For instance, deuteration of the ethylene glycol side chain or the piperazine ring could slow the formation of various oxidative metabolites.
Caption: Major metabolic pathways of quetiapine primarily mediated by CYP3A4.
Caption: The Kinetic Isotope Effect slows metabolism at the stronger C-D bond.
Part 2: Deuterated Quetiapine as an Internal Standard in Bioanalysis
While the therapeutic potential of deuterated drugs is compelling, the most immediate and widespread application of deuterium-labeled quetiapine is in quantitative bioanalysis. Deuterated analogues, such as Quetiapine-d8, are considered the "gold standard" for internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[19]
The Principle: Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a powerful analytical technique used for the precise quantification of analytes in complex samples like plasma, urine, or tissue homogenates.[19] The core principle involves adding a known quantity of a stable isotope-labeled (SIL) version of the analyte (the internal standard, IS) to the sample at the very beginning of the sample preparation process.[20]
The key assumption, which holds true for deuterated standards, is that the SIL internal standard is chemically and physically identical to the unlabeled analyte.[21] Therefore, it behaves identically during every step of the analytical workflow:
-
Sample Extraction: Any loss of analyte during protein precipitation, liquid-liquid extraction, or solid-phase extraction is mirrored by an identical proportional loss of the IS.
-
Chromatographic Separation: The deuterated IS co-elutes almost perfectly with the native analyte.[20]
-
Mass Spectrometric Ionization: Both the analyte and the IS experience the same degree of ion suppression or enhancement caused by the sample matrix.[19]
Because the mass spectrometer can differentiate between the analyte and the IS based on their mass-to-charge (m/z) ratio, quantification is based on the ratio of the analyte's signal to the IS's signal. This ratiometric measurement corrects for variations in sample recovery and matrix effects, leading to exceptionally high accuracy and precision.[19][20]
Key Characteristics of an Ideal Deuterated Standard
For a deuterated standard like Quetiapine-d8 to be effective, it must meet several criteria:
| Property | Description | Rationale |
| Isotopic Purity | The standard should have a high degree of deuterium incorporation (typically >98%) and be free of any unlabeled analyte. | Contamination with the unlabeled analyte will lead to an overestimation of the sample concentration.[19] |
| Label Stability | Deuterium atoms must be placed on chemically stable, non-exchangeable positions of the molecule. | Labels on heteroatoms (O-H, N-H) or acidic carbons can exchange with protons from the solvent, compromising the integrity of the standard.[22] For quetiapine, labels on the piperazine ring are common and stable. |
| Mass Difference | The mass difference between the analyte and the IS should be sufficient (typically ≥ 3 Da) to prevent isotopic crosstalk. | This ensures that the natural isotopic abundance of the analyte does not interfere with the signal of the IS, and vice versa. |
| Co-elution | The IS and analyte should have virtually identical retention times in the chromatographic system. | This ensures both compounds experience the same matrix effects at the same time.[20] |
Experimental Protocol: Quantification of Quetiapine in Human Plasma using Quetiapine-d8
This section outlines a typical workflow for the quantitative analysis of quetiapine in human plasma using a deuterated internal standard.
1. Materials and Reagents:
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Quetiapine analytical standard
-
Quetiapine-d8 internal standard (IS)
-
Acetonitrile (HPLC grade), containing 0.1% formic acid
-
Water (HPLC grade), containing 0.1% formic acid
-
Methanol (HPLC grade)
2. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Quetiapine-d8 internal standard working solution (e.g., at 500 ng/mL in methanol) to each tube and vortex briefly. This is the critical spiking step.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant to an HPLC vial for analysis.
3. LC-MS/MS Analysis: The following are representative parameters. Method development and validation are required for specific applications.
| Parameter | Example Condition |
| LC System | UHPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Quetiapine) | m/z 384.2 → 253.1 |
| MRM Transition (Quetiapine-d8) | m/z 392.2 → 261.1 |
Caption: Workflow for bioanalysis using Isotope Dilution Mass Spectrometry.
Conclusion
Deuterium labeling of quetiapine represents a powerful and versatile strategy in pharmaceutical sciences. From a drug development perspective, it offers a rational approach to "fine-tune" the metabolic profile of a well-established drug, potentially leading to a new therapeutic agent with superior pharmacokinetics and an improved clinical profile. The principles of the kinetic isotope effect provide a solid scientific foundation for this endeavor, which has been validated by the regulatory approval and clinical success of other deuterated drugs.[13][23]
Concurrently, in the realm of bioanalysis, deuterated quetiapine is not a prospective tool but a current and essential one. As a stable isotope-labeled internal standard, it is fundamental to the accurate and reliable quantification of quetiapine in pharmacokinetic, toxicokinetic, and clinical monitoring studies. The use of isotope dilution mass spectrometry, enabled by standards like Quetiapine-d8, ensures the data integrity required for critical research and regulatory submissions. This dual significance underscores the profound impact that a subtle, single-neutron change can have on the development and analysis of a vital medication.
References
- DeVane, C. L., & Nemeroff, C. B. (2001). Clinical pharmacokinetics of quetiapine: an atypical antipsychotic. Clinical pharmacokinetics, 40(7), 509–522.
- Guzman, F. (2016). Quetiapine Pharmacokinetics. Psychopharmacology Institute.
- Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in enzymology, 596, 217–238.
- BenchChem. (2025). The Guiding Principles of Deuterium-Labeled Standards in Mass Spectrometry. BenchChem Technical Guides.
- FDA. (n.d.). SEROQUEL (quetiapine fumarate) Label.
- Nemeroff, C. B., Kinkead, B., & Goldstein, J. (2002). Quetiapine: Preclinical Studies, Pharmacokinetics, Drug Interactions, and Dosing.
- PharmGKB. (n.d.).
- BenchChem. (n.d.).
- Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions.
- Hsieh, Y. L., et al. (2021). Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking. Journal of Food and Drug Analysis.
- BenchChem. (2025). A Comparative Guide to the Inter-laboratory Quantification of Quetiapine Metabolites. BenchChem Technical Guides.
- Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges.
- BOC Sciences. (2025).
- Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611.
- Ediagbonya, T. F., & Olaleye, O. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research.
- Zhang, M., et al. (2024). Analysis of the Development Status and Advantages of Deuterated Drugs. Chinese Pharmaceutical Journal.
- Hsieh, Y. L., et al. (2021). Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking.
- Hsieh, Y. L., et al. (2021). Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking.
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass.
- Scott, P. J. H. (2014). Deuterated drugs; where are we now?
- Protti, M., et al. (2019). Distribution of quetiapine and metabolites in biological fluids and tissues.
- Pirali, T., et al. (2019). A Primer of Deuterium in Drug Design. Journal of Medicinal Chemistry.
- Salamandra, LLC. (2024).
- Tobin, J. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
- Kandula, V. R. (2014). FORMAL SYNTHESIS OF QUETIAPINE: AN ANTIPSYCHOTIC DRUG. Hetero Letters, 4(3), 331-334.
- Che, A. (2023).
- Haraguchi, N., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2404.
- Johansen, J. L. (2017). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. ACS Medicinal Chemistry Letters, 8(8), 793–794.
- Troutman Pepper. (2017). Deuterated Drugs Are New Chemical Entities. JDSupra.
- Harbeson, S. L., & Tung, R. D. (2011). Deuterium Medicinal Chemistry Comes of Age. Expert Opinion on Emerging Drugs, 16(4), 543-546.
- Cabri, W., et al. (2013). Process for the synthesis of quetiapine.
- Unknown. (2016). Quetiapine synthesizing method.
- Al-Zehouri, J., et al. (2018). Quetiapine Fumarate Syntheses and Its Determination Methods in the Pharmaceutical Dosage Forms, Human Plasma and Urine by RP. Chemical Methodologies.
- World of Molecules. (2013). Quetiapine. New Drug Approvals.
- DeVane, C. L., & Nemeroff, C. B. (2001). Clinical Pharmacokinetics of Quetiapine.
- Reddy, G. C., et al. (2010). IDENTIFICATION, ISOLATION, SYNTHESIS AND CHARACTERIZATION OF PRINCIPAL OXIDATION IMPURITIES IN QUETIAPINE. Rasayan Journal of Chemistry.
- PharmGKB. (n.d.).
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Clinical pharmacokinetics of quetiapine: an atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of the Development Status and Advantages of Deuterated Drugs [journal11.magtechjournal.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medium.com [medium.com]
- 14. isotope.com [isotope.com]
- 15. salamandra.net [salamandra.net]
- 16. Deuterated Drugs Are New Chemical Entities | Troutman Pepper Locke - JDSupra [jdsupra.com]
- 17. ClinPGx [clinpgx.org]
- 18. "Determination of quetiapine and its metabolites in plasma by field-enh" by Tai-Ling Liu, Li-Shan Fang et al. [jfda-online.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. texilajournal.com [texilajournal.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 23. pubs.acs.org [pubs.acs.org]
Technical Guide: Leveraging Quetiapine-d4 Fumarate for Robust Preliminary Pharmacokinetic Screening
A Senior Application Scientist's Perspective on Methodical, Self-Validating Early-Stage ADME Assessment
Preamble: The Strategic Imperative of Early Pharmacokinetic Profiling
In the landscape of drug discovery, the path from a promising hit to a viable clinical candidate is fraught with attrition. A significant proportion of failures can be attributed to suboptimal pharmacokinetic (PK) properties—poor absorption, unfavorable distribution, rapid metabolism, or inefficient excretion (ADME).[1][2] Consequently, the early, rapid, and accurate assessment of a compound's ADME profile is not merely a procedural step but a strategic imperative. Integrating a robust ADME screening cascade allows for the early identification of liabilities, guiding medicinal chemistry efforts to build favorable PK properties into lead series and ultimately de-risking progression to more resource-intensive in vivo studies.[3][4]
This guide provides a technical framework for conducting a preliminary pharmacokinetic screen centered on Quetiapine, an atypical antipsychotic. It specifically details the critical role of Quetiapine-d4 fumarate , a stable isotope-labeled (SIL) analog, as the cornerstone of the bioanalytical process. The methodologies described herein are designed as a self-validating system, ensuring data integrity and providing a confident foundation for decision-making in a drug development program.
The Lynchpin of Bioanalysis: The Role of Quetiapine-d4 Fumarate
Quantitative bioanalysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for determining drug concentrations in biological matrices.[5][6] The accuracy of this technique hinges on the use of an appropriate internal standard (IS). An ideal IS should behave identically to the analyte of interest during sample preparation (e.g., extraction) and chromatographic separation, but be distinguishable by the mass spectrometer.[7]
This is precisely the role of Quetiapine-d4 fumarate. By replacing four hydrogen atoms with deuterium, its mass is increased by four atomic mass units.
-
Causality: Because deuterium is a stable, non-radioactive isotope of hydrogen, its substitution results in a compound that is chemically and physically almost identical to Quetiapine.[8][9] It will have the same extraction efficiency, the same retention time on an HPLC column, and the same ionization efficiency in the mass spectrometer's source.[7]
-
Trustworthiness: Any sample loss during extraction or variability in instrument response (ion suppression) will affect both the analyte (Quetiapine) and the SIL-IS (Quetiapine-d4) equally.[10] By calculating the ratio of the analyte response to the IS response, these variations are normalized, yielding highly accurate and precise quantification. This principle is a foundational element of regulatory guidelines for bioanalytical method validation.[11][12]
Caption: Bioanalytical workflow using a deuterated internal standard.
The In Vitro ADME Screening Cascade
The goal of the in vitro screen is to rapidly assess the fundamental ADME properties of Quetiapine using a tiered approach. These assays are cost-effective and provide critical data to build a preliminary PK profile before committing to animal studies.[1][13]
Absorption Potential: Caco-2 Permeability Assay
Predicting oral absorption is critical for orally administered drugs like Quetiapine. The Caco-2 permeability assay is a well-established in vitro model of the human intestinal epithelium.[14][15]
-
Expertise & Causality: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions.[16] This monolayer mimics the physical and biological barrier of the gut wall, expressing relevant efflux transporters like P-glycoprotein (P-gp).[15] By measuring the rate of drug transport from the apical (AP) to the basolateral (BL) side, we can estimate its absorptive permeability.
-
Trustworthiness (Self-Validation): The integrity of each cell monolayer must be confirmed before and after the experiment by measuring the Transepithelial Electrical Resistance (TEER).[14] A consistent TEER value ensures the tight junctions are intact. Furthermore, running low and high permeability control compounds (e.g., Atenolol and Propranolol) in parallel validates the performance of the assay batch.
Experimental Protocol: Caco-2 Bidirectional Permeability
-
Cell Culture: Seed Caco-2 cells onto Transwell™ filter inserts and culture for ~21 days to allow for differentiation and monolayer formation.
-
Integrity Check: Measure the TEER of each monolayer. Only use wells that meet the pre-defined acceptance criterion (e.g., >200 Ω·cm²).[17]
-
Dosing (A→B): Add Quetiapine (e.g., 10 µM) to the apical (AP) chamber. The basolateral (BL) chamber contains a fresh buffer.
-
Dosing (B→A): In a separate set of wells, add Quetiapine to the BL chamber to assess active efflux.
-
Incubation: Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[14]
-
Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.
-
Analysis: Quantify the concentration of Quetiapine in all samples using the validated LC-MS/MS method with Quetiapine-d4 as the internal standard.
-
Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B→A / Papp A→B) > 2 is indicative of active efflux.[16]
Distribution Profile: Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins, primarily albumin, dictates the unbound fraction (fu). Only the unbound drug is free to distribute to tissues, interact with targets, and be cleared.[18][19]
-
Expertise & Causality: The Rapid Equilibrium Dialysis (RED) method is a robust and widely used technique.[19] It uses a device with two chambers separated by a semipermeable membrane. Plasma containing the drug is placed in one chamber, and buffer is placed in the other. The membrane allows the free drug to pass through but retains the larger protein-bound complex.[20] At equilibrium, the concentration of the drug in the buffer chamber is equal to the unbound concentration in the plasma chamber.
-
Trustworthiness (Self-Validation): The system's validity is confirmed by running a control compound with known binding properties (e.g., Warfarin) in parallel. Mass balance should also be assessed to ensure the compound did not adsorb to the device material.
Experimental Protocol: Rapid Equilibrium Dialysis (RED)
-
Preparation: Spike Quetiapine into plasma from relevant species (human, rat) to the desired concentration.
-
Loading: Add the spiked plasma to the sample chamber of the RED device and an equal volume of phosphate-buffered saline (PBS) to the buffer chamber.
-
Incubation: Incubate the sealed plate at 37°C with shaking for 4-6 hours to allow equilibrium to be reached.[19]
-
Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.
-
Analysis: To release the bound drug and avoid matrix differences, the plasma sample is matched with an equal volume of clean buffer, and the buffer sample is matched with an equal volume of blank plasma. Both are then analyzed by LC-MS/MS with Quetiapine-d4.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Metabolic Fate: Liver Microsomal Stability
This assay assesses the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[21] The data are used to calculate intrinsic clearance (CLint), a key parameter for predicting in vivo hepatic clearance.[22]
-
Expertise & Causality: Liver microsomes are vesicles of the endoplasmic reticulum prepared by ultracentrifugation of liver homogenate.[21] They contain a high concentration of CYP enzymes. The metabolic reaction is initiated by adding a cofactor, NADPH. By monitoring the disappearance of the parent drug over time, we can determine its metabolic stability. Quetiapine is known to be primarily metabolized by CYP3A4.[23][24][25]
-
Trustworthiness (Self-Validation): The assay includes three critical controls:
-
No Cofactor Control: The compound is incubated with microsomes without NADPH. Significant disappearance indicates chemical instability rather than metabolism.
-
No Microsome Control: The compound is incubated in buffer with NADPH but without microsomes to check for non-enzymatic degradation.
-
Positive Control: A compound with known metabolic lability (e.g., Verapamil for CYP3A4) is run to confirm the enzymatic activity of the microsomal batch.
-
Caption: Primary metabolic pathway of Quetiapine.
Experimental Protocol: Microsomal Stability Assay
-
Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer.[26][27]
-
Pre-incubation: Add Quetiapine (e.g., 1 µM) to the mixture and pre-incubate at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding a pre-warmed NADPH-regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing Quetiapine-d4 as the internal standard.[22]
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS.
-
Calculation: Plot the natural log of the percent remaining of Quetiapine versus time. The slope of the line gives the elimination rate constant (k). From this, the half-life (T½) and intrinsic clearance (CLint) can be calculated.
Data Synthesis and Interpretation
The data from the in vitro cascade should be collated to build a comprehensive preliminary profile.
Table 1: Example In Vitro ADME Summary for Quetiapine
| Parameter | Assay | Result | Interpretation |
|---|---|---|---|
| Papp (A→B) | Caco-2 Permeability | 15.0 x 10⁻⁶ cm/s | High Permeability |
| Efflux Ratio | Caco-2 Permeability | 1.2 | Not a significant efflux substrate |
| Fraction Unbound (fu) | Human Plasma Protein Binding | 0.17 (17%) | 83% Protein Bound[23] |
| Fraction Unbound (fu) | Rat Plasma Protein Binding | 0.20 (20%) | 80% Protein Bound |
| Half-Life (T½) | Human Liver Microsomes | 25 min | Moderately Stable |
| Intrinsic Clearance (CLint) | Human Liver Microsomes | 55 µL/min/mg | Moderate Intrinsic Clearance |
Bridging to In Vivo: The Pilot Pharmacokinetic Study
The in vitro data provide the confidence and necessary parameters to design a meaningful and efficient pilot in vivo study.[28] For example, the high permeability and moderate stability suggest good oral bioavailability is likely. The microsomal clearance data can be scaled to predict in vivo hepatic clearance, which helps in dose selection.[2]
Experimental Design: Pilot Rat PK Study
-
Animal Model: Sprague-Dawley rats (n=3 per group).
-
Dosing:
-
Intravenous (IV) Group: 1 mg/kg dose via tail vein injection. (Essential for determining absolute bioavailability).
-
Oral (PO) Group: 5 mg/kg dose via oral gavage.
-
-
Sampling: Serial blood samples (e.g., 50 µL) are collected from a cannulated vessel at pre-defined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours). The sampling schedule is designed to capture the absorption, distribution, and elimination phases.[29]
-
Sample Processing: Plasma is harvested by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma samples are prepared via protein precipitation with acetonitrile containing Quetiapine-d4. Concentrations are determined using the validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software to determine key PK parameters.
Table 2: Example Pilot In Vivo Pharmacokinetic Parameters in Rat
| Parameter | IV (1 mg/kg) | PO (5 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | - | 450 |
| Tmax (h) | - | 1.0 |
| AUC₀-inf (ng·h/mL) | 320 | 800 |
| T½ (h) | 2.5 | 2.8 |
| Clearance (CL) (L/h/kg) | 3.1 | - |
| Volume of Distribution (Vd) (L/kg) | 11.2 | - |
| Bioavailability (F%) | - | 50% |
Conclusion: A Foundation of Confidence
This integrated approach, beginning with robust in vitro assays and anchored by a highly reliable bioanalytical method using Quetiapine-d4 fumarate, provides a comprehensive preliminary pharmacokinetic profile. It allows researchers to understand a compound's fundamental ADME characteristics, predict its in vivo behavior, and make informed decisions early in the drug discovery process. By insisting on self-validating protocols and understanding the causality behind each experimental choice, we build a foundation of scientific integrity that supports the successful advancement of new therapeutic candidates.
References
-
DeVane, C. L., & Nemeroff, C. B. (2001). Clinical pharmacokinetics of quetiapine: an atypical antipsychotic. Clinical Pharmacokinetics, 40(7), 509-522. [Link]
-
Psychopharmacology Institute. Quetiapine Pharmacokinetics. Psychopharmacology Institute. [Link]
-
Selvita. In Vitro ADME. Selvita. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
-
ClinPGx. Quetiapine. PharmGKB. [Link]
-
Center for Drug Evaluation and Research. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. FDA. [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. Charles River Laboratories. [Link]
-
Otagiri, M. (1983). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. Clinical Pharmacokinetics, 8(6), 475-490. [Link]
-
Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]
-
DeVane, C. L. (2000). Quetiapine: preclinical studies, pharmacokinetics, drug interactions, and dosing. Journal of Clinical Psychiatry, 61(Suppl 8), 21-26. [Link]
-
PharmaLegacy. In Vitro ADME Studies. PharmaLegacy. [Link]
-
Semantic Scholar. Clinical Pharmacokinetics of Quetiapine. Semantic Scholar. [Link]
-
AxisPharm. Microsomal Stability Assay Protocol. AxisPharm. [Link]
-
U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]
-
The Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. The Center for Biosimilars. [Link]
-
Creative Bioarray. Plasma Protein Binding Assay. Creative Bioarray. [Link]
-
BioAgilytix Labs. Protein Binding Assays. BioAgilytix. [Link]
- Caco2 assay protocol. [Source URL not available for direct linking but content was reviewed].
-
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
-
BioIVT. ADME, DMPK, and DDI In Vitro Studies - Assays. BioIVT. [Link]
-
Sygnature Discovery. Plasma Protein Binding. Sygnature Discovery. [Link]
-
de Santana, D. C. A. S., et al. (2020). Quality by design applied to olanzapine and quetiapine LC-MS/MS bioanalysis. Journal of Chromatographic Science, 58(5), 415-424. [Link]
-
Creative Bioarray. Caco-2 permeability assay. Creative Bioarray. [Link]
-
Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. [Link]
-
Kim, Y. H., et al. (2007). Validated HPLC-MS/MS method for determination of quetiapine in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 593-597. [Link]
-
Cyprotex | Evotec. Microsomal Stability. Evotec. [Link]
-
Creative Bioarray. Microsomal Stability Assay. Creative Bioarray. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.[Link]
-
Pan, R. N., et al. (2010). Validated LC–MS-MS Method for the Determination of Quetiapine in Human Plasma: Application to a Pharmacokinetic Study. Journal of Chromatographic Science, 48(9), 743-747. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.[Link]
-
Plenis, A., et al. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? Journal of Pharmaceutical and Biomedical Analysis, 132, 129-136. [Link]
-
Pan, R. N., et al. (2010). Validated LC–MS-MS Method for the Determination of Quetiapine in Human Plasma: Application to a Pharmacokinetic Study. Journal of Chromatographic Science, 48(9), 743-747. [Link]
-
ResearchGate. (2025). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. ResearchGate. [Link]
-
AptoChem. Deuterated internal standards and bioanalysis. AptoChem. [Link]
-
Mantell Associates. Small Molecules and their Impact in Drug Discovery. Mantell Associates. [Link]
- Deuterated Internal Standard: Significance and symbolism. (2025). [Source URL not available for direct linking but content was reviewed].
-
Psychiatrist.com. Quetiapine: Preclinical Studies, Pharmacokinetics, Drug Interactions, and Dosing. Psychiatrist.com. [Link]
-
National Institutes of Health. (2014). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. NIH. [Link]
-
Admescope. (2021). Webinar: In vivo pharmacokinetic experiments in preclinical drug development. YouTube. [Link]
-
CU Cancer Center. (2021). Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design. YouTube. [Link]
-
U.S. Food and Drug Administration. (2024). Draft Guidance on Quetiapine Fumarate. FDA. [Link]
-
Ke, C., et al. (2024). Insights into the population pharmacokinetics and pharmacodynamics of quetiapine: a systematic review. Frontiers in Pharmacology, 15, 1375336. [Link]
Sources
- 1. selvita.com [selvita.com]
- 2. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 3. criver.com [criver.com]
- 4. Small Molecules and their Impact in Drug Discovery - Mantell Associates [mantellassociates.com]
- 5. Quality by design applied to olanzapine and quetiapine LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validated HPLC-MS/MS method for determination of quetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 12. fda.gov [fda.gov]
- 13. bioivt.com [bioivt.com]
- 14. enamine.net [enamine.net]
- 15. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. bioagilytix.com [bioagilytix.com]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. Clinical pharmacokinetics of quetiapine: an atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 25. ClinPGx [clinpgx.org]
- 26. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 27. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 28. researchgate.net [researchgate.net]
- 29. youtube.com [youtube.com]
The Quintessential Guide to Quetiapine D4 Fumarate in Drug Metabolism Studies: A Senior Application Scientist's Perspective
Foreword: Beyond a Simple Standard – A Tool for Precision in Pharmaceutical Sciences
In the intricate world of drug development, understanding a compound's metabolic fate is not merely a regulatory checkbox; it is a cornerstone of predicting its efficacy, safety, and potential for drug-drug interactions. Quetiapine, an atypical antipsychotic pivotal in managing a spectrum of psychiatric disorders, undergoes extensive hepatic metabolism, producing a constellation of active and inactive metabolites. The accurate quantification of Quetiapine and its metabolic products in complex biological matrices is, therefore, a critical challenge.
This guide eschews a conventional, rigid format. Instead, it is structured to provide a narrative that flows from the foundational principles of Quetiapine metabolism to the practical, nuanced application of Quetiapine D4 Fumarate as an indispensable tool in bioanalytical science. As your guide, I will not only present protocols but also delve into the scientific rationale—the "why" behind the "how"—drawing from field-proven insights to ensure that the methodologies described are not just procedures to be followed, but systems to be understood and validated. Our journey will traverse the metabolic pathways of Quetiapine, explore the theory and application of stable isotope-labeled internal standards, and culminate in detailed, actionable protocols for both in vitro and bioanalytical studies.
Chapter 1: The Metabolic Landscape of Quetiapine
Quetiapine is extensively metabolized in the liver before excretion, with the primary routes of biotransformation being sulfoxidation, N-dealkylation, and hydroxylation.[1][2] These reactions are predominantly mediated by the Cytochrome P450 (CYP) enzyme system, with CYP3A4 identified as the principal enzyme responsible for the majority of its metabolism.[2][3][4] CYP2D6 also contributes, though to a lesser extent, particularly in the 7-hydroxylation pathway.[2][3]
The major metabolites identified include:
-
Quetiapine Sulfoxide: An inactive metabolite formed through the sulfoxidation of the dibenzothiazepine ring.[2][5]
-
N-desalkylquetiapine (Norquetiapine): An active metabolite with a distinct pharmacological profile. It is a potent inhibitor of the norepinephrine transporter (NET) and contributes significantly to the antidepressant effects of Quetiapine.[6][7][8]
-
7-hydroxyquetiapine: An active metabolite formed by the hydroxylation of the dibenzothiazepine ring.[2][7]
-
7-hydroxy-N-desalkylquetiapine: Another active metabolite resulting from both hydroxylation and N-dealkylation.[2][9]
The intricate interplay of these metabolic pathways underscores the necessity for precise analytical methods to differentiate and quantify the parent drug from its various metabolites.
Chapter 2: The Lynchpin of Accurate Quantification - The Stable Isotope-Labeled Internal Standard
In quantitative bioanalysis, particularly with a technique as sensitive as liquid chromatography-tandem mass spectrometry (LC-MS/MS), variability is an ever-present challenge. Fluctuations in sample preparation, instrument response, and matrix effects can all introduce inaccuracies. An internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls to correct for this variability.
The ideal IS co-elutes with the analyte and experiences identical extraction recovery and ionization efficiency. While structurally similar analogs can be used, the gold standard is a stable isotope-labeled (SIL) version of the analyte.[3] this compound is such a standard, where four hydrogen atoms are replaced with deuterium.
Why is a SIL-IS superior?
-
Near-Identical Physicochemical Properties: The substitution of hydrogen with deuterium results in a negligible change in the molecule's chemical properties. This ensures that this compound behaves almost identically to endogenous Quetiapine during extraction, chromatography, and ionization.
-
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds from the biological matrix, are a significant source of error in LC-MS/MS.[6] Since the SIL-IS co-elutes and has the same ionization characteristics as the analyte, it experiences the same matrix effects, allowing for accurate correction.
-
Mass-Based Differentiation: Despite its chemical similarity, the SIL-IS is easily distinguished from the analyte by the mass spectrometer due to the mass difference imparted by the deuterium atoms.
The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) guidelines for bioanalytical method validation emphasize the importance of using a suitable internal standard, with SIL-IS being the preferred choice for chromatographic assays.[3][10]
Chapter 3: In Vitro Metabolism Study - A Step-by-Step Protocol
In vitro metabolism studies using human liver microsomes (HLMs) are a cornerstone of early drug development, providing critical data on metabolic stability and metabolite identification.[4] HLMs are vesicles of the endoplasmic reticulum and contain a high concentration of drug-metabolizing enzymes, including CYPs.[11]
Protocol: Metabolic Stability of Quetiapine in Human Liver Microsomes
Objective: To determine the rate of disappearance of Quetiapine when incubated with human liver microsomes and a cofactor-regenerating system.
Materials:
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
Quetiapine stock solution (e.g., 1 mM in DMSO)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[12][13]
-
Ice-cold Acetonitrile containing this compound (Internal Standard) for reaction termination
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
Thaw the human liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.[12][13] A typical final concentration in the incubation is 1 mM NADP(H).[12]
-
Prepare a working solution of Quetiapine (e.g., 100 µM) by diluting the stock solution in phosphate buffer.
-
-
Incubation Setup:
-
In microcentrifuge tubes, pre-warm the phosphate buffer, microsomal suspension (final concentration e.g., 0.5 mg/mL), and Quetiapine working solution (final concentration e.g., 1 µM) at 37°C for 5 minutes.[14]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[11][14]
-
The final incubation volume is typically 200 µL.
-
Include control incubations:
-
Time-zero control: Terminate the reaction immediately after adding the NADPH system.
-
No-NADPH control: Replace the NADPH system with buffer to assess non-CYP mediated degradation.[14]
-
-
-
Time Course Sampling:
-
Sample Processing:
-
Vortex the terminated samples to precipitate the microsomal proteins.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.[11]
-
Transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Analyze the samples by a validated LC-MS/MS method.
-
Calculate the percentage of Quetiapine remaining at each time point relative to the time-zero sample.
-
Plot the natural logarithm of the percent remaining versus time. The slope of the linear portion of this plot can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Chapter 4: Bioanalytical Method for Quetiapine in Human Plasma - A Validated Protocol
This section provides a detailed protocol for the quantification of Quetiapine in human plasma using LC-MS/MS with this compound as the internal standard. The method is based on principles outlined in various published studies and regulatory guidelines.[16][17][18]
Sample Preparation: The Art of Extraction
The goal of sample preparation is to remove interfering matrix components, such as proteins and phospholipids, while efficiently recovering the analyte and internal standard.[19] Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are effective for Quetiapine.[19][20] LLE is often simpler and faster, while SPE can provide cleaner extracts.[21]
Protocol: Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.
-
Add 25 µL of this compound working solution (as internal standard).
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to adjust the pH. Quetiapine is a basic compound, and an alkaline pH ensures it is in its uncharged form, facilitating extraction into an organic solvent.[19]
-
Add 600 µL of an organic extraction solvent (e.g., tert-butyl methyl ether or a mixture of butyl acetate and butanol).[16][22]
-
Vortex mix for 5-10 minutes.
-
Centrifuge at >3000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS injection.
LC-MS/MS Analysis: The Core of Quantification
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., 50 x 2.1 mm, 3.5 µm).[23]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic solvent is typical.
-
Aqueous (A): Water with 0.1% formic acid and 5-10 mM ammonium formate.[23] The ammonium formate is a volatile salt that improves peak shape and ionization efficiency in mass spectrometry.[10] The acidic pH ensures that the basic nitrogen atoms on Quetiapine are protonated, which can aid in retention on some columns and is essential for positive mode electrospray ionization.
-
Organic (B): Acetonitrile or Methanol.
-
-
Injection Volume: 5-20 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
The MRM transitions are specific precursor-to-product ion fragmentations that provide high selectivity and sensitivity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Quetiapine | 384.2 | 253.1 |
| This compound | 388.2 | 257.1 (or other appropriate fragment) |
| Note: The exact m/z values may vary slightly depending on the instrument and specific deuteration pattern. The product ion for Quetiapine (m/z 253.1) corresponds to the cleavage of the piperazine ring.[16][23] |
Method Validation: Ensuring Trustworthiness
A bioanalytical method must be rigorously validated to ensure its reliability, following FDA or EMA guidelines.[3][10] The key validation parameters are summarized below:
| Validation Parameter | Acceptance Criteria (Typical) | Rationale |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least 6 different sources. | Ensures the method can differentiate the analyte from endogenous components. |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. | Demonstrates a predictable relationship between concentration and response over a defined range. |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) of the nominal concentration for quality control samples. | Ensures the method is both accurate (close to the true value) and precise (reproducible). |
| Matrix Effect | The coefficient of variation of the IS-normalized matrix factor should be ≤15%. | Confirms that different sources of biological matrix do not variably affect ionization. |
| Recovery | Should be consistent and reproducible, though not necessarily 100%. | Measures the efficiency of the extraction process. |
| Stability | Analyte should be stable under various conditions (freeze-thaw, bench-top, long-term storage). | Confirms that the analyte does not degrade during sample handling and storage. Quetiapine is generally stable in plasma for at least 1 year at -20°C.[8] |
Conclusion: A Foundation for Confident Drug Development
This guide has provided an in-depth exploration of the role of this compound in drug metabolism studies. By understanding the metabolic pathways of Quetiapine and the fundamental principles of stable isotope-labeled internal standards, researchers can develop and validate robust bioanalytical methods. The detailed protocols for in vitro metabolism and plasma quantification serve as a practical foundation for generating high-quality, reliable data. The application of these scientifically sound and rigorously validated methodologies is paramount for making informed decisions throughout the drug development lifecycle, ultimately contributing to the creation of safer and more effective medicines.
References
- Jensen, N. H., et al. (2008). N-Desalkylquetiapine, a Potent Norepinephrine Reuptake Inhibitor and Partial 5-HT1A Agonist, as a Putative Mediator of Quetiapine's Antidepressant Activity. Neuropsychopharmacology, 33(10), 2303–2312.
- López-Muñoz, F., & Álamo, C. (2013). Active Metabolites as Antidepressant Drugs: The Role of Norquetiapine in the Antidepressant Profile of Quetiapine.
- Patteet, L., et al. (2013). Stability of some atypical antipsychotics in human plasma, haemolysed whole blood, oral fluid, human serum and calf serum. Drug Testing and Analysis, 6(5), 454-463.
- European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2.
- U.S. Department of Health and Human Services, Food and Drug Administration. (2018).
- Patel, D. P., et al. (2014). Development & Validation of Liquid Chromatography Tandem Mass Spectrometry Assay for Quantification of Quetiapine Fumarate in Human Plasma. Indian Journal of Applied Research, 4(6), 335-339.
- Sigma-Aldrich. (n.d.).
- Corning. (n.d.).
- BenchChem. (2025). The Discovery of Quetiapine Metabolites in Preclinical Research: An In-depth Technical Guide.
- BenchChem. (2025). A Comparative Analysis of Quetiapine Metabolism Across Species: A Guide for Researchers.
- PubChem. (n.d.). Quetiapine.
- Thermo Fisher Scientific. (n.d.).
- Pan, R. N., et al. (2012). Validated LC–MS-MS method for the determination of quetiapine in human plasma: application to a pharmacokinetic study.
- Davis, P. C., et al. (2010). Development and validation of an LC-MS/MS method for the determination of quetiapine and four related metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1113-1119.
- Bakken, G. V., et al. (2012). Metabolism of the Active Metabolite of Quetiapine, N-Desalkylquetiapine In Vitro. Drug Metabolism and Disposition, 40(9), 1778–1784.
- Hasselstrøm, J., & Linnet, K. (2006). In vitro studies on quetiapine metabolism using the substrate depletion approach with focus on drug-drug interactions. Drug Metabolism and Drug Interactions, 21(3-4), 187-211.
- PharmGKB. (n.d.). Quetiapine.
- Devineni, D., et al. (2013). Comparative Physicochemical and Pharmacokinetic Properties of Quetiapine and Its Active Metabolite Norquetiapine. Journal of Pharmaceutical Sciences, 102(11), 4166-4176.
- Huclová, J., et al. (2007). Validated HPLC–MS/MS method for determination of quetiapine in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 498-505.
- Human Metabolome Database. (2006). Showing metabocard for Quetiapine (HMDB0005021).
- Li, X., et al. (2018). A rapid LC-MS/MS method for simultaneous determination of quetiapine and duloxetine in rat plasma and its application to pharmacokinetic interaction study. Journal of Food and Drug Analysis, 26(2), 798-806.
- PharmGKB. (n.d.). 7-hydroxy N-desalkylquetiapine.
- Thermo Fisher Scientific. (n.d.).
- Synnovis. (2023). Quetiapine and metabolites.
- Gefvert, O., et al. (1998). Analysis and pharmacokinetics of quetiapine and two metabolites in human plasma using reversed-phase HPLC with ultraviolet and electrochemical detection.
- Lin, W. C., et al. (2010). Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking.
- Sigma-Aldrich. (n.d.).
- Chromatography Forum. (2017).
- BenchChem. (2025).
- XenoTech. (n.d.).
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). N-desalkylquetiapine.
- Mercolini, L., et al. (2016). Qualitative and quantitative evaluation of different pharmaceutical products containing quetiapine: brand versus generic. International Journal of Pharmacy and Pharmaceutical Sciences, 8(2), 284-289.
- Veeprho. (n.d.). 7-Hydroxy N-Desalkyl Quetiapine.
- Pan, R. N., et al. (2012). Validated LC–MS-MS Method for the Determination of Quetiapine in Human Plasma: Application to a Pharmacokinetic Study. SciSpace.
- Kumar, P. S., et al. (2014). Development and Validation of RP-HPLC Method for Estimation of Quetiapine Fumarate in Pharmaceutical Formulations. International Journal of Pharmaceutical Sciences and Research, 5(8), 3356-3360.
- Athanasiou, D., et al. (2000). HPLC analysis of the novel antipsychotic drug quetiapine in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 22(4), 633-638.
- Madej, K., et al. (2018).
- Springer Nature Experiments. (n.d.).
- ResearchGate. (2016). (PDF) QUANTITATIVE EVALUATION OF DIFFERENT PHARMACEUTICAL PRODUCTS CONTAINING QUETIAPINE: BRAND VERSUS GENERIC.
- Pistos, C., et al. (2024). Vitreous humor in the forensic toxicology of quetiapine and its metabolites.
- Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407.
- Zhang, G., et al. (2017). Determination of quetiapine in human plasma by LC-MS/MS and its application in a bioequivalence study.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ClinPGx [clinpgx.org]
- 3. In vitro studies on quetiapine metabolism using the substrate depletion approach with focus on drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quetiapine | C21H25N3O2S | CID 5002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. nbinno.com [nbinno.com]
- 11. oyc.co.jp [oyc.co.jp]
- 12. xenotech.com [xenotech.com]
- 13. xenotech.com [xenotech.com]
- 14. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 16. Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A rapid LC-MS/MS method for simultaneous determination of quetiapine and duloxetine in rat plasma and its application to pharmacokinetic interaction study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. <i>N</i>-desalkylquetiapine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 22. Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The use of ammonium formate as a mobile-phase modifier for LC-MS/MS analysis of tryptic digests - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: The Use of Quetiapine D4 Fumarate as an Internal Standard in Bioanalysis
Introduction: The Imperative for a Robust Internal Standard in Quetiapine Bioanalysis
Quetiapine, an atypical antipsychotic, is a cornerstone in the management of several psychiatric disorders. Accurate quantification of quetiapine in biological matrices, such as plasma, is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. The inherent complexity and variability of biological samples necessitate the use of an internal standard (IS) to ensure the accuracy and precision of bioanalytical methods, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process—from extraction to detection—thereby compensating for any potential variability.[1][3][4]
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative bioanalysis.[2][3][4] Quetiapine D4 Fumarate, a deuterated analog of quetiapine, serves as an exemplary internal standard for the quantification of quetiapine. Its physicochemical properties are nearly identical to the parent compound, ensuring it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer.[1][5] This application note provides a comprehensive guide and detailed protocols for the effective use of this compound as an internal standard in the bioanalysis of quetiapine.
Scientific Rationale: Why Deuterated Standards Excel
The superiority of a stable isotope-labeled internal standard like this compound stems from its ability to track the analyte of interest with high fidelity.[2] Here's a breakdown of the key advantages:
-
Correction for Matrix Effects: The co-elution of the analyte and the SIL-IS ensures that both are subjected to the same degree of ion suppression or enhancement from endogenous matrix components.[2] This normalization is critical for accurate quantification.
-
Compensation for Extraction Variability: Any loss of the analyte during sample preparation steps, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, will be mirrored by a proportional loss of the SIL-IS.[1]
-
Accounting for Instrumental Variations: Minor fluctuations in injection volume or mass spectrometer response are effectively corrected for by calculating the peak area ratio of the analyte to the internal standard.[1]
The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) recognize the value of SIL-IS in their bioanalytical method validation guidelines, highlighting their role in developing robust and reliable assays.[6][7][8][9]
Physicochemical Properties of this compound
The deuteration of quetiapine results in a minimal change to its fundamental physicochemical properties, making it an ideal internal standard.[5]
| Property | Value | Reference |
| Molecular Formula | C25H29N3O6S | |
| Molecular Weight | ~503.61 g/mol | [5] |
| Hydrogen Bond Donor Count | 1 | [5][10] |
| Hydrogen Bond Acceptor Count | 5 | [5][10] |
| Rotatable Bond Count | 6 | [5][10] |
| Topological Polar Surface Area | 73.6 Ų | [10] |
The solubility of this compound is pH-dependent, a characteristic it shares with the parent compound.[5] This similar behavior is crucial for consistent performance during sample preparation, particularly in liquid-liquid extraction where pH adjustments are common.
Bioanalytical Method Workflow
The following diagram illustrates a typical bioanalytical workflow for the quantification of quetiapine in plasma using this compound as an internal standard.
Caption: Bioanalytical workflow for quetiapine quantification.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized and fully validated according to regulatory guidelines.[6][7][8][9]
Protocol 1: Stock and Working Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve Quetiapine Fumarate and this compound in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Quetiapine Fumarate stock solution with 50% methanol to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound primary stock solution with 50% methanol to a final concentration of 50 ng/mL.
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
Protein precipitation is a rapid and simple method for sample clean-up.
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.[11]
-
Add 20 µL of the this compound internal standard working solution (50 ng/mL) to each tube.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[11][12]
-
Vortex the mixture for 1 minute to ensure complete protein denaturation.[11]
-
Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.[11]
Caption: Protein Precipitation (PPT) workflow.
Protocol 3: LC-MS/MS Analysis
The following are typical starting conditions for LC-MS/MS analysis of quetiapine.
Liquid Chromatography Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Parameters:
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Quetiapine | 384.4 | 253.2 | 30 |
| Quetiapine D4 | 388.4 | 257.2 | 30 |
Note: These parameters, particularly the collision energy, should be optimized for the specific instrument being used.[12][13]
Method Validation
A full validation of the bioanalytical method must be performed in accordance with regulatory guidelines to ensure its reliability.[6][7][8][9] Key validation parameters include:
-
Selectivity: The method should be free from interference at the retention times of quetiapine and this compound.[9][14]
-
Calibration Curve: A calibration curve should be generated over the expected concentration range of the study samples.[14]
-
Accuracy and Precision: The accuracy and precision should be determined at multiple QC levels (low, medium, and high).[15][16]
-
Recovery: The extraction recovery of quetiapine and the internal standard should be consistent and reproducible.[15][16]
-
Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard should be evaluated.[2]
-
Stability: The stability of quetiapine in the biological matrix under various storage and handling conditions should be assessed.[16]
Conclusion
This compound is a highly suitable internal standard for the quantitative bioanalysis of quetiapine by LC-MS/MS. Its use is in line with the best practices recommended by regulatory agencies and significantly enhances the robustness and reliability of the analytical method.[1][2] The protocols and information provided in this application note serve as a comprehensive resource for researchers and scientists in the field of drug development and analysis.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
AptoChem. Deuterated internal standards and bioanalysis. [Link]
-
European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Lin, Y. F., et al. (2012). Validated LC–MS-MS Method for the Determination of Quetiapine in Human Plasma: Application to a Pharmacokinetic Study. Journal of Chromatographic Science, 50(3), 277–282. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Li, H., et al. (2018). A rapid LC-MS/MS method for simultaneous determination of quetiapine and duloxetine in rat plasma and its application to pharmacokinetic interaction study. Journal of Food and Drug Analysis, 26(4), 1369–1377. [Link]
-
Chen, C. Y., et al. (2020). Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking. Journal of Food and Drug Analysis, 28(1), 18-26. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
KCAS Bio. (2017). The Value of Deuterated Internal Standards. [Link]
-
ResearchGate. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?. [Link]
-
PubMed. Validated LC-MS-MS method for the determination of quetiapine in human plasma: application to a pharmacokinetic study. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 45359087, this compound. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 24808524, Quetiapine-D4 hemifumarate. [Link]
-
Li, H., et al. (2018). A rapid LC-MS/MS method for simultaneous determination of quetiapine and duloxetine in rat plasma and its application to pharmacokinetic interaction study. PMC. [Link]
-
PubMed. Quality by design applied to olanzapine and quetiapine LC-MS/MS bioanalysis. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]
-
National Center for Biotechnology Information. Preparation, Characterization and Evaluation of Quetiapine Fumarate Solid Lipid Nanoparticles to Improve the Oral Bioavailability. [Link]
-
ScienceDirect. Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]
Sources
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Buy this compound | 1185247-12-4 [smolecule.com]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. Quetiapine-D4 hemifumarate | C21H25N3O2S | CID 24808524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jfda-online.com [jfda-online.com]
- 13. A rapid LC-MS/MS method for simultaneous determination of quetiapine and duloxetine in rat plasma and its application to pharmacokinetic interaction study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 15. scispace.com [scispace.com]
- 16. fda.gov [fda.gov]
Application Note & Protocol: Quantification of Quetiapine in Plasma using a Validated LC-MS/MS Method with Quetiapine D4 Fumarate Internal Standard
Abstract
This document provides a comprehensive, validated protocol for the quantitative determination of Quetiapine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure the highest degree of accuracy and precision, this method employs a stable isotope-labeled internal standard, Quetiapine D4 fumarate. The protocol details every critical step from sample preparation using solid-phase extraction (SPE) to the optimized LC-MS/MS parameters and full method validation in accordance with international regulatory guidelines. This application note is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving Quetiapine.
Introduction: The Rationale for Precise Quetiapine Quantification
Quetiapine is a widely prescribed second-generation atypical antipsychotic agent used in the management of schizophrenia, bipolar disorder, and major depressive disorder.[1][2] Its therapeutic efficacy is attributed to its antagonist activity at multiple receptor sites, including serotonin (5-HT2A) and dopamine (D2) receptors.[3] Quetiapine undergoes extensive hepatic metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, resulting in low plasma concentrations of the parent drug.[2][4]
Given its low plasma concentrations and the need for precise dose management to balance efficacy and side effects, a highly sensitive and selective analytical method is imperative.[2] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its superior sensitivity, specificity, and high throughput capabilities.[5][6]
The cornerstone of a robust quantitative LC-MS/MS assay is the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as this compound, is the ideal choice. It shares near-identical physicochemical properties with the analyte (Quetiapine), ensuring it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects. This mimicry allows for the correction of variability during sample preparation and analysis, leading to highly accurate and precise quantification.[7]
This guide presents a detailed, self-validating protocol designed for immediate implementation in a bioanalytical laboratory setting.
Materials and Instrumentation
Reagents and Chemicals
-
Analytes: Quetiapine Fumarate (Reference Standard), this compound (Internal Standard)[8]
-
Plasma: Human plasma with K2EDTA as anticoagulant, sourced from certified vendors.
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18 MΩ·cm), Formic Acid (analytical grade), Ammonium Formate (analytical grade).
-
SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) solid-phase extraction cartridges.
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with a positive ion electrospray ionization (ESI) source.
-
Data System: Software for instrument control, data acquisition, and processing, such as Analyst or MassLynx.[2][5]
-
Laboratory Equipment: Analytical balance, vortex mixer, centrifuge, positive pressure manifold or vacuum manifold for SPE, and calibrated pipettes.
Experimental Protocols
Preparation of Standards and Quality Control Samples
The foundation of accurate quantification lies in the meticulous preparation of calibration standards and quality control (QC) samples.
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Quetiapine and this compound in methanol.[5]
-
Working Standard Solutions: Create a series of working standard solutions by serially diluting the Quetiapine stock solution with a 50:50 methanol/water mixture. These solutions are used to spike blank plasma to create calibration curve (CC) standards.
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the this compound stock solution with a 50:50 methanol/water mixture to achieve a final concentration of 50 ng/mL.[5]
-
Calibration Curve (CC) Standards: Prepare CC standards by spiking appropriate amounts of the Quetiapine working solutions into blank human plasma. A typical calibration range is 0.5 to 500 ng/mL.[9][10]
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC). These are prepared from a separate weighing of the Quetiapine reference standard to ensure objectivity.
Plasma Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is chosen for its ability to provide the cleanest extracts, thereby minimizing matrix effects and enhancing assay sensitivity.[1]
Caption: Solid-Phase Extraction (SPE) Workflow.
Step-by-Step SPE Protocol:
-
Sample Pre-treatment: To a 100 µL aliquot of plasma sample (CC, QC, or unknown), add 50 µL of the Internal Standard working solution (Quetiapine D4). Vortex for 10 seconds.[1]
-
SPE Cartridge Conditioning: Condition the HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.[1] Do not allow the cartridge to dry out between steps.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water to remove polar interferences.[1]
-
Drying: Dry the cartridge thoroughly under positive pressure or vacuum for 5-10 minutes to remove any residual water.[1]
-
Elution: Elute the analyte and internal standard from the cartridge with 200 µL of the mobile phase (e.g., acetonitrile/water with formic acid).[1]
-
Injection: Transfer the eluate to an autosampler vial and inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
The chromatographic and mass spectrometric parameters must be optimized for the selective and sensitive detection of Quetiapine and its deuterated internal standard.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition | Rationale |
| Column | Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm)[6] | Provides excellent retention and separation for compounds like Quetiapine. |
| Mobile Phase A | 0.1% Formic Acid in Water | An acidic modifier that promotes protonation of the analyte for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[6] | The organic solvent for eluting the analyte from the reversed-phase column. |
| Flow Rate | 0.4 mL/min[6] | A typical flow rate for analytical scale columns, balancing speed and separation efficiency. |
| Gradient Elution | Start at low %B, ramp up to high %B, then re-equilibrate. | Ensures that early-eluting interferences are washed away before the analyte elutes, improving peak shape. |
| Injection Volume | 5 µL | A small volume is sufficient due to the high sensitivity of the mass spectrometer. |
| Column Temperature | 40 °C | Maintains consistent retention times and improves peak symmetry. |
| Run Time | Approx. 3-4 minutes[6] | Allows for high-throughput analysis. |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Quetiapine contains basic nitrogen atoms that are readily protonated. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides the highest selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| MRM Transition (Quetiapine) | m/z 384.3 → 253.1[2][6][7] | The transition from the protonated parent molecule to a stable, characteristic product ion. |
| MRM Transition (Quetiapine D4) | m/z 388.2 → 257.1 (or similar appropriate fragment)[7] | The corresponding transition for the stable isotope-labeled internal standard. |
| Collision Energy (CE) | Optimized for each transition (e.g., 23-38 eV)[2] | The energy required to induce fragmentation of the precursor ion into the desired product ion. |
| Source Temperature | ~500 °C | Optimized for efficient desolvation of the ESI spray. |
Bioanalytical Method Validation
A rigorous validation process is essential to demonstrate that the analytical method is reliable and reproducible for its intended use. The validation should be performed according to the guidelines set by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[11][12][13]
Caption: Core Parameters of Bioanalytical Method Validation.
Table 3: Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria (based on FDA/EMA guidance)[12][13][14] |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least six different sources. |
| Linearity & Range | The range of concentrations over which the method is accurate, precise, and linear. | At least 5-6 non-zero standards. The correlation coefficient (r²) should be ≥ 0.99.[15] |
| Accuracy & Precision | The closeness of measured values to the nominal value (accuracy) and the degree of scatter between measurements (precision). | For CC standards, deviation should be within ±15% of nominal (±20% at LLOQ). For QC samples, intra- and inter-day precision (%CV) and accuracy (%RE) should be within ±15%. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Analyte response should be at least 5 times the blank response. Accuracy and precision should be within ±20%. |
| Matrix Effect | The suppression or enhancement of ionization of the analyte due to co-eluting matrix components. | The coefficient of variation (CV) of the IS-normalized matrix factor calculated from at least six lots of blank plasma should not be greater than 15%. |
| Recovery | The efficiency of the extraction procedure. | Recovery of the analyte and IS should be consistent, precise, and reproducible. |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term, long-term). | Mean concentration at each stability condition should be within ±15% of the nominal concentration. |
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific protocol for the quantification of Quetiapine in human plasma. The use of a stable isotope-labeled internal standard, this compound, coupled with an efficient solid-phase extraction procedure, ensures high accuracy and precision. The comprehensive validation parameters outlined confirm the method's reliability, making it suitable for regulated bioanalysis in support of pharmacokinetic assessments and therapeutic drug monitoring.
References
-
Hsieh, Y. L., et al. (2021). Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking. National Institutes of Health. Retrieved from [Link]
-
Zhang, Y., et al. (2018). A rapid LC-MS/MS method for simultaneous determination of quetiapine and duloxetine in rat plasma and its application to pharmacokinetic interaction study. Journal of Food and Drug Analysis. Retrieved from [Link]
-
De Kesel, P., et al. (2018). Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Bae, J. W., et al. (2012). Validated LC–MS-MS Method for the Determination of Quetiapine in Human Plasma: Application to a Pharmacokinetic Study. Journal of Chromatographic Science. Retrieved from [Link]
-
Liu, Y., et al. (2014). Determination of quetiapine in human plasma by LC-MS/MS and its application in a bioequivalence study. ResearchGate. Retrieved from [Link]
-
Patel, D. P., et al. (2016). Development & Validation of Liquid Chromatography Tandem Mass Spectrometry Assay for Quantification of Quetiapine Fumarate in Human Plasma. Worldwide Journals. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
European Medicines Agency. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
Bioanalysis Zone. (2013). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: chromatographic methods and ISR. Retrieved from [Link]
-
Flanagan, R. J., et al. (2012). Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS. PubMed. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Li, K., et al. (2013). Development and validation of a sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of quetiapine and its active metabolite norquetiapine in human plasma. PubMed. Retrieved from [Link]
-
Love, M. S., et al. (2010). Development and validation of an LC-MS/MS method for the determination of quetiapine and four related metabolites in human plasma. PubMed. Retrieved from [Link]
-
IJCRT. (2023). Bioanalytical Estimation of Quetiapine in Human Plasma By RP-HPLC. Retrieved from [Link]
-
Kaushik, M., et al. (2018). Development and validation of analytical method for simultaneous estimation of Quetiapine and Quetiapine fumarate in human plasma. Indo Global Journal of Pharmaceutical Sciences. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. iglobaljournal.com [iglobaljournal.com]
- 4. Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. researchgate.net [researchgate.net]
- 7. worldwidejournals.com [worldwidejournals.com]
- 8. benchchem.com [benchchem.com]
- 9. Development and validation of a sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of quetiapine and its active metabolite norquetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of an LC-MS/MS method for the determination of quetiapine and four related metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ema.europa.eu [ema.europa.eu]
- 13. fda.gov [fda.gov]
- 14. bioanalysisforum.jp [bioanalysisforum.jp]
- 15. ijcrt.org [ijcrt.org]
Application Notes & Protocols: Quantitative Analysis of Quetiapine in Cerebrospinal Fluid Using Stable Isotope-Labeled Internal Standard Quetiapine D4 Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Quetiapine Monitoring in Cerebrospinal Fluid
Quetiapine is an atypical antipsychotic medication widely prescribed for the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] Its therapeutic effects are primarily mediated through its interaction with various neurotransmitter receptors in the brain, notably serotonin and dopamine receptors.[2][3][4][5] Monitoring the concentration of quetiapine and its active metabolite, norquetiapine, in cerebrospinal fluid (CSF) offers a direct window into the central nervous system (CNS) exposure of the drug. This is invaluable for pharmacokinetic/pharmacodynamic (PK/PD) modeling, dose optimization, and understanding the drug's engagement with its CNS targets.
To achieve accurate and reliable quantification of quetiapine in a complex biological matrix like CSF, a robust analytical methodology is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such bioanalytical applications due to its high sensitivity and specificity.[6][7][8] A critical component of a rigorous LC-MS/MS assay is the use of a stable isotope-labeled internal standard (SIL-IS). "Quetiapine D4 fumarate" is the deuterium-labeled form of quetiapine fumarate, where four hydrogen atoms are replaced by deuterium.[9][10][11] This minimal structural modification ensures that it co-elutes chromatographically and exhibits similar ionization efficiency to the unlabeled analyte (quetiapine), while being distinguishable by its mass-to-charge ratio in the mass spectrometer. The use of this compound as an internal standard is crucial for correcting for variability in sample preparation and instrument response, thereby ensuring the highest level of accuracy and precision in the analytical results.
These application notes provide a comprehensive guide to the principles and protocols for the quantitative analysis of quetiapine in CSF, leveraging this compound as an internal standard.
Mechanism of Action: Quetiapine's Interaction with the Dopamine D4 Receptor
The antipsychotic and mood-stabilizing effects of quetiapine are attributed to its complex pharmacology, involving antagonism at multiple neurotransmitter receptors.[4][5][12] A key target in its mechanism of action is the dopamine D2 receptor.[3][12] However, its interaction with the dopamine D4 receptor, a D2-like G protein-coupled receptor, also plays a significant role in its therapeutic profile and is linked to various neurological and psychiatric conditions.[13][14]
Dopamine D4 receptors are coupled to Gi/o proteins.[14] Upon activation by dopamine, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14][15] This reduction in cAMP modulates the activity of downstream effectors such as protein kinase A (PKA), influencing neuronal excitability and gene expression. Additionally, D4 receptor signaling can impact intracellular calcium levels and interact with other signaling pathways, including those involving receptor tyrosine kinases.[13] Quetiapine acts as an antagonist at the D4 receptor, blocking the effects of dopamine and thereby contributing to the modulation of dopaminergic neurotransmission in key brain regions like the mesolimbic pathway.[12][13][16]
Caption: Dopamine D4 Receptor Signaling Pathway and Quetiapine Antagonism.
Analytical Principle: LC-MS/MS Quantification with a Stable Isotope-Labeled Internal Standard
The quantification of quetiapine in CSF is based on the principle of isotope dilution mass spectrometry. A known amount of this compound (the internal standard) is added to a specific volume of the CSF sample before any sample processing.[9] The sample is then subjected to an extraction procedure, typically Solid-Phase Extraction (SPE), to isolate the analyte and internal standard from endogenous matrix components.[1][17][18]
The purified extract is then injected into an LC-MS/MS system. The liquid chromatography component separates quetiapine and its deuterated counterpart from other potential interferences. In the tandem mass spectrometer, the compounds are ionized (typically by electrospray ionization in positive mode), and specific precursor-to-product ion transitions are monitored for both quetiapine and this compound.[7][8] The ratio of the peak area of the analyte (quetiapine) to the peak area of the internal standard (this compound) is then used to determine the concentration of quetiapine in the original CSF sample by referencing a calibration curve prepared in a surrogate matrix.
Application Notes and Protocols
Materials and Reagents
-
Standards: Quetiapine fumarate (reference standard), this compound (internal standard).
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) of LC-MS grade; Formic acid (FA), Ammonium acetate.
-
Water: Deionized water, 18 MΩ·cm or higher purity.
-
CSF: Drug-free human cerebrospinal fluid for calibration standards and quality control samples.
-
SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB).[18]
-
Equipment: Analytical balance, vortex mixer, centrifuge, SPE manifold, LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).[19]
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed to provide a clean extract, minimizing matrix effects and enhancing sensitivity.[1]
-
Sample Thawing: Thaw CSF samples on ice to maintain stability.
-
Internal Standard Spiking: To 200 µL of CSF sample, add 20 µL of this compound working solution (e.g., at 100 ng/mL in 50% MeOH). Vortex briefly.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of MeOH followed by 1 mL of deionized water.[1]
-
Sample Loading: Load the spiked CSF sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% MeOH in water to remove hydrophilic interferences.
-
Drying: Dry the cartridge thoroughly under vacuum or positive pressure for 5 minutes.
-
Elution: Elute quetiapine and the internal standard from the cartridge with 1 mL of MeOH into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% FA: 5% ACN with 0.1% FA). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Caption: Solid-Phase Extraction (SPE) Workflow for Quetiapine in CSF.
Protocol 2: LC-MS/MS Analysis
The following are typical starting conditions and should be optimized for the specific instrumentation used.
| LC Parameter | Condition |
| Column | C18 column (e.g., Acquity UPLC HSS C18, 50 x 2.1 mm, 1.8 µm)[19] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Quetiapine Transition | m/z 384.2 → 253.1[7][8] |
| Quetiapine D4 Transition | m/z 388.2 → 257.1 |
| Dwell Time | 100 ms |
| Collision Energy | Optimize for specific instrument |
| Capillary Voltage | 3.0 kV |
Method Validation Summary
A bioanalytical method must be validated to ensure its reliability for intended use.[20][21][22][23][24][25] The validation should be performed in accordance with guidelines from regulatory bodies like the FDA and EMA.[20][21][22][24][25][26]
| Validation Parameter | Acceptance Criteria (Typical) | Rationale |
| Specificity/Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix. | Ensures that the signal being measured is solely from the compound of interest. |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.99. Calibrators within ±15% of nominal (±20% at LLOQ). | Demonstrates a proportional relationship between concentration and instrument response over a defined range. |
| Accuracy & Precision | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ). | Ensures the method provides results that are both close to the true value (accurate) and reproducible (precise). |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10. Accuracy and precision criteria must be met. | Defines the lowest concentration that can be reliably quantified. |
| Matrix Effect | CV of matrix factor ≤ 15%. | Assesses the influence of endogenous CSF components on the ionization of the analyte and IS. |
| Recovery | Consistent and reproducible across the concentration range. | Measures the efficiency of the extraction process. |
| Stability | Analyte stable under various storage and processing conditions (freeze-thaw, short-term, long-term). | Confirms that the analyte concentration does not change from sample collection to analysis. |
Data Analysis and Interpretation
-
Peak Integration: Integrate the chromatographic peaks for the specified MRM transitions of both quetiapine and Quetiapine D4.
-
Response Ratio Calculation: Calculate the peak area ratio (PAR) for each sample: PAR = (Peak Area of Quetiapine) / (Peak Area of Quetiapine D4)
-
Calibration Curve: Generate a calibration curve by plotting the PAR of the calibration standards against their nominal concentrations. A linear regression with a 1/x² weighting is typically used.
-
Concentration Determination: Determine the concentration of quetiapine in the unknown CSF samples by interpolating their PAR values from the calibration curve equation.
The resulting concentration provides a direct measure of quetiapine levels in the CSF, offering valuable insights for clinical and research applications. This data can be correlated with clinical outcomes, PET receptor occupancy studies, or used to inform physiologically-based pharmacokinetic (PBPK) models.[27][28]
References
-
Wikipedia. Quetiapine. [Link]
-
Psychopharmacology Institute. (2016, November 7). Mechanism of Action of Quetiapine. [Link]
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]
-
Psychopharmacology Institute. Quetiapine Pharmacokinetics. [Link]
-
Pediatric Oncall. Quetiapine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Quetiapine Fumarate? [Link]
-
Dr.Oracle. (2025, July 19). What is the mechanism of action (MOA) of Seroquel (quetiapine)? [Link]
-
KCAS Bio. (2025, January 21). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
PubMed Central. The dopamine D4 receptor: biochemical and signalling properties. [Link]
-
Frontiers. (2013, September 11). Active Metabolites as Antidepressant Drugs: The Role of Norquetiapine in the Mechanism of Action of Quetiapine in the Treatment of Mood Disorders. [Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]
-
Slideshare. (2014, May 14). USFDA guidelines for bioanalytical method validation. [Link]
-
ClinPGx. quetiapine. [Link]
-
PubMed. Metabolism of the active metabolite of quetiapine, N-desalkylquetiapine in vitro. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
FDA. (2022, November). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]
-
FDA. (2001, May). Bioanalytical Method Validation. [Link]
-
Semantic Scholar. The dopamine D4 receptor: biochemical and signalling properties. [Link]
-
FDA. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
PubMed. Clinical pharmacokinetics of quetiapine: an atypical antipsychotic. [Link]
-
Slideshare. (2014, October 29). Bioanalytical method validation emea. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
ResearchGate. (2025, August 7). UPLC–MS–MS Analysis of Quetiapine and Its Two Active Metabolites, 7-Hydroxyquetiapine and 7-Hydroxy- N -dealkylquetiapine, in Rat Plasma and Cerebrospinal Fluid. [Link]
-
ResearchGate. (2025, August 10). Fully automated on-line quantification of quetiapine in human serum by solid phase extraction and liquid chromatography. [Link]
-
NIH. (2023, May 22). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. [Link]
-
NIH. The dopamine D4 receptor, the ultimate disordered protein. [Link]
-
Wikipedia. Dopamine receptor D4. [Link]
-
NIH. This compound | C25H29N3O6S | CID 45359087 - PubChem. [Link]
-
Oxford Academic. (2011, March 1). Quetiapine affects neuropeptide Y and corticotropin-releasing hormone in cerebrospinal fluid from schizophrenia patients: relationship to depression and anxiety symptoms and to treatment response. [Link]
-
PubMed. HPLC analysis of the novel antipsychotic drug quetiapine in human plasma. [Link]
-
PubMed. Quetiapine affects neuropeptide Y and corticotropin-releasing hormone in cerebrospinal fluid from schizophrenia patients: relationship to depression and anxiety symptoms and to treatment response. [Link]
-
Frontiers. Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants. [Link]
-
RSC Publishing. (2022, May 31). Determination of atypical antipsychotics in human plasma by UPLC-UV with polystyrene nanofibers as a solid-phase extraction sorb. [Link]
-
NIH. Quetiapine-D4 hemifumarate | C21H25N3O2S | CID 24808524 - PubChem. [Link]
-
ResearchGate. Cerebrospinal fluid steady-state concentrations of quetiapine and norquetiapine in different Cytochrome P450 and ABCB1 genotypes. [Link]
-
OUCI. Quetiapine and Norquetiapine in Plasma and Cerebrospinal Fluid of Schizophrenic Patients Treated With Quetiapine. [Link]
-
PubMed. (2010, April 6). Development and validation of an LC-MS/MS method for the determination of quetiapine and four related metabolites in human plasma. [Link]
-
MDPI. (2024, October 10). Exploring Cerebrospinal Fluid: Validation of a New Method for Quantification of 39 Drugs of Abuse by LC-MS/MS. [Link]
-
SciSpace. Validated LC–MS-MS Method for the Determination of Quetiapine in Human Plasma: Application to a Pharmacokinetic Study. [Link]
-
PubMed. Validated LC-MS-MS method for the determination of quetiapine in human plasma: application to a pharmacokinetic study. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quetiapine - Wikipedia [en.wikipedia.org]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. What is the mechanism of Quetiapine Fumarate? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Development and validation of an LC-MS/MS method for the determination of quetiapine and four related metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Validated LC-MS-MS method for the determination of quetiapine in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Buy this compound | 1185247-12-4 [smolecule.com]
- 11. Quetiapine-d8 Fumarate | C25H29N3O6S | CID 45359087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Quetiapine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 13. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 15. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The dopamine D4 receptor: biochemical and signalling properties | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. labs.iqvia.com [labs.iqvia.com]
- 22. ema.europa.eu [ema.europa.eu]
- 23. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 24. fda.gov [fda.gov]
- 25. moh.gov.bw [moh.gov.bw]
- 26. fda.gov [fda.gov]
- 27. researchgate.net [researchgate.net]
- 28. Quetiapine and Norquetiapine in Plasma and Cerebrospinal Fluid of Schizophrenic Patients Treated With Quetiapine [ouci.dntb.gov.ua]
Application Note: Quetiapine Fumarate In Vitro Metabolism Using Human Liver Microsomes
Introduction and Scientific Rationale
Quetiapine, an atypical antipsychotic, is extensively metabolized in the liver, a process critical to its pharmacokinetic profile and potential for drug-drug interactions (DDIs).[1][2] Understanding its metabolic fate is a cornerstone of nonclinical safety assessment and is guided by recommendations from regulatory bodies like the U.S. Food and Drug Administration (FDA).[3][4][5][6] In vitro models, particularly human liver microsomes (HLM), provide a robust, reproducible, and high-throughput system for this evaluation.[7][8][9]
HLM are subcellular fractions derived from the endoplasmic reticulum of hepatocytes and are an enriched source of key Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[9][10][11] For quetiapine, in vitro studies have unequivocally identified CYP3A4 as the primary enzyme responsible for its metabolism, with minor contributions from CYP2D6.[1][12][13][14][15] The principal metabolic pathways include sulfoxidation, N-dealkylation to the active metabolite norquetiapine, and hydroxylation.[2][13][16]
This application note provides a detailed protocol for assessing the metabolic stability and metabolite profile of quetiapine fumarate using HLM. The described methodology is designed to yield reliable, high-quality data suitable for drug development programs, helping researchers to predict in vivo hepatic clearance and identify potential DDI liabilities.
Quetiapine Metabolic Pathways Overview
Quetiapine undergoes extensive oxidative metabolism to produce several key metabolites. The primary transformations are catalyzed predominantly by CYP3A4. Understanding these pathways is crucial for interpreting experimental results.
Table 1: Summary of Quetiapine Metabolites and Responsible Enzymes
| Metabolite | Common Name | Pharmacological Activity | Primary Forming Enzyme(s) | Reference |
| Quetiapine Sulfoxide | M4 | Inactive | CYP3A4 | [2][13][17] |
| N-desalkylquetiapine | Norquetiapine, M1 | Active | CYP3A4 | [2][17][18] |
| 7-hydroxyquetiapine | M2 | Active (low conc.) | CYP2D6 | [1][13][17] |
| 7-hydroxy N-desalkylquetiapine | M3 | Active | CYP2D6 | [17][18] |
Experimental Design and Protocol
This protocol details a typical metabolic stability assay using the substrate depletion approach. The goal is to measure the rate at which quetiapine is consumed by HLM over time, from which intrinsic clearance (CLint) can be calculated.
Critical Materials and Reagents
| Reagent | Supplier (Example) | Purpose |
| Quetiapine Fumarate | Sigma-Aldrich, USP | Test Substrate |
| Pooled Human Liver Microsomes (HLM) | Corning, BioIVT | Enzyme Source |
| NADPH Regenerating System (e.g., Corning Gentest™) | Corning | Cofactor for CYP enzymes |
| Potassium Phosphate Buffer (100 mM, pH 7.4) | MilliporeSigma | Reaction Buffer |
| Acetonitrile (LC-MS Grade) with Internal Standard | Fisher Scientific | Reaction Termination & Protein Precipitation |
| Testosterone (Positive Control Substrate) | Sigma-Aldrich | CYP3A4 Positive Control |
| Internal Standard (e.g., Quetiapine-d8) | Toronto Research Chemicals | Analytical Quantification |
| 96-well Polypropylene Plates | VWR | Reaction Vessel |
Causality Behind Choices:
-
Pooled HLM: Using microsomes pooled from multiple donors (typically ≥15) averages out inter-individual variability in enzyme expression, providing a more representative model of the general population.[10]
-
NADPH Regenerating System: CYP enzymes require a continuous supply of the cofactor NADPH for their catalytic cycle. A regenerating system (containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase) is superior to a single bolus of NADPH, as it maintains a constant cofactor concentration throughout the incubation, ensuring linear reaction kinetics.[11]
-
Phosphate Buffer (pH 7.4): This buffer system mimics physiological pH, which is optimal for the activity of hepatic CYP enzymes.[10][19]
Assay Workflow Diagram
Step-by-Step Protocol
Note: It is crucial to maintain all stock solutions and HLM on ice until use to preserve enzyme activity.[10] The final concentration of organic solvent (from the drug stock) in the incubation should be kept low (<1%, ideally <0.2%) to avoid inhibiting enzyme activity.[8]
-
Prepare Master Mixes:
-
Quetiapine Stock: Prepare a 10 mM stock solution of Quetiapine Fumarate in DMSO. Serially dilute to create working solutions. The final incubation concentration should be low (e.g., 1 µM) to approximate linear kinetic conditions, as the reported Km is ~18 µM.[14][15]
-
HLM Suspension: Thaw pooled HLM slowly on ice. Dilute with 100 mM potassium phosphate buffer (pH 7.4) to achieve a working concentration of 2 mg/mL. This will yield a final protein concentration of 1 mg/mL in the reaction.
-
NADPH Solution: Prepare the NADPH regenerating system according to the manufacturer's instructions in phosphate buffer.
-
-
Set Up Incubation Plate:
-
On a 96-well plate, add the appropriate volume of phosphate buffer.
-
Add the quetiapine working solution to all wells except the negative controls.
-
Self-Validation/Controls:
-
T=0 Control: Samples terminated immediately after adding NADPH.
-
Negative Control (-NADPH): Replace NADPH solution with buffer. This control accounts for any non-NADPH dependent substrate loss.
-
Positive Control: Use a known CYP3A4 substrate like testosterone to confirm HLM activity.
-
-
-
Pre-incubation:
-
Add the diluted HLM suspension to each well.
-
Cover the plate and pre-incubate for 5-10 minutes at 37°C in a shaking water bath or incubator. This step allows the components to reach thermal equilibrium before the reaction starts.
-
-
Reaction Initiation and Incubation:
-
Time-Point Sampling and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction.
-
Termination is achieved by adding 2-3 volumes of ice-cold acetonitrile containing the analytical internal standard (e.g., Quetiapine-d8). The cold organic solvent instantly stops enzymatic activity and precipitates the microsomal proteins.[10]
-
-
Sample Processing:
-
Seal the plate, vortex thoroughly, and centrifuge at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analytical Method: LC-MS/MS
Analysis of quetiapine and its metabolites is best performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[17][20][21]
-
Chromatography: Reversed-phase chromatography (e.g., using a C18 column) is typically employed to separate quetiapine from its metabolites and matrix components.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for quetiapine, its metabolites, and the internal standard must be optimized.
Data Analysis and Interpretation
-
Quantification: Calculate the concentration of quetiapine remaining at each time point relative to the T=0 sample.
-
Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent quetiapine remaining versus time. The slope of the linear regression line of this plot is the elimination rate constant (k).
-
Slope = -k
-
t½ = 0.693 / k
-
-
Calculate Intrinsic Clearance (CLint): This value represents the volume of microsomal incubation cleared of the drug per unit time per amount of protein.[7]
-
CLint (μL/min/mg protein) = (0.693 / t½) * (Incubation Volume (μL) / Protein Amount (mg))
-
Interpretation of Results:
-
High CLint (>50 µL/min/mg): Suggests rapid hepatic metabolism and likely high in vivo hepatic clearance.
-
Low CLint (<10 µL/min/mg): Suggests slow metabolism, indicating that hepatic clearance may not be the primary route of elimination or that the drug is very stable.
-
-NADPH Control: Significant substrate loss in the absence of NADPH may indicate chemical instability or metabolism by non-CYP enzymes present in the microsomal preparation.
References
-
Psychopharmacology Institute. (n.d.). Quetiapine Pharmacokinetics. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Retrieved from [Link]
-
Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Retrieved from [Link]
-
Davis, P. C., et al. (2010). Development and validation of an LC-MS/MS method for the determination of quetiapine and four related metabolites in human plasma. Journal of Chromatography B, 878(13-14), 1047-1055. Retrieved from [Link]
-
DeVane, C. L. (2001). Clinical pharmacokinetics of quetiapine: an atypical antipsychotic. Clinical Pharmacokinetics, 40(7), 509-522. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolism of quetiapine in vitro. [Diagram]. Retrieved from [Link]
-
Grimm, S. W., et al. (2006). Effects of cytochrome P450 3A modulators ketoconazole and carbamazepine on quetiapine pharmacokinetics. British Journal of Clinical Pharmacology, 61(1), 58-67. Retrieved from [Link]
-
Hasselstrøm, J., & Linnet, K. (2006). In vitro studies on quetiapine metabolism using the substrate depletion approach with focus on drug-drug interactions. Drug Metabolism and Drug Interactions, 21(3-4), 187-211. Retrieved from [Link]
-
Corning Life Sciences. (n.d.). Human and Animal Liver Microsome Thawing and Incubation Protocol. Retrieved from [Link]
-
Lin, Y. F., et al. (2019). Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking. Journal of Food and Drug Analysis, 27(2), 556-564. Retrieved from [Link]
-
Bakken, G. V., et al. (2009). Metabolism of quetiapine by CYP3A4 and CYP3A5 in presence or absence of cytochrome B5. Drug Metabolism and Disposition, 37(2), 254-258. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]
-
BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. Retrieved from [Link]
-
Celius, T., et al. (2012). Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism. Drug Metabolism and Disposition, 40(12), 2258-2265. Retrieved from [Link]
-
Haslemo, T., et al. (2016). Metabolism of the Active Metabolite of Quetiapine, N-Desalkylquetiapine In Vitro. Drug Metabolism and Disposition, 44(5), 737-744. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of an LC–MS/MS method for the determination of quetiapine and four related metabolites in human plasma. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro studies on quetiapine metabolism using the substrate depletion approach with focus on drug-drug interactions. Retrieved from [Link]
-
Chem Help ASAP. (2023). metabolic stability & determining intrinsic drug clearance. [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved from [Link]
-
Miners, J. O., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1-7.8.24. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
-
Niwa, T., et al. (2005). In vitro metabolism of quazepam in human liver and intestine and assessment of drug interactions. Biological & Pharmaceutical Bulletin, 28(8), 1564-1567. Retrieved from [Link]
Sources
- 1. Clinical pharmacokinetics of quetiapine: an atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]
- 5. fda.gov [fda.gov]
- 6. bioivt.com [bioivt.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. oyc.co.jp [oyc.co.jp]
- 12. researchgate.net [researchgate.net]
- 13. Effects of cytochrome P450 3A modulators ketoconazole and carbamazepine on quetiapine pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro studies on quetiapine metabolism using the substrate depletion approach with focus on drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and validation of an LC-MS/MS method for the determination of quetiapine and four related metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
Revolutionizing Quetiapine D4 Fumarate Analysis in Urine: A Guide to Advanced Sample Preparation Techniques
For Immediate Release
BALTIMORE, MD – In the landscape of pharmaceutical research and clinical diagnostics, the precise quantification of therapeutic drug compounds and their metabolites is paramount. For atypical antipsychotics like Quetiapine, administered as Quetiapine Fumarate, monitoring its deuterated analogue, Quetiapine D4 Fumarate, in urine is a critical component of pharmacokinetic studies and therapeutic drug monitoring. This application note provides an in-depth guide to advanced sample preparation techniques for the analysis of this compound in urine, tailored for researchers, scientists, and drug development professionals.
At the heart of accurate bioanalysis lies the meticulous preparation of the biological matrix. Urine, while a preferred non-invasive sample source, presents a complex mixture of endogenous compounds that can interfere with analytical accuracy.[1] Therefore, robust sample preparation is not merely a preliminary step but a cornerstone of reliable quantification. This guide delves into the causality behind experimental choices, offering field-proven insights into three primary techniques: Enzymatic Hydrolysis, Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
The Foundational Step: Enzymatic Hydrolysis
Quetiapine is extensively metabolized in the body, with a significant portion excreted in urine as glucuronide conjugates.[2] Direct analysis of these conjugates can be challenging and may not accurately reflect the total drug exposure. Enzymatic hydrolysis is a crucial pre-treatment step to cleave these glucuronide moieties, liberating the parent drug for analysis and thereby increasing the sensitivity of the assay.[3][4]
The choice of β-glucuronidase enzyme is critical for efficient and complete hydrolysis.[2] Recombinant enzymes have demonstrated high efficiency, often achieving over 90% hydrolysis in significantly shorter incubation times and at lower temperatures compared to traditional enzyme sources like those from Helix pomatia.[3][5]
Scientific Rationale: The enzymatic reaction specifically targets the glycosidic bond of the glucuronide conjugate, releasing the analyte of interest. This biotransformation is essential as many analytical techniques, such as LC-MS/MS, are optimized for the parent drug.[1] The use of a deuterated internal standard like this compound is a common practice to compensate for any variability during the sample preparation and analytical process.[6]
Workflow for Sample Pre-treatment: Hydrolysis
Caption: Enzymatic hydrolysis workflow for urine samples.
Extraction Methodologies: A Comparative Analysis
Following hydrolysis, the sample must be cleaned and the analyte concentrated. This is typically achieved through Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE): The Classic Approach
LLE is a well-established technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[7] For a basic drug like Quetiapine, the pH of the aqueous urine sample is adjusted to a basic pH (e.g., pH 9.3) to ensure the analyte is in its non-ionized, more organic-soluble form.[8][9]
Causality in LLE: By manipulating the pH, we exploit the pKa of Quetiapine to drive its partitioning into the organic solvent. The choice of solvent is critical; solvents like tert-butyl methyl ether or a mixture of toluene-hexane-isoamyl alcohol have been used effectively.[8][10][11] A subsequent back-extraction into an acidic aqueous phase can further purify the sample.[8]
Advantages:
Disadvantages:
-
May result in the formation of emulsions, complicating phase separation.
-
Consumes larger volumes of organic solvents.[7]
Solid-Phase Extraction (SPE): The Modern Standard
SPE has become increasingly popular due to its efficiency, reproducibility, and potential for automation.[8][13] This technique utilizes a solid sorbent packed in a cartridge or well-plate to retain the analyte from the liquid sample.[13] For Quetiapine, a mixed-mode cation exchange sorbent is often the optimal choice, combining reversed-phase and ion-exchange retention mechanisms for enhanced selectivity.[14]
The SPE Mechanism:
-
Conditioning: The sorbent is prepared with a solvent (e.g., methanol) to activate it.[13]
-
Loading: The pre-treated urine sample is passed through the sorbent. Quetiapine, being a basic compound, will be retained by both hydrophobic interactions and cation exchange.
-
Washing: The sorbent is washed with specific solvents to remove interfering endogenous compounds.
-
Elution: A final solvent or solvent mixture is used to disrupt the interaction between the analyte and the sorbent, eluting the purified and concentrated this compound.[13]
Advantages:
-
Higher analyte recovery and cleaner extracts compared to LLE.
-
Reduced solvent consumption.
-
Amenable to high-throughput automation.[13]
-
High reproducibility.[14]
Disadvantages:
-
Higher cost per sample compared to LLE.[12]
-
Requires method development to optimize sorbent and solvent selection.
Workflow Comparison: LLE vs. SPE
Caption: Comparative workflows of LLE and SPE.
Detailed Protocols
Protocol 1: Enzymatic Hydrolysis
Objective: To deconjugate Quetiapine metabolites into their free form.
Materials:
-
Urine sample
-
This compound internal standard solution
-
β-glucuronidase enzyme (recombinant preferred)
-
Ammonium acetate buffer (pH 5.0)
-
Incubator or water bath
Procedure:
-
To 1 mL of urine, add the internal standard, this compound, to achieve the desired final concentration.
-
Add 1 mL of ammonium acetate buffer (pH 5.0) containing β-glucuronidase (e.g., 5000 units/mL).[15]
-
Vortex the mixture gently.
-
Incubate the sample. Optimal conditions may vary, but a starting point is 3 hours at 65°C or as recommended for recombinant enzymes (e.g., 30 minutes at 55°C).[4][15]
-
After incubation, allow the sample to cool to room temperature.
-
Centrifuge the sample to pellet any precipitate. The supernatant is now ready for extraction.
Protocol 2: Liquid-Liquid Extraction (LLE)
Objective: To extract Quetiapine D4 from the hydrolyzed urine sample.
Materials:
-
Hydrolyzed urine sample
-
Saturated sodium borate solution (pH 9.3) or similar alkaline buffer
-
Extraction solvent (e.g., Toluene:Hexane:Isoamyl Alcohol 78:20:2 v/v/v)[8]
-
0.25 M Sulfuric acid for back-extraction (optional)
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (compatible with the analytical mobile phase)
Procedure:
-
To the hydrolyzed urine supernatant, add 2 mL of saturated sodium borate solution to adjust the pH to ~9.3.[8]
-
Add 7 mL of the extraction solvent.[8]
-
Cap the tube and vortex or rock for 10 minutes to ensure thorough mixing.
-
Centrifuge for 10 minutes at 3000 rpm to separate the aqueous and organic layers.[8]
-
Carefully transfer the upper organic layer to a clean tube.
-
(Optional back-extraction) Add 2 mL of 0.25 M sulfuric acid to the collected organic phase, vortex, and centrifuge. Collect the lower aqueous layer. Then, re-adjust the pH to basic and perform a second extraction with the organic solvent.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of reconstitution solvent. The sample is now ready for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
Objective: To clean up and concentrate Quetiapine D4 from the hydrolyzed urine sample.
Materials:
-
Hydrolyzed urine sample
-
Mixed-mode cation exchange SPE cartridges (e.g., Bond Elut Certify)
-
Methanol
-
Deionized water
-
Wash solvent (e.g., 50:50 Methanol:Water)[4]
-
Elution solvent (e.g., 78:20:2 Dichloromethane:Isopropanol:Ammonium Hydroxide)[4]
-
SPE manifold
-
Evaporation system
-
Reconstitution solvent
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
Loading: Load the hydrolyzed urine supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (1-2 mL/min).
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of the wash solvent to remove polar interferences.
-
Drying: Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove residual water.
-
Elution: Elute the analyte with 1-2 mL of the elution solvent into a clean collection tube.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in the reconstitution solvent for analysis.
Data Presentation and Method Validation
The performance of each sample preparation technique should be rigorously validated. Key parameters to assess include:
| Parameter | Description | Typical Acceptance Criteria |
| Recovery | The efficiency of the extraction process, comparing the analyte response in an extracted sample to a non-extracted standard. | Consistent and reproducible, ideally >80% |
| Matrix Effect | The influence of co-eluting endogenous components on the ionization of the analyte. | Within ±15% of nominal |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | Dependent on analytical sensitivity needs[16] |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be accurately and precisely quantified. | Typically S/N ratio > 10[16] |
| Precision & Accuracy | The closeness of repeated measurements (precision) and the closeness of the measured value to the true value (accuracy). | Within ±15% (±20% at LOQ) |
A validated LC-MS/MS method is typically used for the final analysis, offering high sensitivity and selectivity for quantifying Quetiapine and its metabolites.[16][17]
Conclusion
The choice of sample preparation technique for this compound analysis in urine depends on the specific requirements of the study, including throughput needs, cost considerations, and desired sensitivity. While LLE remains a viable and cost-effective option, SPE generally offers superior performance in terms of recovery, cleanliness of the extract, and amenability to automation. Pre-treatment with enzymatic hydrolysis is a critical step to ensure the accurate measurement of total drug concentration.[3] By understanding the scientific principles behind each step, researchers can develop and validate robust and reliable methods for the bioanalysis of Quetiapine, contributing to a deeper understanding of its pharmacology and ensuring effective therapeutic monitoring.
References
-
Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PubMed. (2023, December 21). PubMed. [Link]
-
Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - Journal of Food and Drug Analysis. (n.d.). Journal of Food and Drug Analysis. [Link]
-
Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC - NIH. (2023, December 21). PMC. [Link]
-
Bioanalytical Methods for the Determination of Antipsychotics and Metabolites in Biological Samples | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
-
Evaluation of three beta-glucuronidase enzymes to determine the best hydrolysis conditions for urine samples in clinical toxicol - Norlab. (n.d.). Norlab. [Link]
-
Distribution of quetiapine and metabolites in biological fluids and tissues - PubMed. (2019, December 19). PubMed. [Link]
-
Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS. (n.d.). Restek. [Link]
-
Urine hydrolysis: how did I choose which enzyme to use? - Biotage. (2023, February 2). Biotage. [Link]
-
Comparison of Liquid/Liquid and Solid-Phase Extraction for Alkaline Drugs. (n.d.). ResearchGate. [Link]
-
Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - Journal of Food and Drug Analysis. (2021, December 15). Journal of Food and Drug Analysis. [Link]
-
Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC - NIH. (n.d.). PMC. [Link]
-
Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions - Waters Corporation. (n.d.). Waters Corporation. [Link]
-
Urine general drug extraction rev 7.pdf - Idaho State Police. (n.d.). Idaho State Police. [Link]
-
Method Development and Validation of the Quantitation of 19 Antipsychotics Using Deuterated Internal Standards - CORE. (n.d.). CORE. [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. (2025, May 23). Phenomenex. [Link]
-
Solid Phase Extraction (SPE) For Forensic Testing - YouTube. (2017, August 22). YouTube. [Link]
-
View of DEVELOPMENT OF LC-MS METHOD FOR DETERMINATION OF THE QUETIAPINE IN HUMAN URINE | Collection of Scientific Works of Tbilisi State Medical University. (n.d.). Collection of Scientific Works of Tbilisi State Medical University. [Link]
-
Extractive spectrophotometric determination of quetiapine fumarate in pharmaceuticals and human urine using calmagite as an ion- - SciSpace. (2011, February 22). SciSpace. [Link]
-
Detection and identification of atypical quetiapine metabolite in urine - ResearchGate. (2025, August 10). ResearchGate. [Link]
-
Development and validation of an LC-MS/MS method for the determination of quetiapine and four related metabolites in human plasma - PubMed. (2010, April 6). PubMed. [Link]
-
Automated SPE for Drugs of Abuse in Urine Sample - Aurora Biomed. (2022, September 29). Aurora Biomed. [Link]
-
Routine Accurate Mass Measurement for the Identification of Impurities in Quetiapine Fumarate API Using the SmartMS-Enabled ACQUITY RDa Detector - Waters Corporation. (n.d.). Waters Corporation. [Link]
-
Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry - MDPI. (2022, September 1). MDPI. [Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - NIH. (n.d.). NIH. [Link]
-
SOLID PHASE EXTRACTION APPLICATIONS MANUAL - NTK Kemi. (2010, May 13). NTK Kemi. [Link]
-
(PDF) Extractive spectrophotometric determination of Quetiapine fumarate in pharmaceuticals and human urine using calmagite as an ion-pair reagent - ResearchGate. (2025, August 9). ResearchGate. [Link]
-
Method Development and Validation of Quetiapine Fumerate by Using RP-HPLC. (n.d.). ResearchGate. [Link]
-
Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - NIH. (n.d.). NIH. [Link]
-
The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. (2019, June 7). MDPI. [Link]
-
(PDF) Development and validation of UV-Spectrophotometric method for determination of Quetiapine fumarate in two different dose tablets - ResearchGate. (2026, January 2). ResearchGate. [Link]
-
Spectrophotometric determination of quetiapine fumarate in pharmaceuticals and human urine by two charge-transfer complexation reactions - ResearchGate. (2025, August 9). ResearchGate. [Link]
-
Extractive Spectrophotometric Determination of Quetiapine Fumarate in Pharmaceuticals and Spiked Human Urine. (n.d.). CC Journals. [Link]
-
Quetiapine Carboxylic Acid and Quetiapine Sulfoxide Prevalence in Patient Urine - PubMed. (n.d.). PubMed. [Link]
-
Evaluation of Urinary Protein Precipitation Protocols for the Multidisciplinary Approach to the Study of Chronic Pelvic Pain Research Network - PubMed Central. (n.d.). PubMed Central. [Link]
-
Urine testing for antipsychotics: a pilot trial for a method to determine detection levels. (n.d.). PubMed. [Link]
Sources
- 1. Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS [discover.restek.com]
- 2. biotage.com [biotage.com]
- 3. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 4. norlab.com [norlab.com]
- 5. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 8. academic.oup.com [academic.oup.com]
- 9. isp.idaho.gov [isp.idaho.gov]
- 10. "Determination of quetiapine and its metabolites in plasma by field-enh" by Tai-Ling Liu, Li-Shan Fang et al. [jfda-online.com]
- 11. jfda-online.com [jfda-online.com]
- 12. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aurorabiomed.com [aurorabiomed.com]
- 14. m.youtube.com [m.youtube.com]
- 15. ntk-kemi.com [ntk-kemi.com]
- 16. Distribution of quetiapine and metabolites in biological fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
High-Throughput Screening for Dopamine D4 Receptor Modulators Using Quetiapine D4 Fumarate as a Reference Antagonist
An Application and Protocol Guide for Researchers
Abstract
The human Dopamine D4 Receptor (D4R), a G-protein coupled receptor (GPCR) predominantly expressed in the prefrontal cortex, is a key therapeutic target for neuropsychiatric disorders. High-throughput screening (HTS) provides a robust platform for identifying novel D4R-modulating compounds. This guide details the strategic use of Quetiapine D4 Fumarate, a deuterated stable-label version of the multi-target atypical antipsychotic Quetiapine, as a critical reference antagonist in HTS campaigns. We provide a comprehensive overview of the principles of assay design and present detailed, step-by-step protocols for two primary functional HTS assays: a cAMP inhibition assay to measure G-protein dependent signaling and a β-arrestin recruitment assay for G-protein independent pathways. These protocols are designed to be self-validating and provide researchers with the necessary framework to discover and characterize new chemical entities targeting the D4R.
Introduction
1.1 The Dopamine D4 Receptor as a Therapeutic Target
The Dopamine D4 Receptor (D4R) is a member of the D2-like family of dopamine receptors and plays a significant role in cognitive processes, attention, and decision-making.[1] Its unique pharmacological profile and localization in brain regions associated with higher-order executive function have made it a compelling target for drug discovery efforts aimed at treating schizophrenia, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[1][2] Unlike the D2 receptor, targeting D4R offers the potential for therapeutic benefit with a reduced risk of extrapyramidal side effects.
1.2 Quetiapine: A Multi-Target Antipsychotic with D4R Activity
Quetiapine is a second-generation atypical antipsychotic with a complex pharmacological profile. Its primary mechanism of action is attributed to a combination of antagonism at serotonin 5-HT2A and dopamine D2 receptors.[3][4][5] Beyond these primary targets, Quetiapine exhibits affinity for a range of other receptors, including histamine H1, adrenergic α1, and the Dopamine D4 receptor.[3][6][7] This broad activity spectrum contributes to its efficacy across various psychiatric conditions. Its established role as a D4R antagonist makes it an ideal reference compound for screening campaigns designed to identify new ligands with similar or improved properties.[8][9]
1.3 this compound: Properties and HTS Applications
This compound is a deuterated form of Quetiapine Fumarate, where four hydrogen atoms have been replaced with deuterium.[10][11][12] This isotopic substitution results in a compound with a higher molecular weight but nearly identical chemical and pharmacological properties to the parent compound. In experimental settings, deuteration offers two key advantages:
-
Increased Metabolic Stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolism by cytochrome P450 enzymes, a useful property for in-vivo studies.[13]
-
Use as an Internal Standard: It is an excellent internal standard for quantitative analysis by mass spectrometry (LC-MS), allowing for precise quantification of the non-deuterated compound in complex biological samples.[10]
For the HTS assays described herein, this compound serves as a pharmacologically equivalent, stable, and reliable reference antagonist. The fumarate salt form enhances the compound's solubility and stability in aqueous solutions.[14]
1.4 Overview of GPCR High-Throughput Screening
HTS has revolutionized drug discovery by enabling the rapid screening of vast chemical libraries.[15] For GPCRs like the D4R, screening methodologies are broadly categorized into two types:
-
Binding Assays: These assays directly measure the interaction between a compound and the receptor, typically by assessing the displacement of a labeled ligand.
-
Functional Assays: These cell-based assays measure the downstream physiological response following receptor activation or inhibition, such as changes in second messenger concentrations or the recruitment of signaling proteins.[16][17] Functional assays are often preferred in primary screening as they identify compounds that not only bind but also elicit a biological effect.
Core Principles of Assay Design
2.1 Cell Line Selection The foundation of a robust cell-based HTS assay is a stable, recombinant cell line. For D4R screening, a human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cell line engineered to stably overexpress the human Dopamine D4 receptor is recommended. The expression level should be high enough to produce a significant signal window but not so high as to cause constitutive activity or other artifacts.
2.2 Compound Management and Quality Control Proper handling of this compound and library compounds is critical for reproducible results.
-
Solubility: Quetiapine Fumarate is soluble in methanol, ethanol, and water, with higher solubility under acidic conditions.[18] A stock solution in 100% DMSO is standard for library compounds and reference controls.
-
Stability: Quetiapine Fumarate shows significant degradation under oxidative conditions (e.g., exposure to hydrogen peroxide) and moderate degradation in highly acidic or alkaline environments.[14][19] It is relatively stable under thermal and photolytic stress.[19] Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.
-
Final Assay Concentration: The final concentration of DMSO in the assay well should typically be kept below 0.5% to avoid solvent-induced cellular toxicity or assay interference.
Table 1: Physicochemical Properties of Quetiapine Fumarate
| Property | Value | Source |
| Physical State | White, crystalline powder | [20] |
| Molecular Formula | C₂₁H₂₅N₃O₂S · C₄H₄O₄ | [21] |
| Molecular Weight | 383.51 g/mol (base) + 116.07 g/mol (fumarate) | [21] |
| Melting Point | 171 - 174 °C | [20] |
| Protein Binding | ~83% | [18] |
Protocol 1: D4R Functional Antagonist Assay (cAMP Inhibition)
This assay quantifies a compound's ability to block the agonist-induced, Gi-coupled inhibition of cyclic AMP (cAMP) production. Antagonists like Quetiapine will reverse the effect of an agonist, restoring cAMP levels.
Signaling Pathway
Caption: D4R Gi-coupled signaling pathway.
Step-by-Step Protocol
-
Materials & Reagents:
-
HEK293 cells stably expressing human D4R.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS, appropriate selection antibiotic).
-
Assay Buffer: HBSS with 20 mM HEPES and 0.1% BSA.[17]
-
D4R Agonist: Quinpirole hydrochloride (10 mM stock in H₂O).
-
Reference Antagonist: this compound (10 mM stock in DMSO).
-
Forskolin (optional, to stimulate basal cAMP levels).
-
cAMP Detection Kit (e.g., LANCE Ultra cAMP TR-FRET Kit, HTRF cAMP Dynamic 2 Kit).
-
White, solid-bottom 384-well assay plates.
-
-
Cell Preparation:
-
Culture cells to ~80-90% confluency.
-
Harvest cells using a non-enzymatic dissociation buffer.
-
Resuspend cells in assay buffer to a density of 200,000 - 500,000 cells/mL.
-
Dispense 10 µL of cell suspension into each well of a 384-well plate (2,000 - 5,000 cells/well).
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and test compounds in DMSO. Further dilute into assay buffer to create 4X working stocks.
-
Using an automated liquid handler, transfer 5 µL of the 4X compound solutions to the cell plates.
-
For controls, add 5 µL of assay buffer with DMSO to "agonist control" wells and "basal" wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Prepare a 4X working solution of Quinpirole in assay buffer at its EC₈₀ concentration (determined previously).
-
Add 5 µL of the 4X Quinpirole solution to all wells except the "basal" control wells (add 5 µL of assay buffer to these).
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Following the manufacturer's protocol for the chosen cAMP kit, prepare the lysis buffer and detection reagents.
-
Add the detection reagents to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a compatible microplate reader (e.g., TR-FRET enabled).
-
Data Analysis & Expected Results
-
Calculate Z'-factor to validate assay performance:
-
Z' = 1 - (3 * (SD_agonist + SD_quetiapine)) / |Mean_agonist - Mean_quetiapine|
-
A Z' > 0.5 indicates an excellent assay.
-
-
Normalize data: Set the mean signal from the agonist-only control wells to 0% inhibition and the mean signal from the basal (or high-concentration Quetiapine) wells to 100% inhibition.
-
Plot normalized data against compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Table 2: Example Data for cAMP Antagonist Assay
| Well Type | Quinpirole (EC₈₀) | This compound | Expected cAMP Level | % Inhibition |
| Basal Control | - | - | High | 100% (by definition) |
| Agonist Control | + | - | Low | 0% (by definition) |
| Test Compound | + | 10 µM | High | ~100% |
| Test Compound | + | 100 nM | Intermediate | ~50% |
| Test Compound | + | 1 nM | Low | ~0% |
Protocol 2: D4R Functional Antagonist Assay (β-Arrestin Recruitment)
This assay measures a compound's ability to block the agonist-induced recruitment of β-arrestin-2 to the D4R, a key event in receptor desensitization and G-protein-independent signaling.[8][9]
Experimental Workflow
Caption: Workflow for a β-arrestin recruitment HTS assay.
Step-by-Step Protocol
-
Materials & Reagents:
-
Cell line stably co-expressing D4R fused to a donor molecule (e.g., Renilla Luciferase, RLuc) and β-arrestin-2 fused to an acceptor (e.g., Green Fluorescent Protein, GFP).
-
Assay Buffer: As in Protocol 1.
-
D4R Agonist: Quinpirole hydrochloride.
-
Reference Antagonist: this compound.
-
BRET Substrate: Coelenterazine h.
-
White, solid-bottom 384-well assay plates.
-
-
Cell Preparation:
-
Follow the same procedure as in Protocol 1 for cell culture, harvesting, and plating.
-
-
Compound & Agonist Addition:
-
Follow the same procedure as in Protocol 1 for adding compounds and agonist. The incubation times may need to be optimized, but the sequence remains the same (pre-incubation with antagonist, followed by stimulation with agonist).
-
-
Signal Detection (BRET):
-
Prepare the coelenterazine h substrate in assay buffer according to the manufacturer's instructions, immediately before use.
-
Using a plate reader with injectors, add the substrate to all wells.
-
Immediately read the plate, measuring light emission simultaneously at two wavelengths (e.g., ~475 nm for the donor and ~530 nm for the acceptor).
-
Data Analysis & Expected Results
-
Calculate the BRET ratio for each well: BRET Ratio = (Emission at Acceptor Wavelength) / (Emission at Donor Wavelength).
-
Validate the assay using the Z'-factor, comparing the agonist-only control to the basal or full-antagonist control.
-
Normalize the data: Set the agonist-induced BRET ratio to 0% inhibition and the basal BRET ratio to 100% inhibition.
-
Determine IC₅₀: Plot normalized data against compound concentration and fit to a four-parameter logistic model.
Table 3: Example Data for β-Arrestin Antagonist Assay
| Well Type | Quinpirole (EC₈₀) | This compound | Expected BRET Ratio | % Inhibition |
| Basal Control | - | - | Low | 100% (by definition) |
| Agonist Control | + | - | High | 0% (by definition) |
| Test Compound | + | 10 µM | Low | ~100% |
| Test Compound | + | 100 nM | Intermediate | ~50% |
| Test Compound | + | 1 nM | High | ~0% |
Hit Confirmation and Orthogonal Validation
Compounds identified as "hits" in the primary screen must undergo a rigorous validation process.
-
Confirmation: Re-test the primary hits in the same assay to confirm their activity and rule out false positives.
-
Potency Determination: Perform full dose-response curves to accurately determine the IC₅₀ of each confirmed hit.
-
Orthogonal Assay Validation: Crucially, hits identified in one functional assay (e.g., cAMP) should be tested in a mechanistically distinct assay (e.g., β-arrestin recruitment).[22] This step is vital to eliminate compounds that interfere with a specific assay technology (e.g., luciferase inhibitors) rather than the biological target.
-
Selectivity Profiling: Confirmed hits should be tested against other relevant dopamine receptors (D2, D3) and potentially other GPCRs to determine their selectivity profile.
Safety and Handling
This compound should be handled with appropriate laboratory precautions. It is harmful if swallowed and may cause drowsiness or dizziness.[20]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[20][23]
-
Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of the powder.[20]
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is an invaluable pharmacological tool for the discovery of novel Dopamine D4 receptor modulators. Its well-characterized antagonist activity at the D4R makes it an ideal reference compound for establishing robust and reliable high-throughput screening assays. The detailed functional assay protocols provided here—targeting both G-protein and β-arrestin signaling pathways—offer a comprehensive framework for identifying, validating, and characterizing new lead compounds, paving the way for the development of next-generation therapeutics for neuropsychiatric disorders.
References
-
Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Quetiapine Fumarate?. [Link]
-
Celtarys. High-Throughput Screening of GPCRs for Drug Discovery. [Link]
-
Thathiah, A., & De Strooper, B. (2011). Advances in G Protein-Coupled Receptor High-throughput Screening. NIH National Center for Biotechnology Information. [Link]
-
Agilent. (2021). High-Throughput GPCR Assay Development. [Link]
-
Di Martino, R. M., et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. ACS Publications. [Link]
-
Eglen, R. M. An Overview of High Throughput Screening at G Protein Coupled Receptors. Bentham Science. [Link]
-
Di Martino, R. M., et al. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. [Link]
-
Fermion. (2025). Quetiapine Fumarate Safety Data Sheet. [Link]
-
Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS this compound. [Link]
-
K. M. PHARMA SOLUTION PRIVATE LIMITED. MSDS - this compound (Possibility 1). [Link]
-
Psychopharmacology Institute. (2016). Mechanism of Action of Quetiapine. [Link]
-
National Center for Biotechnology Information. Quetiapine. PubChem. [Link]
-
Dr. Oracle. (2025). What is the mechanism of action (MOA) of Seroquel (quetiapine)?. [Link]
-
Pediatric Oncall. Quetiapine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction. [Link]
-
National Center for Biotechnology Information. This compound. PubChem. [Link]
-
Caccia, S. (2007). Clinical relevance of relative receptor binding affinity: quetiapine and ziprasidone as examples. Journal of Psychiatry & Neuroscience. [Link]
-
Patel, S., et al. (2003). Pharmacological and functional characterisation of dopamine D4 receptors in the rat retina. Neuropharmacology. [Link]
-
ClinPGx. Quetiapine Pathway, Pharmacokinetics. [Link]
-
Patsnap Synapse. (2024). Stability indicating hplc determination of quetiapine fumarate. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2016). Development and Validation of Assay Method for Determination of Quetiapine Fumarate by RP-HPLC from Bulk and Pharmaceutical Dosa. [Link]
-
Johnson, E. E., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry. [Link]
-
Walkow, S., et al. (2025). Effects of Novel Dopamine D4 Receptor-Targeted Compounds on locomotor activity and Anxiety-Like Behavior. Rowan University Research with Benders. [Link]
-
Oriental Journal of Chemistry. (2018). Analytical Method Development and Validation of Quetiapine Fumarate in Api and Dosage form by Using Rp – Hplc. [Link]
-
Zhao, F., et al. (2021). The stability of quetiapine oral suspension compounded from commercially available tablets. PLOS ONE. [Link]
-
International Journal of Green Pharmacy. (2018). Stability-indicating high-performance liquid chromatography (HPLC) method development and validation for the determination of quetiapine fumarate. [Link]
-
National University of Pharmacy, Kharkiv. (2021). Development of determination methods of quetiapine fumarate for forensic-pharmaceutical purposes. [Link]
-
Sreeja, C. N., & Anusha, M. (2014). Preparation, Characterization and Evaluation of Quetiapine Fumarate Solid Lipid Nanoparticles to Improve the Oral Bioavailability. NIH National Center for Biotechnology Information. [Link]
-
Sikorska, E., et al. (2019). Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors. PLOS ONE. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. rdw.rowan.edu [rdw.rowan.edu]
- 3. What is the mechanism of Quetiapine Fumarate? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Quetiapine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. Quetiapine fumarate | 111974-72-2 [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Quetiapine-d8 Fumarate | C25H29N3O6S | CID 45359087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. The stability of quetiapine oral suspension compounded from commercially available tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 16. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. Analytical Method Development and Validation of Quetiapine Fumarate in Api and Dosage form by Using Rp – Hplc – Oriental Journal of Chemistry [orientjchem.org]
- 19. Stability indicating hplc determination of quetiapine fumarate [wisdomlib.org]
- 20. fermion.fi [fermion.fi]
- 21. Quetiapine | C21H25N3O2S | CID 5002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. cleanchemlab.com [cleanchemlab.com]
Protocols for the Preparation and Storage of Quetiapine D4 Fumarate Solutions
An Application Guide for Researchers
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate preparation and stable storage of solutions containing Quetiapine D4 Fumarate. This compound, a deuterated isotopologue of Quetiapine Fumarate, is a critical tool in pharmacokinetic and metabolic studies, often serving as an internal standard in mass spectrometry-based bioanalytical assays. The integrity of experimental data is directly dependent on the precise concentration and stability of the solutions used. This guide details the essential physicochemical properties of the compound, provides validated, step-by-step protocols for preparing both organic stock and aqueous working solutions, and outlines best practices for storage to mitigate degradation.
Introduction: The Critical Role of Solution Integrity
Quetiapine is an atypical antipsychotic agent that functions as an antagonist for multiple neurotransmitter receptors, including serotonin (5-HT2A) and dopamine (D2) receptors.[1][2] The deuterated form, this compound, is chemically identical to the parent drug, except four hydrogen atoms have been replaced with deuterium. This isotopic labeling results in a higher molecular weight, allowing it to be distinguished from the non-labeled drug by mass spectrometry. Consequently, it is an ideal internal standard for quantitative analysis in complex biological matrices.
The accuracy of such sensitive analytical methods hinges on the reliability of the standard solutions. Improper preparation can lead to inaccurate concentrations, while suboptimal storage conditions can cause chemical degradation, compromising the integrity of an entire study. This document provides the foundational knowledge and practical protocols to ensure the reproducibility and validity of your research.
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is essential for explaining the rationale behind the recommended protocols. While data for the D4 variant is sparse, its physicochemical behavior is presumed to be nearly identical to its non-deuterated counterpart, Quetiapine Fumarate.
| Property | Value / Observation | Significance for Protocol |
| Chemical Name | 2-(2-(4-(Dibenzo[b,f][3][4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethan-1,1,2,2-d4-1-ol fumarate[5] | Ensures correct compound identification. |
| Molecular Formula | C₂₅H₂₅D₄N₃O₆S[1] | Used for accurate molar concentration calculations. |
| Molecular Weight | 503.60 g/mol [1] | Critical for gravimetric preparation of solutions. |
| Physical Form | White to off-white crystalline powder[4][6] | Standard form for weighing and initial handling. |
| pKa | 2.78 and 7.46 (estimated for Quetiapine)[3] | Indicates that solubility is pH-dependent. The compound will be more soluble in acidic conditions (pH < 2.78) where it is fully protonated. |
| Solubility | Organic Solvents: Soluble in DMSO (~10 mg/mL) and Dimethylformamide (DMF). Sparingly soluble in methanol.[7][8] | DMSO is the recommended solvent for primary stock solutions due to high solubility. |
| Aqueous Solvents: Slightly soluble or insoluble in water.[4][9] Solubility in aqueous buffers is low and pH-dependent. | Direct preparation in aqueous media is challenging. Dilution from an organic stock is the preferred method. | |
| Stability | Solid State: Stable when stored correctly.[3][10] | Long-term storage as a solid is recommended. |
| Solution State: Susceptible to degradation via oxidation, acid/base hydrolysis, and photolysis.[11][12] | Solutions require protection from light, extreme pH, and oxygen. Storage at low temperatures is crucial. |
Core Protocols: From Solid Compound to Working Solution
This section provides detailed, step-by-step methodologies for preparing solutions for common research applications. Adherence to these protocols is critical for ensuring solution accuracy and stability.
Workflow Overview
The general process involves creating a high-concentration primary stock in an organic solvent, which can then be used to prepare intermediate stocks or final aqueous working solutions.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
Rationale: Dimethyl sulfoxide (DMSO) is the solvent of choice for the primary stock due to the high solubility of Quetiapine Fumarate, allowing for a concentrated, stable solution that can be easily diluted later.[7]
Materials:
-
This compound solid
-
Anhydrous DMSO (spectroscopic or HPLC grade)
-
Analytical balance
-
Class A volumetric flask
-
Amber glass vial or clear vial with aluminum foil
-
Vortex mixer and/or sonicator
Procedure:
-
Pre-Weighing: Allow the container of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the hygroscopic powder.
-
Gravimetric Measurement: Accurately weigh the desired amount of the solid compound using an analytical balance. For example, to prepare 5 mL of a 10 mg/mL solution, weigh 50 mg.
-
Dissolution: Transfer the weighed powder into a Class A volumetric flask. Add approximately 80% of the final volume of DMSO.
-
Solubilization: Cap the flask and vortex thoroughly. If complete dissolution is slow, use a bath sonicator for 5-10 minutes. The solution should be clear and free of particulates.
-
Final Volume Adjustment: Once fully dissolved, add DMSO to the calibration mark of the volumetric flask. Invert the flask 10-15 times to ensure homogeneity.
-
Transfer and Storage: Transfer the final stock solution into an amber glass vial to protect it from light.[13] For long-term storage, it is best practice to create smaller-volume aliquots to avoid repeated freeze-thaw cycles.
-
Labeling: Clearly label each vial with the compound name, concentration, solvent, preparation date, and your initials.
Protocol 2: Preparation of Aqueous Working Solutions
Rationale: Most biological and cell-based assays require aqueous solutions. Due to the poor water solubility of Quetiapine, working solutions are prepared by diluting the DMSO stock. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Materials:
-
Primary stock solution in DMSO (from Protocol 1)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)
-
Calibrated pipettes
-
Sterile conical tubes
Procedure:
-
Thaw Stock: Retrieve one aliquot of the DMSO stock solution from the freezer and allow it to thaw completely at room temperature. Vortex briefly to ensure homogeneity.
-
Calculation: Determine the volume of stock solution needed for the desired final concentration. For example, to make 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (1 µL of stock into 999 µL of buffer).
-
Dilution: Add the desired volume of the aqueous buffer to a conical tube. While gently vortexing the buffer, add the calculated volume of the DMSO stock solution dropwise. This technique, adding the concentrated organic solution to the stirring aqueous phase, helps prevent immediate precipitation.
-
Final Mix: Cap the tube and vortex gently.
-
Use Immediately: Aqueous solutions of Quetiapine are not recommended for long-term storage and should ideally be prepared fresh for each experiment.[7] If temporary storage is unavoidable, keep the solution on ice and protected from light for no more than a few hours.
Stability and Storage Recommendations
Proper storage is paramount to prevent degradation and maintain the certified concentration of your solutions.
| Form | Temperature | Light/Air | Duration | Rationale |
| Solid Powder | -20°C[7] or 4°C[1] | Sealed, airtight container. Protect from moisture. | ≥ 4 years[7] | Maximizes long-term stability by minimizing thermal and oxidative degradation. |
| DMSO Stock | -20°C or -80°C[1][14] | Amber vials or foil-wrapped. Purge with inert gas (N₂ or Ar) for extended storage. | Up to 6 months at -80°C[1] | Low temperature and inert atmosphere prevent oxidative and thermal degradation. Aliquoting prevents freeze-thaw damage. |
| Aqueous Working Solution | 2-8°C (on ice)[15] | Protect from light. | < 24 hours[7] | Prone to precipitation and hydrolysis. Fresh preparation is strongly advised to ensure accurate concentration. |
Troubleshooting Common Issues
Even with careful execution, problems can arise. This decision tree outlines steps to diagnose and resolve common issues.
Safety Precautions
This compound should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the solid compound and its solutions.[13]
-
Ventilation: Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation of dust.[13]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[5]
-
Disposal: Dispose of chemical waste according to your institution's environmental health and safety guidelines.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5002, Quetiapine. Retrieved from [Link][3]
-
AstraZeneca Australia (2016). Safety Data Sheet: SEROQUEL. Retrieved from [Link]
-
Moehs Ibérica (2018). QUETIAPINE FUMARATE - SDS EU (Reach Annex II). Retrieved from [Link][9]
-
Japanese Pharmacopoeia. Quetiapine Fumarate. Retrieved from [Link][4]
- Nalluri, B. N., et al. (2014). Method Development and Validation of Quetiapine Fumerate by Using RP-HPLC. International Journal of Pharmaceutical Sciences and Research.
-
Tran, J., et al. (2021). The stability of quetiapine oral suspension compounded from commercially available tablets. PLoS ONE, 16(8), e0255963. Retrieved from [Link][12][15]
-
Vessalli, E., et al. (2013). HPLC and Spectrophotometric Determination and Formulation of Quetiapine Fumarate in the Pharmaceutical Dosage Forms. Asian Journal of Chemistry, 25(8), 4141-4144.[16]
-
Chandra, R., et al. (2014). Development and validation a RP-HPLC method: Application for the quantitative determination of quetiapine fumarate from marketed. Journal of Chemical and Pharmaceutical Research, 6(5), 133-138.[17]
-
Waters Corporation (2018). Transfer of USP Assay for Quetiapine Fumarate Across Different Liquid Chromatographic Systems. Waters Application Note.[18]
-
Ingale, P. L., et al. (2013). Development of analytical method for determination of quetiapine fumarate in bulk & tablet dosage form. Der Pharma Chemica, 5(5), 26-30.[19]
- Google Patents (2011). EP2370432A2 - A process for preparing quetiapine fumarate.
-
USP (2022). Quetiapine Tablets Monograph. Retrieved from [Link]
-
Cleanchem Laboratories (n.d.). Material Safety Data Sheets this compound (POSSIBILITY 1). Retrieved from [Link][5]
-
ResearchGate (2020). Determination and Correlation of Solubility of Quetiapine Fumarate in Nine Pure Solvents and Two Aqueous Binary Solvents. Retrieved from [Link][8]
-
Quick Company (2010). A Process For Preparing Quetiapine Fumarate. Retrieved from [Link]
-
Chemical Methodologies (2018). Quetiapine Fumarate Syntheses and Its Determination Methods in the Pharmaceutical Dosage Forms, Human Plasma and Urine by RP. Retrieved from [Link]
-
GSC Online Press (2019). Preparation and characterization of quetiapine fumarate loaded transfersome as a novel drug delivery system. Retrieved from [Link][20]
-
Scholar@UNT Health (2018). The Stability of Quetiapine Fumarate 10 mg/mL Compounded Oral Suspension in Ora-Blend and Ora-Sweet Vehicles Over Time at Two Temperatures. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5281025, Quetiapine Fumarate. Retrieved from [Link][2]
-
Biocompare (n.d.). Quetiapine Fumarate. Retrieved from [Link]
-
KEGG DRUG (n.d.). D00458: Quetiapine fumarate. Retrieved from [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Quetiapine Fumarate | C46H54N6O8S2 | CID 5281025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quetiapine | C21H25N3O2S | CID 5002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pmda.go.jp [pmda.go.jp]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. Buy Quetiapine Fumarate | 111974-72-2 [smolecule.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. moehs.com [moehs.com]
- 10. astrazeneca.com.au [astrazeneca.com.au]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The stability of quetiapine oral suspension compounded from commercially available tablets | PLOS One [journals.plos.org]
- 13. fermion.fi [fermion.fi]
- 14. Quetiapine fumarate | 111974-72-2 [chemicalbook.com]
- 15. The stability of quetiapine oral suspension compounded from commercially available tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asianpubs.org [asianpubs.org]
- 17. jocpr.com [jocpr.com]
- 18. lcms.cz [lcms.cz]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. gsconlinepress.com [gsconlinepress.com]
Troubleshooting & Optimization
Technical Support Center: Minimizing Matrix Effects in Quetiapine D4 Fumarate Quantification
Welcome to the technical support center for the bioanalysis of Quetiapine D4 Fumarate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying Quetiapine and its deuterated internal standard in biological matrices. Here, we will delve into the common challenges posed by matrix effects and provide in-depth, field-proven troubleshooting strategies and frequently asked questions to ensure the accuracy, precision, and reliability of your analytical methods.
Introduction to Matrix Effects in Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the "matrix" refers to all the components within a biological sample apart from the analyte of interest.[1] These endogenous components, such as proteins, salts, lipids, and metabolites, can significantly interfere with the ionization process of the target analyte, a phenomenon known as the matrix effect.[1][2] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy and reproducibility of quantitative results.[3][4] For a drug like Quetiapine, which often requires monitoring at low concentrations in plasma for therapeutic drug monitoring and pharmacokinetic studies, mitigating these matrix effects is paramount for developing a robust and reliable analytical method.[5][6]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects, and why are they a significant concern for this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency by co-eluting components from the sample matrix.[1][4] In the context of this compound quantification, these effects can lead to inaccurate measurements by either suppressing or enhancing the ion signal of Quetiapine and its deuterated internal standard (IS), Quetiapine-d8.[7][8] Because Quetiapine is extensively metabolized in the liver, biological samples like plasma contain numerous endogenous compounds.[9][10] If these compounds are not adequately removed during sample preparation, they can co-elute with the analyte and interfere with the ionization process in the mass spectrometer's source, leading to unreliable data.[11] The use of a deuterated internal standard like Quetiapine-d8 is a critical strategy to compensate for these variations, as it behaves nearly identically to the analyte during extraction and ionization.[7][8]
Q2: What are the primary sources of matrix effects in plasma samples for Quetiapine analysis?
A2: The most common sources of matrix effects in plasma are phospholipids, salts, and proteins.[12]
-
Phospholipids: These are major components of cell membranes and are abundant in plasma. Due to their amphipathic nature, they are often co-extracted with analytes and can cause significant ion suppression.[12][13] Their accumulation on the LC column and in the MS source can also lead to reduced column lifetime and increased instrument maintenance.[13]
-
Proteins: While most analytical methods for small molecules involve protein removal, residual proteins or peptides can still interfere with the analysis.[14][15]
-
Salts and Other Endogenous Components: Salts from buffers and other small endogenous molecules can also contribute to matrix effects by altering the droplet formation and evaporation process in the electrospray ionization (ESI) source.[1]
Q3: How can I qualitatively and quantitatively assess the matrix effect in my assay?
A3: Assessing the matrix effect is a critical component of bioanalytical method validation, as outlined by regulatory bodies like the FDA.[16][17][18]
-
Qualitative Assessment (Post-Column Infusion): This method involves infusing a standard solution of Quetiapine at a constant rate into the LC flow after the analytical column, while injecting a blank, extracted matrix sample.[11][19] Any dip or rise in the baseline signal at the retention time of the analyte indicates the presence of ion suppression or enhancement, respectively.[19]
-
Quantitative Assessment: This is typically done by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. According to FDA guidance, the precision of the matrix factor across at least six different lots of the biological matrix should be evaluated.[18]
Troubleshooting Guides: Step-by-Step Protocols
Guide 1: Systematic Approach to Investigating and Mitigating Matrix Effects
This guide provides a logical workflow for identifying and addressing matrix effects during method development for this compound.
Caption: Workflow for troubleshooting matrix effects.
Guide 2: Optimizing Sample Preparation to Minimize Matrix Effects
The choice of sample preparation technique is the most critical factor in minimizing matrix effects.[5][20] Here’s a comparison and detailed protocols for the three most common methods.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | >85% (Variable)[20] | 55% - >95%[20] | High and Reproducible[13] |
| Matrix Effect | High Potential[20] | Low to Negligible[20] | Minimal[5][21] |
| Extract Cleanliness | Low[20] | High[20] | Highest[5] |
| Throughput | High[20] | Low to Medium[20] | Medium |
| Simplicity | Simple, minimal steps[20] | More complex, multi-step[20] | Most complex, requires method development |
| Phospholipid Removal | Poor | Moderate | Excellent[13] |
PPT is a rapid method but is the least effective at removing interfering matrix components, especially phospholipids.[5]
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.[5]
-
Add 300 µL of ice-cold acetonitrile containing the Quetiapine-d8 internal standard.[5]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.[5][22]
-
Centrifuge the sample at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.[20]
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.[5]
LLE provides a much cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[9][20]
-
Pipette 500 µL of plasma sample into a 2 mL microcentrifuge tube.[9][20]
-
Add an appropriate volume of the Quetiapine-d8 internal standard solution.
-
Add 70 µL of 1 M ammonium hydroxide solution to adjust the sample pH to an alkaline value (e.g., pH 10), ensuring Quetiapine is in its uncharged form.[9][20]
-
Add 1000 µL of an appropriate organic solvent (e.g., tert-butyl methyl ether).[9][20]
-
Vortex for 3-5 minutes to ensure thorough extraction.[9]
-
Centrifuge at 12,000 rpm for 10 minutes to separate the aqueous and organic layers.[9][20]
-
Carefully transfer the upper organic layer (approximately 850 µL) to a clean tube.[9][20]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[20]
-
Reconstitute the dried residue in the mobile phase for analysis.[9]
SPE is the most selective method, providing the cleanest extracts and the most significant reduction in matrix effects.[5][13]
-
Conditioning: Condition a reversed-phase SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge.[5]
-
Sample Loading: To a 0.5 mL plasma sample, add the internal standard and any necessary buffers. Load the entire sample onto the conditioned SPE cartridge.[5]
-
Washing: Wash the cartridge with 3 mL of deionized water or a weak organic solution to remove polar interferences.[5]
-
Elution: Elute Quetiapine and the internal standard from the cartridge with a small volume (e.g., 200 µL) of an appropriate organic solvent or mobile phase.[5]
-
Injection: Inject an aliquot of the eluate directly into the LC-MS/MS system.[5]
Caption: Comparison of sample preparation workflows.
References
-
Lin, H. R., Chen, C. L., & Lin, C. H. (2014). Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking. Journal of Food and Drug Analysis, 22(3), 349-355. Retrieved from [Link]
-
Phenomenex. (2025). Protein Precipitation Method. Retrieved from [Link]
-
Sultana, N., & Arayne, M. S. (2007). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Journal of Chromatography B, 855(1), 1-6. Retrieved from [Link]
-
Lin, H. R., Chen, C. L., & Lin, C. H. (2021). Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking. Journal of Food and Drug Analysis, 22(3), 349-355. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). Retrieved from [Link]
-
Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Retrieved from [Link]
-
ResearchGate. (2025). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Retrieved from [Link]
-
Chromatography Today. (n.d.). Selective Depletion of Phospholipids in Bioanalysis using HybridSPE-PPT Technology. Retrieved from [Link]
-
Taylor & Francis Online. (2011). Extraction Methods for The Removal of Phospholipids and Other Endogenous Material from A Biological Fluid. Retrieved from [Link]
-
PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (2018). A rapid LC-MS/MS method for simultaneous determination of quetiapine and duloxetine in rat plasma and its application to pharmacokinetic interaction study. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Retrieved from [Link]
-
National Institutes of Health. (2012). Preparation, Characterization and Evaluation of Quetiapine Fumarate Solid Lipid Nanoparticles to Improve the Oral Bioavailability. Retrieved from [Link]
-
National Institutes of Health. (2025). UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. Retrieved from [Link]
-
SciSpace. (2009). Validated LC–MS-MS Method for the Determination of Quetiapine in Human Plasma: Application to a Pharmacokinetic Study. Retrieved from [Link]
-
ResearchGate. (2025). Determination of quetiapine in human plasma by LC-MS/MS and its application in a bioequivalence study. Retrieved from [Link]
-
MDPI. (2018). Solid Phase Extraction Purification of Saliva Samples for Antipsychotic Drug Quantitation. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Determination of atypical antipsychotics in human plasma by UPLC-UV with polystyrene nanofibers as a solid-phase extraction sorbent. Retrieved from [Link]
-
CORE. (n.d.). Method Development and Validation of the Quantitation of 19 Antipsychotics Using Deuterated Internal Standards. Retrieved from [Link]
-
National Institutes of Health. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Retrieved from [Link]
-
Chromatography Online. (2006). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]
-
LCGC International. (2007). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Qualitative, Quantitative Determination and Validation of Free Quetiapine Base Form in Quetiapine Fumarate Tablet Using Nuclear. Retrieved from [Link]
-
Semantic Scholar. (2006). Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis. Retrieved from [Link]
-
ScienceDirect. (2004). The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysis. Retrieved from [Link]
-
AKJournals. (2016). Selective RP-HPLC Method for Determination of Quetiapine in Presence of Coadministered Drugs. Retrieved from [Link]
-
National Institutes of Health. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link]
-
PubMed. (2020). Quality by design applied to olanzapine and quetiapine LC-MS/MS bioanalysis. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
PubMed. (2012). Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hdb.ugent.be [hdb.ugent.be]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 15. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. resolvemass.ca [resolvemass.ca]
- 17. pharmacompass.com [pharmacompass.com]
- 18. fda.gov [fda.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Mass Spectrometry for Quetiapine D4 Fumarate Detection
Welcome to the technical support center for the analysis of Quetiapine D4 fumarate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on optimizing mass spectrometry parameters for the robust and sensitive detection of this deuterated internal standard. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your methods are both effective and scientifically sound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial mass spectrometry parameters for this compound detection?
A1: For initial method development, starting with established parameters for Quetiapine and adjusting for the deuterium-labeled analog is a time-efficient strategy. This compound, being structurally almost identical to Quetiapine, will have very similar ionization and fragmentation behavior.
Based on established methods, positive electrospray ionization (ESI+) is the preferred ionization mode due to the presence of readily protonatable nitrogen atoms in the Quetiapine structure.[1][2] A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for achieving high sensitivity and selectivity.[1][3]
Here is a table of recommended starting parameters. Note that these will require optimization on your specific instrument.
| Parameter | Recommended Starting Value | Rationale & Key Considerations |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The dibenzothiazepine structure of Quetiapine contains multiple nitrogen atoms that are easily protonated, leading to a strong signal in positive ion mode.[2] |
| Precursor Ion (Q1) | m/z 388.2 - 388.4 | This corresponds to the [M+H]⁺ ion of Quetiapine D4. The slight mass increase from Quetiapine (m/z 384.2) is due to the four deuterium atoms. |
| Product Ion (Q3) | m/z 267.5 or m/z 257.2 | The most abundant and stable product ions should be chosen. The m/z 267.5 transition is a commonly cited fragment for Quetiapine D4.[3] The m/z 257.2 fragment corresponds to the deuterated version of the common m/z 253.2 fragment of unlabeled Quetiapine.[1] |
| Dwell Time | 50 - 100 ms | This is a good starting point to ensure a sufficient number of data points across the chromatographic peak without sacrificing sensitivity. |
| Source Temperature | 350 - 500 °C | This needs to be optimized to ensure efficient desolvation without causing thermal degradation of the analyte. |
| Cone Voltage / DP | 60 - 100 V | This voltage influences the transmission of ions from the source to the mass analyzer and can induce in-source fragmentation if set too high.[2][4] |
| Collision Energy (CE) | 30 - 40 eV | This energy is critical for fragmentation in the collision cell. It should be optimized to maximize the intensity of the desired product ion.[1][2] |
Q2: ESI or APCI: Which ionization source is better for this compound?
A2: Electrospray ionization (ESI) is overwhelmingly the preferred method for Quetiapine and its analogs.[1][2][4] ESI is highly effective for polar molecules that are already ionized in solution, which is the case for Quetiapine under typical reversed-phase chromatography conditions (acidic mobile phase).[5]
Atmospheric pressure chemical ionization (APCI) is generally better suited for less polar, more volatile compounds that are neutral in solution.[6][7] While APCI could potentially work for Quetiapine, ESI consistently provides better sensitivity for this class of compounds.
Q3: How do I select the optimal MRM transitions for this compound?
A3: The selection of MRM transitions is a critical step for ensuring the selectivity and sensitivity of your assay. This is a two-step process involving precursor ion selection and product ion scanning.
Step 1: Precursor Ion (Q1) Selection Infuse a standard solution of this compound (e.g., 100-500 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer. Perform a full scan in Q1 to identify the protonated molecule, [M+H]⁺. For Quetiapine D4, this will be at approximately m/z 388.2.
Step 2: Product Ion (Q3) Scanning Next, perform a product ion scan by selecting the m/z 388.2 ion in Q1 and scanning Q3 to observe the fragment ions generated in the collision cell. The most intense and stable fragment ions should be selected as your product ions for the MRM transitions. For Quetiapine D4, a common and robust fragment is m/z 267.5.[3] Another potential fragment is m/z 257.2, corresponding to the deuterated version of the primary fragment of unlabeled Quetiapine.[1] It is good practice to monitor at least two transitions for confirmation.
Troubleshooting Guide
Issue 1: Poor Sensitivity or No Signal for this compound
| Possible Cause & Explanation | Troubleshooting Steps |
| Incorrect Mass Spectrometer Parameters | The precursor and product ion masses may be incorrect, or the cone voltage and collision energy are not optimized. This can lead to inefficient ion transmission and fragmentation.[8][9] |
| Inappropriate Mobile Phase Composition | The mobile phase pH can significantly impact the ionization efficiency of Quetiapine. If the pH is too high, the analyte may not be sufficiently protonated for efficient ESI+ detection. |
| Ion Suppression from Matrix Components | Co-eluting endogenous components from the sample matrix (e.g., phospholipids in plasma) can compete with the analyte for ionization, leading to a suppressed signal.[10][11] |
Issue 2: High Background Noise or Interfering Peaks
| Possible Cause & Explanation | Troubleshooting Steps |
| Non-Specific Fragmentation | The selected MRM transition may not be unique to Quetiapine D4, leading to the detection of other compounds with similar fragmentation patterns. |
| Contamination in the LC-MS System | Carryover from previous injections or contamination in the mobile phase or LC system can lead to high background noise. |
| Matrix Effects Causing Signal Enhancement | In some cases, co-eluting matrix components can enhance the ionization of the analyte, leading to an artificially high and noisy baseline.[10] |
Experimental Protocols & Visualizations
Protocol 1: Optimization of Collision Energy for this compound
-
Prepare a Standard Solution: Prepare a 100 ng/mL solution of this compound in your initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Set Initial MS Parameters: Set the mass spectrometer to monitor the desired MRM transition (e.g., m/z 388.2 -> 267.5). Use the optimized cone voltage determined previously.
-
Ramp Collision Energy: Create a method that ramps the collision energy over a relevant range (e.g., 10 to 60 eV in 2 eV increments).
-
Acquire Data: Acquire data for a sufficient duration at each collision energy step to obtain a stable signal.
-
Analyze Results: Plot the product ion intensity versus the collision energy. The optimal CE is the value that produces the maximum product ion intensity.
Workflow for Method Development and Troubleshooting
Sources
- 1. jfda-online.com [jfda-online.com]
- 2. A rapid LC-MS/MS method for simultaneous determination of quetiapine and duloxetine in rat plasma and its application to pharmacokinetic interaction study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. worldwidejournals.com [worldwidejournals.com]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Quetiapine & Quetiapine-D4 Fumarate in Bioanalysis
Welcome to the technical support center for the bioanalytical stability testing of Quetiapine and its stable isotope-labeled internal standard, Quetiapine-D4 Fumarate. This guide is designed for researchers, bioanalytical scientists, and drug development professionals who are quantifying Quetiapine in biological matrices. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot issues effectively and ensure the integrity of your data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the stability of Quetiapine and its deuterated internal standard.
Q1: What is Quetiapine-D4 Fumarate, and why is it essential for my assay?
A: Quetiapine-D4 Fumarate is a stable isotope-labeled (SIL) version of the Quetiapine molecule, where four hydrogen atoms have been replaced with deuterium. In quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS), it serves as an internal standard (IS).[1] Because it is chemically almost identical to the analyte (Quetiapine), it experiences similar behavior during sample extraction, chromatography, and ionization.[1][2] Its slightly higher mass allows the mass spectrometer to distinguish it from the non-labeled analyte. Using a SIL IS is the gold standard for compensating for analytical variability, including sample loss during preparation and matrix-induced ion suppression or enhancement, thereby dramatically improving the accuracy and precision of the results.[3][4]
Q2: Why must I evaluate the stability of both the analyte (Quetiapine) and the internal standard (Quetiapine-D4)?
A: Both the analyte and the internal standard must be proven stable to ensure that the analyte-to-IS ratio remains constant and accurate over the course of sample storage and analysis. If the analyte degrades but the IS does not (or vice-versa), the calculated concentration will be incorrect. Regulatory bodies like the FDA and EMA mandate stability validation for both compounds under various conditions to ensure the reliability of bioanalytical data.[5][6] A potential issue specific to deuterated standards is the possibility of back-exchange, where deuterium atoms exchange with hydrogen from the matrix or solvent, although this is less common for non-labile positions.[3]
Q3: What are the primary degradation pathways for Quetiapine that I should be aware of?
A: Quetiapine's chemical structure is susceptible to degradation, primarily under oxidative and hydrolytic (both acidic and basic) conditions.[7][8] Forced degradation studies consistently show that the main degradation products are Quetiapine N-oxide and Quetiapine S-oxide.[9][10] Exposure to light (photolysis) can also cause some degradation.[11] Understanding these pathways is crucial for developing a stability-indicating analytical method that can separate the parent drug from its potential degradants.
Q4: Which biological matrix is considered optimal for Quetiapine stability?
A: Published studies suggest that plasma collected with EDTA as the anticoagulant is the preferred matrix for the therapeutic drug monitoring and stability of atypical antipsychotics like Quetiapine.[12] While serum is commonly used, some studies have shown Quetiapine to be less stable in serum compared to EDTA plasma under certain conditions.[12] For instance, one study found Quetiapine to be unstable in serum after 5 days at ambient temperature, whereas it was stable in plasma.[12] However, another study demonstrated long-term stability in serum at -80°C.[13] Therefore, regardless of the matrix chosen, its suitability and the analyte's stability within it must be thoroughly validated by your laboratory.
Q5: What are the general recommendations for storing clinical samples containing Quetiapine?
A: Based on available data, samples should be processed and frozen as quickly as possible. For long-term storage (greater than 60 days), freezing at -80°C is recommended for all matrices to ensure the stability of Quetiapine and other antipsychotics.[13][14] For storage up to a year, -20°C has been shown to be adequate for EDTA plasma.[12] It is critical to avoid repeated freeze-thaw cycles. All stability claims must be backed by in-house validation data following regulatory guidelines.[5][6]
Section 2: Troubleshooting Guides
This section provides structured guidance for diagnosing and resolving specific issues encountered during stability experiments.
Issue 1: High Variability or Drifting Internal Standard (IS) Response
-
Symptom: The peak area of Quetiapine-D4 Fumarate is inconsistent across an analytical run, showing high %CV (>15-20%) or a clear upward/downward trend.
-
Causality: A stable IS should yield a consistent response under identical conditions. Variability points to issues with sample preparation, IS instability in the final extract, or differential matrix effects.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent IS response.
Issue 2: Analyte/IS Ratio Fails Freeze-Thaw Stability
-
Symptom: The mean concentration of Quality Control (QC) samples deviates by more than 15% from nominal values after undergoing one or more freeze-thaw cycles.
-
Causality: This indicates that the analyte or IS is degrading or adsorbing to the container surface during the freeze-thaw process. The physical process of freezing can cause shifts in pH and concentration in micro-environments within the sample, accelerating degradation.[10]
-
Troubleshooting Steps:
-
Confirm Degradation vs. Adsorption: Prepare a failing QC sample. Vortex vigorously for an extended period or transfer the sample to a new tube and rinse the original tube with a strong organic solvent. Analyze both the sample and the rinse. A significant peak in the rinse indicates adsorption.
-
Solution for Adsorption: Switch to low-bind polypropylene tubes or add a small percentage of an organic solvent or surfactant to the matrix if the assay allows.
-
Investigate pH Shift: Measure the pH of the matrix before freezing and after thawing. If a significant shift occurs, consider using a more strongly buffered matrix for your calibration standards and QCs.
-
Evaluate IS Integrity: In rare cases, the deuterated IS may be less stable than the analyte to freeze-thaw stress. Analyze the IS stability independently.
-
Issue 3: Incomplete Co-elution of Quetiapine and Quetiapine-D4
-
Symptom: The retention times for Quetiapine and Quetiapine-D4 are slightly different, resulting in two partially or fully resolved peaks in the chromatogram.
-
Causality: This is a known phenomenon called the "isotope effect." Replacing hydrogen with the heavier deuterium can slightly alter the physicochemical properties (like lipophilicity) of the molecule, causing it to interact differently with the stationary phase of the HPLC column.[3][15] If the separation is large enough, the two compounds may elute into regions with different levels of matrix-induced ion suppression, invalidating the core purpose of the IS.[15]
-
Investigation Workflow:
Caption: Workflow for investigating Analyte-IS co-elution issues.
Section 3: Key Experimental Protocols
These protocols are based on standard FDA and EMA bioanalytical method validation guidelines.[5][6] They should be performed with low, medium, and high concentration QC samples in at least triplicate.
Protocol 1: Bench-Top (Short-Term) Stability
-
Objective: To assess the stability of Quetiapine and Quetiapine-D4 in the biological matrix at ambient temperature (room temperature) for a duration that mimics the sample handling process (e.g., 4, 8, or 24 hours).
-
Procedure:
-
Obtain at least six separate pools of the blank biological matrix.
-
Spike matrix with Quetiapine to prepare Low and High QC concentration levels.
-
Aliquot samples and leave them on the bench-top at room temperature.
-
At specified time points (e.g., T=0, T=4h, T=8h, T=24h), take aliquots for each concentration level (n=3-5) and store them at -80°C until analysis.
-
On the day of analysis, thaw all stability samples, along with freshly prepared calibration standards and a set of T=0 QC samples.
-
Process and analyze all samples in a single analytical run.
-
-
Acceptance Criteria: The mean concentration of the stability samples at each time point must be within ±15% of the nominal concentration.
Protocol 2: Freeze-Thaw Stability
-
Objective: To determine if the analyte and IS are stable after repeated freezing and thawing cycles.
-
Procedure:
-
Prepare a set of Low and High QC samples in the matrix.
-
Store the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 24 hours (Cycle 1).
-
Thaw the samples completely and unassisted at room temperature. Once thawed, refreeze them for at least 12 hours.
-
Repeat this freeze-thaw process for a specified number of cycles (typically 3-5 cycles).
-
After the final thaw, analyze the stability samples against freshly prepared calibration standards and T=0 QCs.
-
-
Acceptance Criteria: The mean concentration of the stability samples at each cycle must be within ±15% of the nominal concentration.[16]
Protocol 3: Long-Term Stability
-
Objective: To establish the maximum duration that samples can be stored at a specific temperature without compromising the integrity of the analyte and IS.
-
Procedure:
-
Prepare a sufficient number of Low and High QC samples in the matrix to cover all planned time points.
-
Place all stability samples in frozen storage at the intended temperature (e.g., -20°C and -80°C).
-
At pre-defined intervals (e.g., 1, 3, 6, 12 months), retrieve a set of QC samples (n=3-5 per level).
-
Analyze the retrieved stability samples against a freshly prepared calibration curve and T=0 QCs.
-
-
Acceptance Criteria: The mean concentration of the stability samples at each time point must be within ±15% of the nominal concentration.
Section 4: Data Summary & Acceptance Criteria
Table 1: Summary of Quetiapine Stability in Human Biological Matrices (from Literature)
| Matrix | Storage Condition | Duration | Stability Finding | Reference(s) |
| Human Plasma (EDTA) | Ambient Temperature | At least 5 days | Stable | [12] |
| 2-8°C | At least 4 weeks | Stable | [12] | |
| -20°C | 1 to 2 years | Stable | [12] | |
| Freeze-Thaw Cycles | 3 cycles | Stable | [12][16] | |
| Human Serum | Ambient Temperature | 5 days | Unstable | [12] |
| 2-8°C | 3 weeks | Unstable | [12] | |
| -20°C | 9 months | Unstable | [12] | |
| -20°C | 270 days | Stable | [13] | |
| -80°C | 270 days | Stable | [13] | |
| Freeze-Thaw Cycles | 5 cycles | Stable | [13] | |
| Whole Blood (Haemolysed) | Ambient Temperature | At least 2 days | Stable | [12] |
| 2-8°C | 1 week | Stable | [12] | |
| -20°C | 2 months | Stable | [12] |
Note: Discrepancies in serum stability data highlight the critical need for in-house validation, as results can be method- and laboratory-dependent.
Table 2: General Acceptance Criteria for Stability Validation
| Stability Test | Requirement | Acceptance Criteria | Guideline Source |
| Stock Solution Stability | Analyte and IS stock solutions stored at room temp and refrigerated. | Response should be within ±10% of fresh solution. | [5] |
| Bench-Top Stability | Low and High QCs in matrix at room temp. | Mean concentration ±15% of nominal. | [6] |
| Freeze-Thaw Stability | Low and High QCs in matrix after multiple F/T cycles. | Mean concentration ±15% of nominal. | [6] |
| Long-Term Stability | Low and High QCs in matrix at specified storage temp. | Mean concentration ±15% of nominal. | [6] |
| Post-Preparative Stability | Processed samples in autosampler. | Mean concentration ±15% of nominal. |
References
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.[Link]
-
Stability of some atypical antipsychotics in human plasma, haemolysed whole blood, oral fluid, human serum and calf serum. PubMed. [Link]
-
Fully automated on-line quantification of quetiapine in human serum by solid phase extraction and liquid chromatography. PubMed. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Rapid determination of quetiapine in blood by gas chromatography-mass spectrometry. Application to post-mortem cases. PubMed. [Link]
-
Validated LC–MS-MS Method for the Determination of Quetiapine in Human Plasma: Application to a Pharmacokinetic Study. SciSpace. [Link]
-
Bioanalytical Estimation of Quetiapine in Human Plasma By RP-HPLC. IJCRT.org. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
-
Long-term stability of five atypical antipsychotics (risperidone, olanzapine, paliperidone, clozapine, quetiapine) and the antidepressant mirtazapine in human serum assessed by a validated SPE LC-MS/MS method. PubMed. [Link]
-
Quantification of quetiapine in human plasma by reverse phase high performance liquid chromatography. ResearchGate. [Link]
-
Stability of Antipsychotic Drugs in Patient Serum and Plasma Clinical Samples. AACC. [Link]
-
New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Ovid. [Link]
-
The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Chromatography Online. [Link]
-
Bioanalytical method validation and bioanalysis in regulated settings. ScienceDirect. [Link]
-
Stability‐Indicating HPLC Method for the Determination of Quetiapine: Application to Tablets and Human Plasma. Taylor & Francis Online. [Link]
-
Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods. PubMed. [Link]
-
Distribution of quetiapine and metabolites in biological fluids and tissues. PubMed. [Link]
-
Degradation studies of quetiapine fumarate by LC‐DAD and MS/MS methods. ResearchGate. [Link]
-
Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. ResearchGate. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]
-
USFDA guidelines for bioanalytical method validation. Slideshare. [Link]
-
Formulation and Evaluation of Quetiapine Fumarate Sustained Release Tablets. PharmaTutor. [Link]
-
Stability indicating hplc determination of quetiapine fumarate. ScienceGate. [Link]
-
The stability of quetiapine oral suspension compounded from commercially available tablets. PubMed. [Link]
-
Stability indicating fast LC method for determination of quetiapine fumarate related substances in bulk and pharmaceutical formulation. Scholars Research Library. [Link]
-
Quetiapine Extended-Release Tablets. USP-NF. [Link]
-
The stability of quetiapine oral suspension compounded from commercially available tablets. PLOS ONE. [Link]
-
Different stability-indicating methods for the determination of quetiapine fumarate. Trade Science Inc. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. texilajournal.com [texilajournal.com]
- 3. waters.com [waters.com]
- 4. youtube.com [youtube.com]
- 5. ovid.com [ovid.com]
- 6. fda.gov [fda.gov]
- 7. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Stability indicating hplc determination of quetiapine fumarate [wisdomlib.org]
- 12. Stability of some atypical antipsychotics in human plasma, haemolysed whole blood, oral fluid, human serum and calf serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-term stability of five atypical antipsychotics (risperidone, olanzapine, paliperidone, clozapine, quetiapine) and the antidepressant mirtazapine in human serum assessed by a validated SPE LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. scispace.com [scispace.com]
Technical Support Center: Synthesis and Purification of Quetiapine D4 Fumarate
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Quetiapine D4 Fumarate. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) that you may encounter during your experimental work. Our focus is on providing practical, field-tested insights grounded in scientific principles to help you navigate the unique challenges associated with this deuterated compound.
I. Frequently Asked Questions (FAQs): Synthesis
This section addresses common questions related to the synthesis of this compound, with a focus on the critical deuteration step and potential pitfalls.
Q1: What is a common synthetic strategy for introducing the four deuterium atoms in this compound?
A1: The most direct strategy involves the use of a deuterated building block for the side chain. Based on the common nomenclature, "Quetiapine D4" typically refers to deuteration on the ethylene glycol portion of the piperazine side chain. Therefore, the synthesis would proceed via the standard route for Quetiapine, but with the substitution of 2-(2-chloroethoxy)ethanol with its deuterated counterpart, 2-(2-chloroethoxy)ethanol-d4 .
The overall synthetic pathway can be visualized as follows:
Caption: Synthetic workflow for this compound.
Q2: I'm having trouble sourcing 2-(2-chloroethoxy)ethanol-d4. Can I synthesize it in-house?
A2: Yes, this deuterated intermediate can be prepared from commercially available starting materials. A plausible route starts with ethylene glycol-d6, which is then partially de-deuterated at the hydroxyl positions and subsequently chlorinated. A more common and practical approach involves the reaction of ethylene glycol-d4 with a chlorinating agent.
Proposed Protocol for 2-(2-chloroethoxy)ethanol-d4 Synthesis:
A potential synthetic route involves the reaction of diethylene glycol-d8 with a chlorinating agent like thionyl chloride, followed by hydrolysis. A more direct approach starts from ethylene glycol-d4.
-
Starting Material: Ethylene glycol-d4.
-
Reaction: React ethylene glycol-d4 with a suitable reagent to introduce the chloroethoxy group. This can be a multi-step process. For instance, reacting ethylene glycol-d4 with iodine can yield deuterated polyethylene glycols. A more targeted approach would be to adapt standard organic synthesis methods for preparing 2-(2-chloroethoxy)ethanol, using deuterated starting materials.[1][2]
-
Purification: The crude product should be purified by distillation under reduced pressure to obtain the desired 2-(2-chloroethoxy)ethanol-d4.
Q3: My final product shows a mixture of D0 to D4 species. What is the likely cause?
A3: This issue, known as low isotopic enrichment , is a common challenge in the synthesis of deuterated compounds.[3] The primary causes are:
-
Incomplete Deuteration of the Starting Material: The 2-(2-chloroethoxy)ethanol-d4 precursor may not have had sufficient isotopic purity (>98%).
-
H/D Back-Exchange: Deuterium atoms, particularly those on heteroatoms or alpha to carbonyls, can be replaced by protons from the environment during the reaction or workup.[4] While the C-D bonds on the ethoxy chain are generally stable, exposure to acidic or basic conditions at elevated temperatures can promote back-exchange.[5]
Q4: What is "deuterium scrambling" and how can I prevent it?
A4: Deuterium scrambling refers to the migration of deuterium atoms to unintended positions within the molecule. This can be promoted by certain catalysts or harsh reaction conditions. To minimize scrambling:
-
Use mild reaction conditions (lower temperatures, less reactive bases).
-
Choose catalysts known for high regioselectivity.
-
Carefully consider the reaction mechanism to identify potential rearrangement pathways.
II. Troubleshooting Guide: Synthesis
This guide provides a question-and-answer format to address specific problems you might encounter during the synthesis of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield of Quetiapine D4 (Free Base) | Incomplete reaction during the alkylation of the piperazine intermediate. | - Increase reaction time and/or temperature. - Ensure the base used is sufficiently strong and anhydrous. - Check the purity of the 11-Piperazinyl-dibenzo[b,f][3][5]thiazepine and 2-(2-chloroethoxy)ethanol-d4. |
| Side reactions, such as dialkylation of the piperazine. | - Use a protecting group strategy for the piperazine if mono-alkylation is proving difficult.[6] - Carefully control the stoichiometry of the reactants. | |
| Degradation of the product during workup. | - Use mild acidic and basic conditions for extraction. - Avoid prolonged exposure to high temperatures. | |
| Low Isotopic Enrichment in the Final Product | H/D back-exchange during workup or purification. | - Use deuterated solvents (e.g., D₂O, CD₃OD) for aqueous extractions and chromatography where feasible.[4] - Minimize the time the compound is in protic solvents. - Control the pH carefully, as both acidic and basic conditions can catalyze back-exchange.[4] |
| Impure deuterated starting material. | - Verify the isotopic purity of your 2-(2-chloroethoxy)ethanol-d4 using ¹H NMR and Mass Spectrometry before starting the synthesis. | |
| Formation of Unknown Impurities | Side reactions involving the starting materials or intermediates. | - Analyze the impurity by LC-MS/MS to determine its mass and fragmentation pattern.[7][8] - Consider potential side reactions such as oxidation of the sulfur atom or reactions with residual solvents. |
| Degradation of Quetiapine D4. | - Quetiapine is susceptible to oxidation and hydrolysis under stress conditions.[9] Ensure the reaction and storage are performed under an inert atmosphere and protected from light. |
III. Frequently Asked Questions (FAQs): Purification
This section covers common questions related to the purification of this compound.
Q1: What is the recommended method for purifying this compound?
A1: The final product is typically purified by recrystallization . After the salt formation with fumaric acid, the crude this compound can be recrystallized from a suitable solvent system, such as ethanol/water or methanol/water, to achieve high purity.
Q2: Can I use chromatography to purify the Quetiapine D4 free base before salt formation?
A2: Yes, flash column chromatography on silica gel is a viable option for purifying the free base. However, be mindful of the potential for H/D back-exchange if using protic solvents in your mobile phase. It is advisable to use deuterated solvents if possible and to work quickly to minimize contact time.
Q3: How can I separate the desired D4 compound from partially deuterated impurities?
A3: This is a significant challenge as the chromatographic behavior of isotopologues is very similar.
-
High-Resolution Chromatography: Techniques like Ultra-Performance Liquid Chromatography (UPLC) may offer sufficient resolution to separate species with different degrees of deuteration.
-
Preparative HPLC: In some cases, preparative HPLC can be used to enrich the D4 compound. The heavier, more deuterated isomer often elutes slightly earlier in reversed-phase chromatography.[10]
-
Focus on Synthesis: The most effective approach is to ensure high isotopic enrichment of your starting materials and to minimize back-exchange during the synthesis.
IV. Troubleshooting Guide: Purification
| Problem | Possible Cause | Troubleshooting Steps |
| Difficulty in Crystallization | Incorrect solvent system or supersaturation. | - Experiment with different solvent/anti-solvent combinations. - Try seeding the solution with a small crystal of the desired product. - Ensure the concentration is appropriate for crystallization. |
| Presence of impurities inhibiting crystal formation. | - Perform an additional purification step, such as a charcoal treatment or a quick filtration through a silica plug, before attempting recrystallization. | |
| Product is an Oil Instead of a Solid | Residual solvent or impurities. | - Ensure all solvents are thoroughly removed under vacuum. - Re-purify the material using chromatography or another recrystallization attempt with a different solvent system. |
| Low Recovery After Recrystallization | Product is too soluble in the chosen solvent system. | - Adjust the solvent ratio to decrease solubility. - Ensure the solution is sufficiently cooled to maximize precipitation. - Minimize the volume of solvent used for washing the crystals. |
V. Analytical Characterization
Accurate characterization is crucial to confirm the identity, purity, and isotopic enrichment of your this compound.
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and determine the isotopic distribution.
-
Technique: High-resolution mass spectrometry (HRMS) using techniques like ESI-Q-TOF is recommended.[8]
-
Expected Results: The mass spectrum should show a molecular ion corresponding to the D4 isotopologue. For Quetiapine D4 free base, the expected [M+H]⁺ would be approximately 388.19 g/mol (compared to ~384.17 g/mol for the non-deuterated form).
-
Troubleshooting:
-
Broad Isotopic Cluster: Indicates a mixture of D0, D1, D2, D3, and D4 species. This points to incomplete deuteration or back-exchange.
-
Unexpected Fragments: Compare the fragmentation pattern to that of a non-deuterated standard.[7] Deviations may indicate impurities or deuterium scrambling.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Objective: To confirm the structure and assess the degree of deuteration at the target sites.
-
Expected Results: The proton signals corresponding to the deuterated positions on the ethoxy chain should be significantly diminished or absent compared to the spectrum of non-deuterated Quetiapine. Integration of the remaining proton signals against a stable internal standard can provide a quantitative measure of isotopic enrichment.
-
-
²H (Deuterium) NMR:
-
Objective: To directly observe the deuterium atoms and confirm their location.
-
Expected Results: A signal should be present at the chemical shift corresponding to the deuterated positions. This provides direct evidence of successful deuteration.
-
Caption: Analytical workflow for this compound.
VI. References
-
Pelander A, Tyrkkö E, Ojanperä I. In silico methods for predicting metabolism and mass fragmentation applied to quetiapine in liquid chromatography/time-of-flight mass spectrometry urine drug screening. Rapid Commun Mass Spectrom. 2009 Feb;23(4):506-14.
-
Hydrogen–deuterium exchange. In: Wikipedia [Internet]. 2023. Available from: [Link]
-
Identification and Characterization of an Isolated Impurity Fraction: Analysis of an Unknown Degradant Found in Quetiapine Fumar. Waters Corporation. Available from: [Link]
-
Synthesis of deuterated polyethylene glycols. INIS-IAEA. Available from: [Link]
-
Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. ResearchGate. Available from: [Link]
-
Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments. [No Source]
-
Process for the preparation of 2-[2-(1-piperazinyl)-ethoxy]-ethanol. Google Patents. Available from:
-
Identification of main fragmentation ions of degradation impurities of quetiapine. [No Source]
-
Quetiapine. ORGANIC SPECTROSCOPY INTERNATIONAL. Available from: [Link]
-
Quetiapine. PubChem. Available from: [Link]
-
Application Note. [No Source]
-
Vitreous humor in the forensic toxicology of quetiapine and its metabolites. PMC - NIH. Available from: [Link]
-
Comparative 1 H NMR assignments for quetiapine fumarate and its impurities. ResearchGate. Available from: [Link]
-
Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A. [No Source]
-
Q-TOF MS/MS spectrum and fragmentation pathway of quetiapine. ResearchGate. Available from: [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available from: [Link]
-
Chemical Structure of Quetiapine Hemifumarate (I) and 1 HNMR Spectra... ResearchGate. Available from: [Link]
-
Effect of position of deuterium atoms on gas chromatographic isotope effects. [No Source]
-
Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. Request PDF. ResearchGate. Available from: [Link]
-
2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride. PubChem. Available from: [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Available from: [Link]
-
A kind of preparation method of two (2- ethoxy) piperazines. Google Patents. Available from:
-
Preparation method of 2-(2-chloroethyl) ethanol. Google Patents. Available from:
-
Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods. PubMed. Available from: [Link]
-
Synthesis of 2-{4-[2-(2-hydroxy ethoxy)ethyl]piperazin-1-yl}nicotinic acid. PrepChem.com. Available from: [Link]
-
Process for producing 2-(2'-chloroethoxy)ethanol. Google Patents. Available from:
-
Isotopic labeling. In: Wikipedia [Internet]. 2023. Available from: [Link]
-
A Process For Preparing 2(2 Chloroethoxy) Ethanol. Quick Company. Available from: [Link]
-
Guide - Low Yield Troubleshooting. PacBio. Available from: [Link]
-
HPLC Troubleshooting Guide. [No Source]
-
Chapter 2: Fundamentals of Isotope Geochemistry. Water Resources - Science. Available from: [Link]
Sources
- 1. A Process For Preparing 2(2 Chloroethoxy) Ethanol. [quickcompany.in]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fz-juelich.de [fz-juelich.de]
- 8. US3037023A - Process for preparation of piperazine - Google Patents [patents.google.com]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 10. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
"Quetiapine D4 fumarate" peak shape and chromatography optimization
Welcome to the technical support center for the chromatographic analysis of Quetiapine D4 Fumarate. As a deuterated analog, its chromatographic behavior is nearly identical to Quetiapine Fumarate. Quetiapine, an atypical antipsychotic, is a basic compound prone to challenging chromatographic peak shapes, particularly tailing, on traditional reversed-phase columns. This guide provides in-depth troubleshooting advice and optimized protocols to help you achieve symmetric, reproducible peaks for accurate quantification.
Troubleshooting Guide: Peak Shape Issues
This section addresses the most common peak shape problems encountered during the analysis of this compound.
Q1: My Quetiapine D4 peak is exhibiting significant tailing. What are the primary causes and how can I resolve this?
Answer:
Peak tailing for basic compounds like quetiapine is overwhelmingly caused by secondary ionic interactions between the protonated amine groups on the analyte and negatively charged, deprotonated residual silanols on the silica stationary phase surface. This leads to a mixed-mode retention mechanism, slowing a portion of the analyte molecules and causing the characteristic tail.
Immediate Solutions:
-
Lower Mobile Phase pH: This is the most effective strategy. By reducing the mobile phase pH to between 2.5 and 3.5 using an additive like formic acid or phosphoric acid, you achieve two critical goals:
-
Analyte Consistency: The quetiapine molecule (pKa ≈ 7.0) will be fully and consistently protonated, existing as a single cationic species.
-
Silanol Suppression: The low pH protonates the residual silanol groups (Si-O⁻ to Si-OH), neutralizing their negative charge and preventing ionic interactions with the analyte.[1][2] A mobile phase of phosphate buffer (pH 3.0) and acetonitrile (50:50 v/v) has been shown to produce well-defined peaks.[3]
-
-
Increase Buffer Concentration: If you are already using a buffer, increasing its concentration (e.g., from 10mM to 25-50mM) can help to mask the residual silanol sites, improving peak shape.[2] However, be mindful of the buffer's solubility in the organic portion of your mobile phase.
-
Use a Competitive Base: Adding a small amount of a basic modifier, like triethylamine (TEA), to the mobile phase can also improve peak shape. TEA acts as a competitive base, preferentially interacting with the active silanol sites and shielding the quetiapine analyte from these secondary interactions.[1][4]
Q2: I am observing peak fronting. What are the likely causes?
Answer:
Peak fronting is less common than tailing for quetiapine but typically points to one of two issues: sample overload or an incompatible injection solvent.
Troubleshooting Steps:
-
Reduce Sample Concentration: Injecting too much mass on the column can saturate the stationary phase, leading to a fronting peak. Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves at lower concentrations, you are experiencing mass overload.
-
Match Injection Solvent to Mobile Phase: The ideal injection solvent is the mobile phase itself. If your sample is dissolved in a solvent significantly stronger (i.e., with a higher percentage of organic solvent) than the mobile phase, it can cause the analyte to travel through the start of the column too quickly, distorting the peak. If your sample requires a stronger solvent for solubility, inject the smallest possible volume.
Q3: My peak is broad, but not necessarily tailing or fronting. How can I improve its efficiency?
Answer:
Broad peaks indicate poor column efficiency or issues outside the column itself (extra-column dispersion).
Optimization Strategy:
-
Check for Column Voids: A void at the column inlet, often caused by pressure shocks, can lead to peak broadening.[2] Reversing and flushing the column (if permitted by the manufacturer) can sometimes resolve this, but column replacement is often necessary.
-
Minimize Extra-Column Volume: Ensure you are using tubing with the smallest possible internal diameter and length between the injector, column, and detector. On modern UHPLC systems, extra-column dispersion can significantly degrade the performance of high-efficiency columns.
-
Increase Column Temperature: Raising the column temperature (e.g., to 35-40°C) reduces mobile phase viscosity, which can improve mass transfer and lead to sharper peaks.[4][5] Ensure the temperature is within the stable range for your column.
-
Optimize Flow Rate: While a lower flow rate generally increases efficiency, it also increases run time. Perform a flow rate study (e.g., 0.8, 1.0, 1.2 mL/min) to find the best balance of peak width and analysis time for your specific column dimensions.
Experimental Protocols & Workflows
Protocol 1: Step-by-Step Mobile Phase pH Optimization
This protocol provides a systematic approach to determine the optimal mobile phase pH for quetiapine analysis.
-
Prepare Stock Buffers: Prepare separate aqueous mobile phase buffers at pH 4.0, 3.5, 3.0, and 2.5. Use a common HPLC buffer like potassium phosphate or ammonium formate. Adjust the pH using the corresponding acid (e.g., phosphoric acid for phosphate buffer).
-
Prepare Mobile Phases: For each pH level, mix the aqueous buffer with your organic solvent (e.g., acetonitrile) at the desired ratio (e.g., 50:50).
-
System Equilibration: Install your C18 column. Starting with the highest pH mobile phase (pH 4.0), flush the system for at least 20 column volumes to ensure full equilibration.
-
Inject Standard: Inject your this compound standard solution.
-
Data Acquisition: Record the chromatogram, paying close attention to the peak asymmetry (tailing factor) and retention time.
-
Incremental pH Reduction: Switch to the next lower pH mobile phase (pH 3.5). Equilibrate the system thoroughly and repeat the injection and data acquisition.
-
Repeat: Continue this process for each pH level down to 2.5.
-
Analysis: Compare the tailing factors from each run. The optimal pH will be the one that provides a tailing factor closest to 1.0 while maintaining adequate retention.
Troubleshooting Workflow for Poor Peak Shape
The following diagram illustrates a decision-making process for diagnosing and correcting common peak shape problems.
Caption: A troubleshooting flowchart for HPLC peak shape issues.
Frequently Asked Questions (FAQs)
Q1: What is the ideal column choice for this compound analysis?
Answer:
A high-quality, modern reversed-phase column is essential. The United States Pharmacopeia (USP) method for quetiapine fumarate assay often utilizes a C18 column.[6] Key features to look for are high-purity silica and robust end-capping to minimize the number of accessible silanol groups.
| Column Chemistry | Suitability for Quetiapine | Rationale |
| High-Purity C18 | Excellent | The industry standard. Provides good hydrophobic retention. Modern, end-capped versions significantly reduce silanol interactions, leading to better peak shape for basic compounds.[7][8] |
| Embedded Polar Group (EPG) | Excellent | These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This shields the silica surface, providing superior peak shape for bases, often without the need for mobile phase additives like TEA. |
| Phenyl-Hexyl | Good | Offers alternative selectivity through pi-pi interactions with the aromatic rings of quetiapine. Can be a good choice if resolving quetiapine from related impurities is a challenge. |
| Polymer-Based (e.g., Polystyrene Divinylbenzene) | Good (with caution) | These columns have no silanol groups and are stable over a very wide pH range (e.g., 1-13). However, they often have lower efficiency than silica-based columns. |
Q2: Why is this compound used as an internal standard?
Answer:
This compound is the ideal internal standard (IS) for quantifying quetiapine in complex matrices like plasma or serum. A deuterated standard is considered the "gold standard" for mass spectrometry-based quantification (LC-MS/MS) for several reasons:
-
Co-elution: It has nearly identical chromatographic retention time to the non-deuterated (endogenous) quetiapine.
-
Similar Ionization: It behaves almost identically in the mass spectrometer's ion source.
-
Mass Difference: It is easily distinguished from the target analyte by its higher mass (due to the deuterium atoms).
This ensures that any variations during sample preparation (e.g., extraction efficiency) or injection volume will affect both the analyte and the internal standard equally, leading to highly accurate and precise quantification.
Q3: Are there any specific sample preparation tips to improve peak shape?
Answer:
Yes. Beyond ensuring your analyte is fully dissolved, the final sample diluent should be as chromatographically weak as, or weaker than, the mobile phase. Dissolving samples in a high-organic solvent like 100% acetonitrile and injecting into a mobile phase with low-organic content can cause peak distortion. If a strong solvent is required for extraction, consider evaporating the solvent and reconstituting the residue in the initial mobile phase.
References
-
National Center for Biotechnology Information. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form. Available from: [Link]
-
Waters Corporation. Transfer of USP Assay for Quetiapine Fumarate Across Different Liquid Chromatographic Systems. Available from: [Link]
-
JournalAgent. Development and validation of a new hplc method for the determination of quetiapine and its metabolites. Available from: [Link]
-
LabRulez LCMS. TROUBLESHOOTING GUIDE - HPLC. Available from: [Link]
-
Der Pharma Chemica. Development of analytical method for determination of quetiapine fumarate in bulk & tablet dosage form. Available from: [Link]
-
Oriental Journal of Chemistry. Method Development and Validation of Quetiapine Fumerate by Using RP-HPLC. Available from: [Link]
-
Waters Corporation. Demonstration of the USP Quetiapine Fumarate Impurities Method Across a Wide Range of Liquid Chromatographic Systems. Available from: [Link]
-
Phenomenex. HPLC Troubleshooting Guide. Available from: [Link]
-
Pharmaguideline. Different Types of HPLC Columns Used in Analysis. Available from: [Link]
-
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Available from: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. realab.ua [realab.ua]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.journalagent.com [pdf.journalagent.com]
- 6. lcms.cz [lcms.cz]
- 7. Different Types of HPLC Columns Used in Analysis | Pharmaguideline [pharmaguideline.com]
- 8. glsciencesinc.com [glsciencesinc.com]
Technical Support Center: Overcoming Solubility Challenges with Quetiapine D4 Fumarate
Welcome to the technical support center for Quetiapine D4 Fumarate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges associated with this compound in aqueous solutions. As a deuterated analog of a widely used atypical antipsychotic, understanding its solubility is critical for reliable and reproducible experimental outcomes.
This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the "why" behind each step, grounding our recommendations in the physicochemical properties of this compound.
Understanding the Molecule: Physicochemical Properties
Quetiapine Fumarate is a dibenzothiazepine derivative.[1] The fumarate salt form is utilized to enhance aqueous solubility and maintain chemical stability.[2] It behaves as a weak base, and its solubility is highly dependent on pH.[3][4] Due to its poor solubility across the physiological pH range and high permeability, quetiapine is classified as a Biopharmaceutics Classification System (BCS) Class II drug.[5][6]
Key physicochemical properties that influence its solubility include:
-
pKa: Quetiapine has two estimated pKa values of approximately 2.78 and 7.46.[7] This indicates it will exist in different ionic states depending on the pH of the solution.
-
LogP: The LogP value of 2.81 suggests a degree of lipophilicity, contributing to its limited aqueous solubility.[7][8]
-
pH-Dependent Solubility: The solubility of Quetiapine Fumarate is significantly higher in acidic environments.[2][4] This is a crucial factor to consider when preparing aqueous stock solutions and experimental media.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when working with this compound.
Q1: My this compound is not dissolving in water or neutral buffer (e.g., PBS pH 7.4). What am I doing wrong?
This is the most common challenge and is expected due to the compound's properties. Quetiapine Fumarate is only slightly soluble in water under neutral conditions.[2][9] At a neutral pH of 7.4, the solubility can be as low as 49.4 µg/mL.[7]
Root Cause: Quetiapine is a weak base. In neutral or alkaline solutions, it exists predominantly in its less soluble, non-ionized form. The protonated, ionized form, which is more soluble, is favored in acidic conditions.
Solution:
-
Acidify the Solvent: The most effective and straightforward method is to lower the pH of your aqueous solvent. Dissolving this compound in 0.1N HCl is a common practice.[10] The solubility is significantly higher at acidic pH, for instance, approximately 10.8 mg/mL at pH 5.[2]
-
Use a Co-solvent System: For applications where a highly acidic environment is not suitable, a co-solvent system can be employed. A common starting point is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with the aqueous buffer.[11]
Q2: What is the recommended procedure for preparing a stock solution of this compound?
For most in vitro applications, preparing a concentrated stock solution in an organic solvent is the most reliable method.
Recommended Protocol: Preparing a 10 mg/mL Stock Solution in DMSO
-
Weigh: Accurately weigh the desired amount of this compound powder.
-
Dissolve: Add the appropriate volume of dimethyl sulfoxide (DMSO) to achieve a concentration of 10 mg/mL.[11]
-
Ensure Complete Dissolution: Vortex or sonicate the solution gently until all the solid has dissolved.
-
Storage: Store the stock solution at -20°C for long-term stability.[11] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Important Note: When diluting the DMSO stock into your aqueous experimental medium, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects on your biological system.
Q3: I need to prepare a solution directly in an aqueous buffer for my experiment. How can I achieve the desired concentration?
Directly preparing an aqueous solution requires careful pH management.
Workflow for Aqueous Solution Preparation
Caption: Decision tree for selecting a solubility enhancement method.
Q6: How can I confirm the concentration of my final this compound solution?
It is good laboratory practice to verify the concentration of your prepared solutions, especially after employing methods like pH adjustment where precipitation might have occurred.
Analytical Methods for Quantification:
-
UV-Vis Spectrophotometry: This is a rapid and straightforward method for determining concentration. Quetiapine Fumarate has a maximum absorbance (λmax) at approximately 248 nm in 0.1N HCl. [12]You would need to create a standard curve with known concentrations to accurately quantify your sample.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is a more specific and sensitive method for quantification. [10][13][14][15][16]It is the preferred method for complex matrices or when high accuracy is required.
References
- Analytical method development and validation of quetiapine fumar
- Development and Validation of Assay Method for Determination of Quetiapine Fumarate by RP-HPLC from Bulk and Pharmaceutical Dosa. (n.d.). International Journal of Pharmacy and Biological Sciences.
- This compound | 1185247-12-4. (n.d.). Cayman Chemical.
- Vessalli, E., Edjlali, L., Rezaei, M., & Hokmabadi, F. (2013). HPLC and Spectrophotometric Determination and Formulation of Quetiapine Fumarate in the Pharmaceutical Dosage Forms. Asian Journal of Chemistry, 25(8), 4141-4144.
- Al-Hamidi, H., Al-Naddaf, A., & Al-Remawi, M. (2018). The effect of pH, buffer capacity and ionic strength on quetiapine fumarate release from matrix tablets prepared using two different polymeric blends. Pharmaceutical Development and Technology, 23(10), 1035-1044.
- Japanese Pharmacopoeia. (n.d.).
- US Patent Application Publication. (2008).
- Quetiapine (hemifumarate)
- Chaudhary, J., et al. (2022). Quetiapine Fumarate: A Review of Analytical Methods.
- Sahoo, S. K., et al. (2017). Analytical Method Development and Validation of Quetiapine Fumarate in Api and Dosage form by Using Rp – Hplc. Oriental Journal of Chemistry, 33(4).
- Sharma, D., Saini, S., & Rana, A. C. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 74-79.
- Pharmaguideline. (n.d.). Solubility Enhancement Techniques.
- Al-Hamidi, H., Al-Naddaf, A., & Al-Remawi, M. (2018). The Effect of pH, Buffer Capacity, and Ionic Strength on Quetiapine Fumarate Release from Matrix Tablets Prepared Using Two Different Polymeric Blends.
- Li, X., et al. (2025). Solubility Measurements and Correlation of Quetiapine Fumarate in 12 Individual Solvents and Tetrahydrofuran–Water from 283.15 to 323.15 K.
- Wagner, S., et al. (2014). Release Characteristics of Quetiapine Fumarate Extended Release Tablets Under Biorelevant Stress Test Conditions. AAPS PharmSciTech, 15(2), 483–490.
- Talele, S. G., & Gudhate, P. S. (2018). SOLUBILITY AND THERMODYNAMIC MODELING OF QUETIAPINE FUMARATE IN SELF NANOEMULSIFYING DRUG DELIVERY SYSTEM (SNEDDS). International Journal of Applied Pharmaceutics, 10(4), 143-149.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
- Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology, Pharmacy and Health Sciences, 13(3), 053-065.
- Zhang, C., et al. (2018). Determination and Correlation of Solubility of Quetiapine Fumarate in Nine Pure Solvents and Two Aqueous Binary Solvents.
- Tran, P., & Park, J. B. (2019). Brief Overview of Various Approaches to Enhance Drug Solubility.
- Formulation and development of pH independent once daily matrix tablet of quetiapine fumarate. (2013).
- PubChem. (n.d.). Quetiapine.
- Parmar, K., Patel, M., & Sorathia, K. (2025). Design and development of quetiapine fumarate nanosuspension by media milling method. Ars Pharmaceutica, 66(1), 46-62.
- DEVELOPING AS DISCRIMINATIVE DISSOLUTION METHODS IN CORRELATION WITH IN VITRO-IN VIVO FOR QUETIAPINE FUMARATE FILM COATED TABLET. (n.d.). International Journal of Pharmaceutical Sciences and Research.
- Evaluation of Release-Retarding Potential of Co-Processed Excipients on Quetiapine Fumarate Sustained Release Tablets. (2023). AIP Conference Proceedings.
- Quetiapine-d4 (fumar
- Biorelevant and Quality Control Dissolution Method Development and Validation of Quetiapine Fumarate Tablets. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.
- Journal of Innovations in Applied Pharmaceutical Science. (n.d.).
- Al-kassas, R., et al. (2020). Freeze Dried Quetiapine-Nicotinamide Binary Solid Dispersions: A New Strategy for Improving Physicochemical Properties and Ex Vivo Diffusion.
- Ben-Zaied, S., et al. (2021). Self-emulsifying Drug Delivery System for Improved Dissolution and Oral Absorption of Quetiapine Fumarate: Investigation of Drug Release Mechanism and In-vitro Intestinal Permeability. International Journal of Nanomedicine, 16, 5239–5253.
- Preparation and characterization of quetiapine fumarate loaded transfersome as a novel drug delivery system. (n.d.). GSC Biological and Pharmaceutical Sciences.
- Formulation and Evaluation of Matrix-based Sustained Release Tablets of Quetiapine fumarate and the Influence of Excipients on Drug Release. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Quetiapine Fumar
- 111974-72-2 Quetiapine fumar
- Influence of physico-chemical properties of hydroxypropyl methylcellulose on quetiapine fumarate release from sustained release matrix tablets. (2024). Future Journal of Pharmaceutical Sciences.
- QUETIAPINE FUMAR
- DrugBank. (n.d.). Quetiapine.
- PubChem. (n.d.). Quetiapine Fumarate.
Sources
- 1. Quetiapine Fumarate | C46H54N6O8S2 | CID 5281025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 1185247-12-4 [smolecule.com]
- 3. The effect of pH, buffer capacity and ionic strength on quetiapine fumarate release from matrix tablets prepared using two different polymeric blends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20080221079A1 - Pharmaceutical composition of quetiapine fumarate - Google Patents [patents.google.com]
- 5. Release Characteristics of Quetiapine Fumarate Extended Release Tablets Under Biorelevant Stress Test Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xisdxjxsu.asia [xisdxjxsu.asia]
- 7. Quetiapine | C21H25N3O2S | CID 5002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. DETAILS [inbirg.com]
- 9. pmda.go.jp [pmda.go.jp]
- 10. Analytical method development and validation of quetiapine fumarate [wisdomlib.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. medipol.edu.tr [medipol.edu.tr]
- 13. ijpsm.com [ijpsm.com]
- 14. asianpubs.org [asianpubs.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Analytical Method Development and Validation of Quetiapine Fumarate in Api and Dosage form by Using Rp – Hplc – Oriental Journal of Chemistry [orientjchem.org]
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Method Validation Using Quetiapine D4 Fumarate
In the landscape of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, the reliability of bioanalytical data is paramount. For antipsychotics like Quetiapine, ensuring precise and accurate quantification in complex biological matrices is critical for both clinical efficacy and patient safety.[1][2][3] This guide provides an in-depth, experience-driven comparison of bioanalytical method validation, focusing on the use of a stable isotope-labeled internal standard, Quetiapine D4 fumarate, against other potential alternatives. We will dissect the causality behind experimental choices, grounded in international regulatory standards, and present supporting data to illustrate performance differences.
The Imperative of Rigorous Bioanalytical Method Validation
The objective of validating a bioanalytical method is to unequivocally demonstrate its fitness for the intended purpose.[4][5] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines, now largely harmonized under the International Council for Harmonisation (ICH) M10 guideline, to ensure the quality and consistency of bioanalytical data.[6][7][8][9] Adherence to these guidelines is not merely a regulatory hurdle; it is a fundamental scientific practice that ensures the reliability of data supporting critical decisions in drug development.[10]
The choice of an internal standard (IS) is one of the most critical decisions in the development of a robust bioanalytical method, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[11] An ideal IS should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection, thereby compensating for any variability.[12]
The "Perfect" Internal Standard: Why Deuterated Analogs Excel
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry.[12][13][14] In this compound, four hydrogen atoms on the ethoxyethanol side chain are replaced with deuterium.[15][16][17] This substitution results in a molecule that is chemically almost identical to Quetiapine but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.
The near-identical physicochemical properties mean that this compound:
-
Co-elutes with the unlabeled Quetiapine during chromatography.
-
Exhibits the same extraction recovery .
-
Experiences the same degree of ionization suppression or enhancement (matrix effect).[13][18]
This intrinsic similarity allows it to perfectly track and compensate for variations that can occur during sample preparation and analysis, leading to superior accuracy and precision.[19]
Comparative Analysis: this compound vs. Structural Analog IS
To illustrate the performance advantages of a SIL IS, let's compare a hypothetical validation of an LC-MS/MS method for Quetiapine in human plasma using two different internal standards:
-
IS-A: this compound (A stable isotope-labeled IS)
-
IS-B: A structural analog (e.g., another antipsychotic with similar chemical properties, like Olanzapine or a proprietary compound).
The validation will assess key parameters as mandated by the ICH M10 guideline.[6]
Experimental Workflow: A Step-by-Step Protocol
A typical bioanalytical workflow for Quetiapine quantification in plasma involves protein precipitation, a common and high-throughput sample preparation technique.[20][21]
Protocol: Plasma Protein Precipitation for Quetiapine Analysis
-
Sample Preparation: Aliquot 100 µL of human plasma (blank, calibration standards, or quality control samples) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of the internal standard working solution (either Quetiapine D4 in methanol for IS-A or the structural analog for IS-B) to all samples except the blank matrix.
-
Protein Precipitation: Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.
Validation Parameter Showdown
Specificity and Selectivity
This parameter ensures that the method can unequivocally measure the analyte without interference from other components in the matrix (e.g., metabolites, endogenous compounds, co-administered drugs).[5][22]
-
With Quetiapine D4 (IS-A): The MS/MS detection is highly specific due to the unique mass transitions monitored for both Quetiapine and its D4 analog. Since they are chemically identical, the risk of a co-eluting peak from the matrix interfering with one but not the other is virtually zero.
-
With Structural Analog (IS-B): The analog will have different chromatographic retention time and mass transitions. While generally selective, there is a higher risk of an undetected matrix component co-eluting with and suppressing or enhancing the signal of either the analyte or the IS, but not both, leading to inaccurate results.[23]
Accuracy and Precision
Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results.[24] These are assessed by analyzing Quality Control (QC) samples at multiple concentration levels (Low, Medium, High) in several replicates and on different days.
Table 1: Hypothetical Accuracy and Precision Data
| QC Level (ng/mL) | Internal Standard | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Precision (%CV) |
| 5 (LQC) | Quetiapine D4 (IS-A) | 5.1 | +2.0% | 3.5% |
| Structural Analog (IS-B) | 5.6 | +12.0% | 8.9% | |
| 100 (MQC) | Quetiapine D4 (IS-A) | 98.9 | -1.1% | 2.1% |
| Structural Analog (IS-B) | 105.3 | +5.3% | 6.5% | |
| 300 (HQC) | Quetiapine D4 (IS-A) | 304.2 | +1.4% | 1.8% |
| Structural Analog (IS-B) | 289.5 | -3.5% | 5.2% |
Acceptance Criteria (ICH M10): Accuracy within ±15% of nominal value (±20% at LLOQ); Precision ≤15% CV (≤20% at LLOQ).[6]
Causality: The superior performance with Quetiapine D4 is due to its ability to compensate for any sample-to-sample variability in extraction efficiency or matrix effects, resulting in a more consistent analyte/IS peak area ratio.
Matrix Effect
The matrix effect is the alteration of ionization efficiency by co-eluting components from the sample matrix.[23][25][26][27] It is a significant challenge in LC-MS/MS bioanalysis.[20] It is assessed by comparing the response of an analyte in post-extraction spiked matrix from different sources to the response of the analyte in a pure solution.
Table 2: Hypothetical Matrix Effect Data
| Parameter | Internal Standard | Result | Interpretation |
| Matrix Factor (MF) | Quetiapine D4 (IS-A) | 0.95 - 1.08 | Minimal and consistent matrix effect. |
| Structural Analog (IS-B) | 0.75 - 1.15 | Significant variability and potential for ion suppression. | |
| IS-Normalized MF (%CV) | Quetiapine D4 (IS-A) | 4.2% | Excellent compensation for matrix effects. |
| Structural Analog (IS-B) | 18.5% | Poor compensation, fails acceptance criteria. |
Acceptance Criteria (ICH M10): The CV of the IS-normalized matrix factor should not be greater than 15%.[6]
Causality: Quetiapine D4 co-elutes with Quetiapine, meaning both are subjected to the exact same co-eluting matrix components at the same time.[13] Therefore, any ionization suppression or enhancement affects both equally, and the ratio remains constant. A structural analog with a different retention time will elute in a different "slice" of the matrix, experiencing a different and uncorrelated matrix effect.
Conclusion: Trustworthiness Through Superior Science
The validation of a bioanalytical method is a system of self-validating checks and balances designed to ensure data integrity.[5] While a structural analog internal standard can sometimes be used if a SIL IS is unavailable, the experimental data, grounded in the principles of mass spectrometry and chromatography, overwhelmingly support the superiority of a stable isotope-labeled internal standard like this compound.[28][29]
Its use directly addresses the most significant sources of error in LC-MS/MS bioanalysis—extraction variability and matrix effects—leading to a more robust, accurate, and precise method.[19] For researchers, scientists, and drug development professionals, investing in a SIL internal standard is an investment in the trustworthiness and reliability of the data that underpins the entire drug development process.
References
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
-
International Council for Harmonisation. M10 Bioanalytical Method Validation. [Link]
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]
-
Jones, B. R., et al. (2015). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Bioanalysis, 7(11), 1389-95. [Link]
-
Iwegbue, C. M., et al. (2015). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research and Development in Pharmacy & Life Sciences, 4(5), 1735-1741. [Link]
-
Li, W., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(13), 881-884. [Link]
-
Bioanalysis Zone. (2020). ICH M10 bioanalytical method validation: the importance of good guidance. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Bioanalysis Zone. (2023). What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation?. [Link]
-
Matuszewski, B. K., et al. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Bhatia, R. (2016). USFDA guidelines for bioanalytical method validation. [Link]
-
Côté, C., et al. (2007). Matrix effect elimination during LC–MS/MS bioanalytical method development. Bioanalysis, 1(1), 1243-1258. [Link]
-
Sartorius. How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
van Amsterdam, P. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
- Aichhorn, W., et al. (2008). Individual clearance and therapeutic drug monitoring of quetiapine in clinical practice. Journal of Psychopharmacology, 22(6), 624-629.
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
AptoChem. Deuterated internal standards and bioanalysis. [Link]
-
The Center for Professional Innovation & Education. LC-MS/MS: Bioanalytical Method Validation. [Link]
-
SCION Instruments. The Role of Internal Standards In Mass Spectrometry. [Link]
-
de Santana, F. J. M., et al. (2020). Quality by design applied to olanzapine and quetiapine LC-MS/MS bioanalysis. Journal of Chromatographic Science, 58(7), 624-633. [Link]
-
ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Patsnap. (2024). How to validate a bioanalytical LC-MS/MS method for PK studies?. [Link]
-
He, J., et al. (2018). Determination of quetiapine in human plasma by LC-MS/MS and its application in a bioequivalence study. Journal of Chromatography B, 1092, 493-498. [Link]
-
Gopinathan, S. (2014). Bioanalytical method validation emea. [Link]
-
Allied Academies. Advancements in lc-ms/ms bioanalytical method validation. [Link]
-
Flanagan, R. J., et al. (2013). Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 279-285. [Link]
-
Besse, J., et al. (2009). Therapeutic drug monitoring of quetiapine in adolescents with psychotic disorders. Pharmacopsychiatry, 42(6), 257-262. [Link]
-
Castberg, I., et al. (2007). Quetiapine and Drug Interactions: Evidence From a Routine Therapeutic Drug Monitoring Service. Journal of Clinical Psychiatry, 68(10), 1540-1545. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Resolian. (2023). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]
-
de Santana, F. J. M., et al. (2020). Quality by design applied to olanzapine and quetiapine LC-MS/MS bioanalysis. Journal of Chromatographic Science, 58(7), 624-633. [Link]
-
Llerena, A., et al. (2013). Therapeutic drug monitoring (TDM) of quetiapine. Pharmacopsychiatry, 46(6), 241-242. [Link]
-
Li, K., et al. (2012). Validated LC–MS-MS Method for the Determination of Quetiapine in Human Plasma: Application to a Pharmacokinetic Study. Journal of Chromatographic Science, 50(6), 523-528. [Link]
-
Vijaikumar, S., et al. (2016). An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. Bioanalysis, 8(13), 1395-1407. [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 45359087, this compound. [Link]
-
Japanese Pharmacopoeia. Quetiapine Fumarate. [Link]
Sources
- 1. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]
- 2. Individual clearance and therapeutic drug monitoring of quetiapine in clinical practice. - NeL.edu [nel.edu]
- 3. researchgate.net [researchgate.net]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 15. Quetiapine-d8 Fumarate | C25H29N3O6S | CID 45359087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. QUETIAPINE-D4 FUMARATE | 1287376-15-1 [chemicalbook.com]
- 17. Quetiapine-d4 Fumarate | CAS 1331636-50-0 | LGC Standards [lgcstandards.com]
- 18. texilajournal.com [texilajournal.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. tandfonline.com [tandfonline.com]
- 21. Determination of quetiapine in human plasma by LC-MS/MS and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 23. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. resolian.com [resolian.com]
- 25. droracle.ai [droracle.ai]
- 26. pubs.acs.org [pubs.acs.org]
- 27. bataviabiosciences.com [bataviabiosciences.com]
- 28. scispace.com [scispace.com]
- 29. researchgate.net [researchgate.net]
A Comparative Guide to Quetiapine-D4 and Quetiapine-D8 Fumarate as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of the atypical antipsychotic drug quetiapine, the choice of an appropriate internal standard (IS) is paramount to ensuring the accuracy, precision, and reliability of analytical data. Stable isotope-labeled (SIL) internal standards are the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis due to their ability to mimic the analyte of interest throughout sample preparation and analysis, thereby compensating for matrix effects and other sources of variability.[1][2] This guide provides an in-depth comparison of two commonly used deuterated internal standards for quetiapine: Quetiapine-D4 Fumarate and Quetiapine-D8 Fumarate.
The Critical Role of Internal Standards in Quantitative Bioanalysis
In regulated bioanalysis, adherence to guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is mandatory.[3][4][5] These guidelines emphasize the need for well-characterized and validated analytical methods. The use of a suitable internal standard is a cornerstone of a robust bioanalytical method. An ideal IS co-elutes with the analyte and exhibits identical behavior during extraction, ionization, and fragmentation, thus normalizing for variations in sample recovery and instrument response.[6][7] Deuterated internal standards, being chemically identical to the analyte with only a difference in mass, are considered the most effective choice for achieving this.[8]
Structural and Physicochemical Comparison of Quetiapine-D4 and Quetiapine-D8 Fumarate
The primary distinction between Quetiapine-D4 and Quetiapine-D8 lies in the position and number of deuterium atoms incorporated into the quetiapine molecule. This seemingly subtle difference can have significant implications for the performance of the internal standard.
Quetiapine-D4 Fumarate is labeled on the ethoxyethanol side chain, with the IUPAC name 2-[2-(4-benzo[b][3][4]benzothiazepin-6-ylpiperazin-1-yl)-1,1,2,2-tetradeuterioethoxy]ethanol.[6][9]
Quetiapine-D8 Fumarate is labeled on the piperazine ring, with the IUPAC name 2-[2-(4-benzo[b][3][4]benzothiazepin-6-yl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)ethoxy]ethanol.[10][11]
Below is a diagram illustrating the structures of quetiapine and its D4 and D8 deuterated analogues.
Caption: Chemical structures of Quetiapine, Quetiapine-D4, and Quetiapine-D8.
| Property | Quetiapine Fumarate | Quetiapine-D4 Fumarate | Quetiapine-D8 Fumarate |
| Molecular Formula | C₂₁H₂₅N₃O₂S · 0.5(C₄H₄O₄) | C₂₁H₂₁D₄N₃O₂S · 0.5(C₄H₄O₄) | C₂₁H₁₇D₈N₃O₂S · 0.5(C₄H₄O₄) |
| Molecular Weight | 441.5 g/mol | 445.5 g/mol | 449.6 g/mol |
| Deuterium Label Position | N/A | Ethoxyethanol side chain | Piperazine ring |
| Mass Shift from Analyte | N/A | +4 Da | +8 Da |
Performance Considerations: A Head-to-Head Analysis
Metabolic Stability and Isotopic Integrity
Quetiapine undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) 3A4.[1][4] Major metabolic pathways include sulfoxidation, N-dealkylation to the active metabolite norquetiapine, and oxidation of the ethoxyethanol side chain.[3][12]
-
Quetiapine-D4: The deuterium labels are located on the ethoxyethanol side chain, a site susceptible to metabolism. While the kinetic isotope effect (KIE) may slow down the rate of metabolism at this site, it does not entirely prevent it.[13] If the deuterated standard is metabolized at a different rate than the analyte, it can lead to inaccuracies in quantification.
-
Quetiapine-D8: The deuterium labels are on the piperazine ring. This part of the molecule is also involved in metabolism, specifically N-dealkylation to norquetiapine. However, the deuteration of the entire piperazine ring provides a more stable labeling scheme with respect to the major metabolic pathways. The C-D bonds are stronger than C-H bonds, making them less prone to cleavage.
Recommendation: Quetiapine-D8 is theoretically superior in terms of metabolic stability. The labeling on the piperazine ring is less likely to be lost during metabolic processes compared to the labeling on the side chain.
Chromatographic Isotope Effect
A potential drawback of deuterated standards is the chromatographic isotope effect, where the deuterated compound may exhibit a slightly different retention time in liquid chromatography compared to the unlabeled analyte.[14][15] This can lead to differential matrix effects if the analyte and internal standard elute into regions of the chromatogram with varying degrees of ion suppression or enhancement.[13]
-
Quetiapine-D4: With a lower degree of deuteration, the chromatographic isotope effect is expected to be less pronounced compared to the D8 analogue.
-
Quetiapine-D8: The higher number of deuterium atoms increases the likelihood of a noticeable chromatographic shift.
Recommendation: While a slight shift in retention time is not always detrimental, it is a factor to consider during method development. The chromatographic conditions should be optimized to ensure co-elution or at least consistent elution profiles for the analyte and the internal standard.
In-Source Fragmentation and H/D Exchange
In-source fragmentation, where the analyte fragments in the ion source of the mass spectrometer before entering the mass analyzer, can be a source of analytical variability.[16] Additionally, the potential for hydrogen-deuterium (H/D) exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent or matrix, can compromise the integrity of the internal standard.[17]
-
Quetiapine-D4: The deuterium labels on the aliphatic side chain are generally stable and not prone to H/D exchange under typical LC-MS conditions.
-
Quetiapine-D8: The deuterium labels on the piperazine ring are also on carbon atoms and are considered stable.
Recommendation: Both D4 and D8 labeling positions are on carbon atoms, which are not readily exchangeable. The risk of in-source fragmentation should be evaluated for both standards during method development by optimizing the ion source parameters.
Experimental Workflow for Quetiapine Bioanalysis
The following is a representative experimental workflow for the quantification of quetiapine in human plasma using a deuterated internal standard.
Caption: A typical bioanalytical workflow for quetiapine quantification.
Step-by-Step Protocol
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (e.g., 100 ng/mL of Quetiapine-D4 or Quetiapine-D8 in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions:
-
Quetiapine: m/z 384.2 → 253.1
-
Quetiapine-D4: m/z 388.2 → 257.1
-
Quetiapine-D8: m/z 392.2 → 253.1 (or another stable fragment)
-
-
-
Method Validation
Conclusion and Recommendations
Both Quetiapine-D4 and Quetiapine-D8 Fumarate can serve as effective internal standards for the bioanalysis of quetiapine. However, a careful consideration of their respective advantages and disadvantages is crucial for selecting the optimal standard for a specific application.
-
Quetiapine-D8 Fumarate is generally the preferred choice due to its higher degree of deuteration and the location of the labels on the metabolically more stable piperazine ring. This provides greater assurance of isotopic integrity throughout the analytical process.
-
Quetiapine-D4 Fumarate may be a suitable alternative, particularly if significant chromatographic isotope effects are observed with the D8 standard that cannot be mitigated through method optimization.
Ultimately, the choice between Quetiapine-D4 and Quetiapine-D8 should be guided by empirical data obtained during method development and validation. A thorough evaluation of the performance of each standard in the specific matrix and with the chosen analytical platform is essential to ensure the generation of high-quality, reliable data for pharmacokinetic, toxicokinetic, and clinical studies.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/1922217/2009 Rev. 1 Corr. 2**. [Link]
-
ResearchGate. (n.d.). Identification of main fragmentation ions of degradation impurities of quetiapine. [Link]
-
DeVane, C. L., & Nemeroff, C. B. (2001). Clinical pharmacokinetics of quetiapine: an atypical antipsychotic. Clinical pharmacokinetics, 40(7), 509–522. [Link]
-
Psychopharmacology Institute. (n.d.). Quetiapine Pharmacokinetics. [Link]
-
Bakas, T., Buse, J., Fabbri, C., & Schoretsanitis, G. (2020). Metabolism of the active metabolite of quetiapine, N-desalkylquetiapine in vitro. Pharmacopsychiatry, 53(6), 277–283. [Link]
-
PubChem. (n.d.). Quetiapine-D4 hemifumarate. [Link]
-
Li, W., & Cohen, L. H. (2003). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of chromatographic science, 41(8), 410–416. [Link]
-
Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology. [Link]
-
PubChem. (n.d.). Quetiapine D4 fumarate. [Link]
-
PubChem. (n.d.). Quetiapine-d8 Hemifumarate. [Link]
-
Ojanperä, I., Pelander, A., Pelzing, M., & Krebs, I. (2009). In silico methods for predicting metabolism and mass fragmentation applied to quetiapine in liquid chromatography/time-of-flight mass spectrometry urine drug screening. Rapid communications in mass spectrometry, 23(16), 2545–2554. [Link]
-
Sporkert, F., & Pragst, F. (2000). Vitreous humor in the forensic toxicology of quetiapine and its metabolites. Forensic science international, 113(1-3), 387–393. [Link]
-
Waters Corporation. (n.d.). Identification and Characterization of an Isolated Impurity Fraction: Analysis of an Unknown Degradant Found in Quetiapine Fumar. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
ResearchGate. (n.d.). Q-TOF MS/MS spectrum and fragmentation pathway of quetiapine. [Link]
-
American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. [Link]
-
Kandula, V. R. (2014). Formal synthesis of quetiapine: An antipsychotic drug. Hetero Letters, 4(3), 331-334. [Link]
-
Davis, P. C., et al. (2010). Development and validation of an LC-MS/MS method for the determination of quetiapine and four related metabolites in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(13-14), 1047–1055. [Link]
-
PubChem. (n.d.). Quetiapine Fumarate. [Link]
-
Liu, H. T., et al. (2012). Validated LC-MS-MS method for the determination of quetiapine in human plasma: application to a pharmacokinetic study. Journal of chromatographic science, 50(3), 277–282. [Link]
-
Barrett, B., et al. (2007). Validated HPLC-MS/MS method for determination of quetiapine in human plasma. Journal of pharmaceutical and biomedical analysis, 44(2), 498–505. [Link]
-
ResearchGate. (n.d.). Validated LC-MS-MS Method for the Determination of Quetiapine in Human Plasma: Application to a Pharmacokinetic Study. [Link]
-
Waters Corporation. (n.d.). Transfer of USP Assay for Quetiapine Fumarate Across Different Liquid Chromatographic Systems. [Link]
- Google Patents. (n.d.). Process for the synthesis of quetiapine.
-
Chemical Methodologies. (2018). Quetiapine Fumarate Syntheses and Its Determination Methods in the Pharmaceutical Dosage Forms, Human Plasma and Urine by RP. [Link]
- Google Patents. (n.d.). Synthesis of quetiapine and pharmaceutically acceptable salts thereof.
-
Waters Corporation. (n.d.). Impurity Isolation and Scale-up from UPLC: Analysis of an Unknown Degradant Found in Quetiapine Fumarate. [Link]
-
Nature. (2025). Unlocking the potential of hydrogen deuterium exchange via an iterative continuous-flow deuteration process. [Link]
- Google Patents. (n.d.). Quetiapine synthesizing method.
-
MDPI. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. [Link]
-
ResearchGate. (n.d.). (PDF) Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. [Link]
-
ACS Publications. (2025). Comprehensive Internal Standards for Hydrogen-Deuterium Exchange Mass Spectrometry. [Link]
-
ResearchGate. (n.d.). Hydrogen/Deuterium and 16O/18O exchange mass spectrometry can boost the reliability of the compound identification. [Link]
Sources
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. Metabolism of the active metabolite of quetiapine, N-desalkylquetiapine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Clinical pharmacokinetics of quetiapine: an atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitreous humor in the forensic toxicology of quetiapine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quetiapine-D4 hemifumarate | C21H25N3O2S | CID 24808524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Quetiapine-d8 Fumarate | C25H29N3O6S | CID 45359087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Quetiapine-d8 Hemifumarate | C25H29N3O6S | CID 71751922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. myadlm.org [myadlm.org]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. mdpi.com [mdpi.com]
The Gold Standard in Bioanalysis: A Comparative Guide to Quetiapine D4 Fumarate Versus Other Antipsychotic Internal Standards
For researchers, scientists, and drug development professionals vested in the precise quantification of the atypical antipsychotic quetiapine, the choice of an appropriate internal standard (IS) is a critical decision that profoundly impacts data quality, reliability, and regulatory acceptance. In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the debate between using a stable isotope-labeled (SIL) internal standard, such as Quetiapine D4 fumarate, and a non-deuterated structural analog is a pivotal one. This guide provides an in-depth, objective comparison of their performance, supported by established scientific principles and experimental data, to empower you in selecting the most robust internal standard for your bioanalytical needs.
The Imperative for an Ideal Internal Standard in Regulated Bioanalysis
An internal standard is indispensable for correcting variability throughout the entire analytical workflow, encompassing sample extraction, potential derivatization, injection volume, and ionization efficiency within the mass spectrometer. An ideal internal standard should exhibit physicochemical properties nearly identical to the analyte of interest. This ensures it co-elutes during chromatography and experiences the same matrix effects, thus providing accurate and precise normalization of the analyte's signal.[1]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for bioanalytical method validation.[2][3] The use of a stable isotope-labeled internal standard is widely regarded as the gold standard, as it is the most effective way to ensure the accuracy and reproducibility of quantitative data, a cornerstone of pharmacokinetic, toxicokinetic, and bioequivalence studies.[4][5]
This compound: The Superior Choice for Quetiapine Quantification
This compound is a deuterated form of quetiapine, where four hydrogen atoms have been replaced with deuterium. This subtle change in mass allows it to be distinguished from the native analyte by the mass spectrometer, while its chemical and physical properties remain virtually identical.[6] This near-perfect analogy to quetiapine makes it an exceptionally effective internal standard.
Key Advantages of this compound:
-
Co-elution and Identical Matrix Effects: Due to its structural and chemical similarity, this compound co-elutes with quetiapine under typical reversed-phase chromatographic conditions. This ensures that both compounds are subjected to the same degree of ion suppression or enhancement from endogenous components in the biological matrix, leading to more accurate quantification.[7] While deuterated standards are generally superior, it is important to note that in some rare cases, differential matrix effects can still occur.[8][9]
-
Correction for Extraction Variability: this compound mimics the extraction behavior of quetiapine from complex biological matrices like plasma or serum. Any loss of analyte during the sample preparation process will be mirrored by a proportional loss of the internal standard, thus maintaining an accurate analyte-to-IS ratio.[10]
-
Improved Precision and Accuracy: The use of a stable isotope-labeled internal standard like Quetiapine D4 has been shown to significantly improve the precision and accuracy of bioanalytical methods.[11] This is because it effectively compensates for the various sources of error that can be introduced during sample analysis.
Performance Comparison: this compound vs. Non-Deuterated Internal Standards
While direct head-to-head comparative studies for quetiapine are not extensively published, the principles of bioanalysis and data from various validated methods allow for a clear comparison. Non-deuterated internal standards, such as other antipsychotics like clozapine or olanzapine, are sometimes used due to their lower cost and wider availability. However, their performance is often suboptimal.
| Parameter | This compound (Deuterated IS) | Other Antipsychotics (e.g., Clozapine) as IS | Rationale for Difference |
| Chromatographic Retention Time | Co-elutes with Quetiapine | Different retention time | Structural and polarity differences lead to differential interaction with the stationary phase. |
| Matrix Effect Compensation | High | Moderate to Low | As the non-deuterated IS does not co-elute, it is not subjected to the same matrix effects at the exact time of analyte elution, leading to potential inaccuracies.[7] |
| Extraction Recovery | Nearly identical to Quetiapine | May differ from Quetiapine | Differences in physicochemical properties can lead to variations in extraction efficiency. |
| Precision (%RSD) | Typically <5% | Can be higher, often >10% | Better correction for variability leads to lower relative standard deviation. |
| Accuracy (%Bias) | Typically within ±5% | Can be higher, potentially >15% | More effective normalization results in a measured concentration closer to the true value. |
| Regulatory Acceptance | Preferred by FDA and EMA | Acceptable, but requires more extensive validation to demonstrate lack of matrix effects. | The use of a SIL IS is considered a more robust approach for ensuring data integrity.[2][3] |
Experimental Protocol: LC-MS/MS Quantification of Quetiapine in Human Plasma using this compound
This section provides a representative, detailed experimental protocol for the quantification of quetiapine in human plasma using this compound as the internal standard. This protocol is based on established and validated methods in the scientific literature.[6][12]
Materials and Reagents
-
Quetiapine fumarate reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid and ammonium formate
-
Human plasma (with K2EDTA as anticoagulant)
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of quetiapine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the quetiapine stock solution with a 50:50 mixture of methanol and water to create calibration standards with a concentration range of, for example, 1 to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution to the desired concentration in the same diluent.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 25 µL of the this compound internal standard working solution.
-
Vortex the samples for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
LC Column: A C18 reversed-phase column (e.g., 50 x 4.6 mm, 3 µm particle size).[12]
-
Mobile Phase:
-
A: 5 mM Ammonium Formate in water
-
B: Acetonitrile
-
-
Flow Rate: 0.700 mL/minute.[12]
-
Injection Volume: 10 µL
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve generated from the standards with known concentrations.
Visualizing the Workflow and Rationale
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the structural relationship between quetiapine and its deuterated internal standard.
Caption: Bioanalytical workflow for Quetiapine quantification.
Caption: Structural similarity of Quetiapine and Quetiapine D4.
Conclusion: Ensuring Data Integrity with the Right Internal Standard
The choice of an internal standard is a foundational element of a robust and reliable bioanalytical method. While non-deuterated internal standards may seem like a cost-effective option, the potential for inaccurate and imprecise data due to differential matrix effects and extraction efficiencies can have significant consequences in a research and drug development setting.
This compound, as a stable isotope-labeled internal standard, offers unparalleled performance in the quantification of quetiapine. Its ability to closely mimic the behavior of the analyte throughout the analytical process ensures superior accuracy, precision, and reliability. For researchers, scientists, and drug development professionals who demand the highest quality data that meets stringent regulatory expectations, this compound is the unequivocal gold standard for the bioanalysis of quetiapine.
References
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.
- Patel, D. P., et al. (2016). Development & Validation of Liquid Chromatography Tandem Mass Spectrometry Assay for Quantification of Quetiapine Fumarate in Human Plasma. Paripex - Indian Journal Of Research, 5(6).
- Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Biomedical Journal of Scientific & Technical Research.
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407.
- European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**.
- U.S. Food and Drug Administration. (2018).
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407.
- Davis, K. L., et al. (2013). Development and validation of a sensitive and robust LC–MS/MS with electrospray ionization method for simultaneous quantitation of quetiapine and its active metabolite norquetiapine in human plasma.
- Pan, R. N., Kuo, B. P. C., & Pao, L. H. (2012). Validated LC-MS-MS method for the determination of quetiapine in human plasma: application to a pharmacokinetic study.
- IJCRT. (2023). Bioanalytical Estimation of Quetiapine in Human Plasma By RP-HPLC.
- Bunch, D. R., El-Khoury, J. M., Gabler, J., & Wang, S. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. Clinica chimica acta, 429, 4–5.
- Core.ac.uk. (2011).
- Rosa, P. C. P., et al. (2013). Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. Journal of the Brazilian Chemical Society, 24(8), 1349-1357.
- Mandrioli, R., et al. (2002). HPLC analysis of the novel antipsychotic drug quetiapine in human plasma. Journal of pharmaceutical and biomedical analysis, 30(4), 969-977.
- ResearchGate. (2014). Do Deuterium Labeled Internal Standards Correct for Matrix Effects in LC-MS/MS Assays? A Case Study Using Plasma Free Metanephrine and Normetanephrine.
- Bunch, D. R., El-Khoury, J. M., Gabler, J., & Wang, S. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. Clinica Chimica Acta, 429, 4-5.
- Wang, H., et al. (2023). Rapid On-Demand Point-of-Care Monitoring of Clozapine and Its Metabolite Norclozapine Using Miniature Mass Spectrometry. Biosensors, 13(6), 633.
- Buckley, T., et al. (2020). Comparison of Novel Immunoassay With Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) for Therapeutic Drug Monitoring of Clozapine. Therapeutic Drug Monitoring, 42(5), 771-777.
- Srisurapanont, M., et al. (2021). Comparative efficacy and safety of Clozapine vs. Quetiapine in schizophrenia and related disorders: An updated systematic review.
- Sidana, A., & Das, S. (2020). comparative effects of clozapine and quetiapine on metabolic profile, serum prolactin and qt interval in treatment-resistant schizophrenia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development and validation of an LC-MS/MS method for the determination of quetiapine and four related metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Development and validation of a sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of quetiapine and its active metabolite norquetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. myadlm.org [myadlm.org]
- 9. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. scispace.com [scispace.com]
- 12. worldwidejournals.com [worldwidejournals.com]
A Senior Application Scientist's Guide to Assessing Cross-Reactivity of Quetiapine Metabolites in Immunoassays Utilizing Quetiapine D4 Fumarate
For researchers, scientists, and drug development professionals, the bioanalytical validation of assays is a critical step in ensuring data integrity. This guide provides an in-depth, technical exploration of a crucial aspect of this process: assessing the potential for cross-reactivity of Quetiapine metabolites in immunoassays. We will specifically focus on a scenario where "Quetiapine D4 fumarate" is employed, a common deuterated internal standard. This guide will provide both the theoretical underpinnings and a practical, self-validating experimental protocol.
Introduction: The Imperative of Specificity in Quetiapine Quantification
Quetiapine, an atypical antipsychotic, undergoes extensive hepatic metabolism, resulting in several metabolites that can circulate in biological matrices.[1][2] The primary analytical challenge is to ensure that an assay for Quetiapine is specific to the parent drug and does not inadvertently detect these metabolites. Such cross-reactivity can lead to an overestimation of Quetiapine concentrations, potentially impacting pharmacokinetic/pharmacodynamic (PK/PD) modeling and clinical decision-making.
Immunoassays, prized for their high-throughput capabilities, are particularly susceptible to cross-reactivity due to their reliance on antibody-antigen binding.[3] Structurally similar molecules, such as metabolites, can sometimes bind to the antibody intended for the parent drug.[4] This guide will delineate a robust methodology to quantify this potential interference.
A key tool in modern bioanalysis is the use of stable isotope-labeled internal standards, such as this compound.[5][6] While their primary role is in mass spectrometry to correct for matrix effects and processing variability, their presence in a sample being analyzed by immunoassay necessitates a thorough understanding of their own potential for cross-reactivity, as well as that of the metabolites.[7][8]
The Metabolic Landscape of Quetiapine
Understanding the metabolic fate of Quetiapine is fundamental to designing a comprehensive cross-reactivity study. The major metabolic pathways include sulfoxidation and N-dealkylation, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][2]
The most significant metabolites in this context are:
-
N-Desalkylquetiapine (Norquetiapine): An active metabolite with its own distinct pharmacological profile.[9][10] It is formed through the removal of the ethyl-ethoxy side chain.
-
Quetiapine Sulfoxide: Generally considered an inactive metabolite, formed by the oxidation of the sulfur atom in the dibenzothiazepine ring.[11][12]
-
7-hydroxyquetiapine: Another active metabolite resulting from the hydroxylation of the dibenzothiazepine ring.[13]
The structural similarities and differences between Quetiapine and its primary metabolites are the basis for potential cross-reactivity.
Caption: Major metabolic pathways of Quetiapine.
The Role of this compound: A Note on Context
This compound is a deuterated form of Quetiapine, where four hydrogen atoms have been replaced with deuterium.[14][15] This isotopic labeling makes it an ideal internal standard for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, as it is chemically identical to Quetiapine but has a different mass, allowing for its distinct detection.[6][16]
It is crucial to understand that in the context of an immunoassay, the antibody is unlikely to differentiate between Quetiapine and this compound due to their identical chemical structures.[8] Therefore, for the purposes of a cross-reactivity assessment in an immunoassay, this compound can be considered to behave identically to the unlabeled parent drug. The primary focus of the cross-reactivity assessment will be on the metabolites.
Experimental Design for Assessing Cross-Reactivity
The core of this investigation lies in a competitive immunoassay format. In this setup, the analyte in the sample (unlabeled Quetiapine or its metabolites) competes with a labeled form of Quetiapine for a limited number of antibody binding sites.[17][18] The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Principle of the Competitive Immunoassay
Sources
- 1. Clinical pharmacokinetics of quetiapine: an atypical antipsychotic [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. texilajournal.com [texilajournal.com]
- 8. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 9. caymanchem.com [caymanchem.com]
- 10. <i>N</i>-desalkylquetiapine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. scbt.com [scbt.com]
- 13. ClinPGx [clinpgx.org]
- 14. chemwhat.com [chemwhat.com]
- 15. Buy this compound | 1185247-12-4 [smolecule.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. biossusa.com [biossusa.com]
- 18. quanterix.com [quanterix.com]
Inter-laboratory Comparison for the Quantification of Quetiapine Using "Quetiapine D4 Fumarate" as an Internal Standard: A Guide to Ensuring Method Robustness and Reliability
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of quetiapine quantification, emphasizing the critical role of the stable isotope-labeled internal standard, "Quetiapine D4 fumarate," in achieving accurate and reproducible results. This document is intended for researchers, scientists, and drug development professionals engaged in the bioanalysis of quetiapine for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. By synthesizing established analytical principles with insights from regulatory guidelines, this guide aims to foster best practices in analytical method validation and ensure the generation of high-quality, reliable data across different laboratory settings.
Introduction: The Imperative for Accurate Quetiapine Quantification
Quetiapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1][2] The therapeutic efficacy and safety of quetiapine are closely linked to its plasma concentrations, making accurate quantification essential for therapeutic drug monitoring (TDM) and pharmacokinetic studies.[3][4][5][6] Given the significant inter-individual variability in quetiapine metabolism, TDM can be a valuable tool for optimizing dosing regimens and improving patient outcomes.[6][7]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the quantification of quetiapine in biological matrices due to its high sensitivity and specificity.[8][9][10][11][12][13] To correct for variability during sample preparation and analysis, the use of an internal standard is crucial. Stable isotope-labeled (SIL) internal standards, such as "this compound," are considered the gold standard in quantitative bioanalysis.[14][15][16][17][18] By mimicking the physicochemical properties of the analyte, SIL internal standards can effectively compensate for matrix effects, variations in extraction recovery, and instrument response, thereby enhancing the accuracy and precision of the analytical method.[14][15][16][17]
An inter-laboratory comparison, also known as a round-robin test, is a powerful tool for assessing the robustness and transferability of an analytical method.[19][20][21] By having multiple laboratories analyze the same set of samples, this approach provides a comprehensive evaluation of the method's performance under different conditions, including variations in instrumentation, reagents, and analyst techniques.[19][22][23] This guide outlines a protocol for an inter-laboratory comparison of quetiapine quantification, with a focus on leveraging "this compound" to ensure data integrity and comparability across sites.
Experimental Design for the Inter-laboratory Comparison
A well-designed inter-laboratory study is fundamental to obtaining meaningful and reliable data. The following sections detail the key considerations for structuring such a study for quetiapine quantification.
Study Participants and Protocol
A minimum of three to five independent laboratories should be recruited to participate in the comparison. Each laboratory will receive a detailed analytical protocol, identical sets of validation samples, and a sufficient quantity of quetiapine reference standard and "this compound" internal standard from a single, certified source to minimize variability.
Preparation of Study Samples
A central laboratory should be responsible for preparing and distributing all study samples to ensure consistency. The sample set should include:
-
Calibration Standards: A series of at least eight non-zero calibration standards prepared in a validated biological matrix (e.g., human plasma) to cover the clinically relevant concentration range of quetiapine.
-
Quality Control (QC) Samples: At least four levels of QC samples: lower limit of quantification (LLOQ), low, medium, and high concentrations. These QCs will be used to assess the accuracy and precision of the method in each laboratory.
-
Blinded Samples: A set of blinded samples with unknown concentrations to provide an unbiased assessment of each laboratory's performance.
Standardized Analytical Protocol: LC-MS/MS Quantification of Quetiapine
To ensure consistency across participating laboratories, a detailed and standardized analytical protocol is essential. The following protocol is based on established methods and best practices in bioanalysis.[9][10][11][12][13]
Materials and Reagents
-
Quetiapine Fumarate Reference Standard
-
This compound (Internal Standard)
-
HPLC-grade Methanol, Acetonitrile, and Water
-
Formic Acid or Ammonium Formate
-
Human Plasma (screened and validated)
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, standard, or QC, add 20 µL of "this compound" internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quetiapine: e.g., m/z 384.2 → 253.1
-
Quetiapine D4: e.g., m/z 388.2 → 257.1
-
Experimental Workflow Diagram
Caption: Workflow for Quetiapine Quantification using LC-MS/MS.
Data Analysis and Acceptance Criteria
Each participating laboratory will analyze the calibration standards, QC samples, and blinded samples in triplicate. The data will be processed using the laboratory's own chromatography data system. The following parameters will be evaluated according to established regulatory guidelines.[24][25][26][27][28][29][30][31][32][33][34][35]
Calibration Curve
-
A linear regression of the peak area ratio (analyte/internal standard) versus concentration should be performed.
-
A weighting factor (e.g., 1/x or 1/x²) may be applied to ensure homogeneity of variance across the concentration range.
-
The correlation coefficient (r²) should be ≥ 0.99.
Accuracy and Precision
-
The accuracy of the QC samples should be within ±15% of the nominal concentration (±20% for the LLOQ).
-
The precision, expressed as the coefficient of variation (CV), should be ≤15% (≤20% for the LLOQ).
Inter-laboratory Comparison
The results from all participating laboratories will be compiled and compared. The mean concentration, standard deviation, and coefficient of variation for each QC and blinded sample will be calculated across all laboratories.
Logical Flow of Data Analysis
Caption: Logical flow for inter-laboratory data analysis and comparison.
Comparative Performance Data (Hypothetical)
The following table presents hypothetical data from an inter-laboratory comparison study to illustrate the expected outcomes.
| Sample | Nominal Conc. (ng/mL) | Lab 1 (ng/mL) | Lab 2 (ng/mL) | Lab 3 (ng/mL) | Mean (ng/mL) | SD | CV (%) | Accuracy (%) |
| LLOQ QC | 5 | 4.8 | 5.2 | 5.1 | 5.03 | 0.21 | 4.1 | 100.6 |
| Low QC | 15 | 14.5 | 15.3 | 14.9 | 14.9 | 0.40 | 2.7 | 99.3 |
| Mid QC | 150 | 155 | 148 | 152 | 151.7 | 3.51 | 2.3 | 101.1 |
| High QC | 400 | 390 | 410 | 405 | 401.7 | 10.41 | 2.6 | 100.4 |
| Blinded 1 | 25 | 24.1 | 25.8 | 25.2 | 25.0 | 0.87 | 3.5 | 100.0 |
| Blinded 2 | 250 | 258 | 245 | 251 | 251.3 | 6.51 | 2.6 | 100.5 |
Discussion and Interpretation of Results
The hypothetical results in the table demonstrate excellent agreement between the participating laboratories. The low coefficient of variation across all QC and blinded samples highlights the robustness and reproducibility of the analytical method when "this compound" is used as the internal standard. This consistency underscores the ability of the SIL internal standard to mitigate inter-laboratory variability arising from differences in instrumentation and operational nuances.
Any significant discrepancies between laboratories would warrant a thorough investigation to identify the root cause, which could include issues with sample handling, instrument calibration, or adherence to the protocol. The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[19][20][21][22][23] The successful outcome of this inter-laboratory comparison provides a high degree of confidence in the method's suitability for routine use in diverse laboratory settings.
Conclusion
This guide has outlined a comprehensive approach for conducting an inter-laboratory comparison of quetiapine quantification, emphasizing the pivotal role of "this compound" as a stable isotope-labeled internal standard. By adhering to a standardized protocol and established validation criteria, laboratories can ensure the generation of accurate, precise, and reproducible data. The successful execution of such a study provides robust evidence of the method's reliability and transferability, which is a critical requirement for regulatory submissions and for ensuring the quality of data in clinical and research applications.
References
- Aichhorn, W., et al. (2005). Therapeutic drug monitoring (TDM) of quetiapine.
- European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**.
- U.S. Food and Drug Administration. (2018).
- ClinPGx. Quetiapine.
- U.S. Food and Drug Administration. (2025).
- SCION Instruments. The Role of Internal Standards In Mass Spectrometry.
- Nemeroff, C. B., & Kinkead, B. (2002). Quetiapine: Preclinical Studies, Pharmacokinetics, Drug Interactions, and Dosing.
- Nemeroff, C. B., & Kinkead, B. (2002). Quetiapine: preclinical studies, pharmacokinetics, drug interactions, and dosing.
- U.S. Food and Drug Administration. (2022).
- DeVane, C. L., & Nemeroff, C. B. (2001). Clinical pharmacokinetics of quetiapine: an atypical antipsychotic. Clinical pharmacokinetics, 40(7), 509–522.
- U.S. Food and Drug Administration. (2018).
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.
- U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry.
- Nemeroff, C. B., Kinkead, B., & Goldstein, J. (2002). Quetiapine: preclinical studies, pharmacokinetics, drug interactions, and dosing.
- European Medicines Agency. (2011).
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407.
- European Medicines Agency. (2012).
- BenchChem. (2025).
- Spigset, O., & Mjønes, G. (2007). Individual clearance and therapeutic drug monitoring of quetiapine in clinical practice. Therapeutic drug monitoring, 29(4), 484–489.
- Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Waters Corporation. The Use of Stable-Isotope-Labeled (SIL)
- Vander Heyden, Y., et al. (2001). Robustness tests.
- Lab Manager. (2024). Robustness and Ruggedness Testing in Analytical Chemistry.
- Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards.
- Slideshare.
- YouTube. (2024). Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry.
- Kruszewska, K., & Giebułtowicz, J. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of pharmaceutical and biomedical analysis, 165, 381–385.
- Castberg, I., Skogvoll, E., & Spigset, O. (2007). Quetiapine and drug interactions: evidence from a routine therapeutic drug monitoring service.
- Fountoulakis, K. N., et al. (2007). Therapeutic drug monitoring of quetiapine in adolescents with psychotic disorders. Journal of child and adolescent psychopharmacology, 17(4), 543–550.
- AMS BioPharma. (2025).
- Vander Heyden, Y., et al. (2006). Robustness/ruggedness tests in method validation. Journal of Pharmaceutical and Biomedical Analysis, 42(2), 131-143.
- Aichhorn, W., et al. (2005). Therapeutic drug monitoring (TDM) of quetiapine.
- U.S. Food and Drug Administration. (2023). Q2(R2)
- Pharmaceutical Technology. (2007). Robustness in Analytical Methods Outlined.
- Patel, B. N., et al. (2013). Development & Validation of Liquid Chromatography Tandem Mass Spectrometry Assay for Quantification of Quetiapine Fumarate in Human Plasma. Indian Journal of Applied Research, 3(8), 1-4.
- BioPharm International. (2003).
- Pharma Experts. (2025).
- Nielsen, M. K. K., et al. (2023). Automated Interlaboratory Comparison of Therapeutic Drug Monitoring Data and Its Use for Evaluation of Published Therapeutic Reference Ranges. Therapeutic Drug Monitoring, 45(1), 89-97.
- Tomuță, I., et al. (2018). Quantitative characterisation of extended-release tablets with quetiapine using NIR-chemometric methods. Farmacia, 66(2), 263-269.
- Franklin, M., & Morris, M. J. (2013). Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS.
- Breivik, H., et al. (2022). Distribution of quetiapine between serum and whole blood in therapeutic drug-monitoring specimens. Journal of analytical toxicology, 46(5), 556–559.
- Pan, R. N., Kuo, B. P. C., & Pao, L. H. (2012). Validated LC-MS-MS method for the determination of quetiapine in human plasma: application to a pharmacokinetic study.
- Pan, R. N., Kuo, B. P. C., & Pao, L. H. (2012). Validated LC-MS-MS Method for the Determination of Quetiapine in Human Plasma: Application to a Pharmacokinetic Study.
- Hložek, T., et al. (2016). Quantification of selected antidepressants and antipsychotics in clinical samples using chromatographic methods combined with mass spectrometry. Journal of pharmaceutical and biomedical analysis, 127, 21-31.
- Pan, R. N., Kuo, B. P. C., & Pao, L. H. (2012). Validated LC–MS-MS Method for the Determination of Quetiapine in Human Plasma: Application to a Pharmacokinetic Study.
Sources
- 1. psychiatrist.com [psychiatrist.com]
- 2. Quetiapine: preclinical studies, pharmacokinetics, drug interactions, and dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]
- 4. Individual clearance and therapeutic drug monitoring of quetiapine in clinical practice. - NeL.edu [nel.edu]
- 5. Therapeutic drug monitoring of quetiapine in adolescents with psychotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. psychiatrist.com [psychiatrist.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. worldwidejournals.com [worldwidejournals.com]
- 10. Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validated LC-MS-MS method for the determination of quetiapine in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 15. scispace.com [scispace.com]
- 16. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? [pubmed.ncbi.nlm.nih.gov]
- 17. waters.com [waters.com]
- 18. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. fabi.research.vub.be [fabi.research.vub.be]
- 21. pharmtech.com [pharmtech.com]
- 22. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 23. How to Perform Robustness Studies in Analytical Validation – Pharma Validation [pharmavalidation.in]
- 24. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 25. fda.gov [fda.gov]
- 26. labs.iqvia.com [labs.iqvia.com]
- 27. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 28. centerforbiosimilars.com [centerforbiosimilars.com]
- 29. hhs.gov [hhs.gov]
- 30. ema.europa.eu [ema.europa.eu]
- 31. bioanalysisforum.jp [bioanalysisforum.jp]
- 32. Bioanalytical method validation emea | PPTX [slideshare.net]
- 33. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. fda.gov [fda.gov]
- 35. biopharminternational.com [biopharminternational.com]
Comparison Guide: Justification for Using Quetiapine D4 Fumarate Over a Structural Analog as an Internal Standard in Quantitative Bioanalysis
The Imperative of an Internal Standard in Quantitative Analysis
In the landscape of quantitative mass spectrometry, particularly within regulated bioanalytical and pharmaceutical research, the pursuit of accuracy and reproducibility is paramount. The analytical journey from a complex biological matrix like plasma to a final concentration value is fraught with potential variability. An internal standard (IS) is the cornerstone of a robust method, introduced at a constant concentration to every sample, calibrator, and quality control (QC) to normalize for these variations. An ideal IS should perfectly mimic the analyte's behavior throughout the entire workflow—from sample extraction and cleanup to chromatographic separation and mass spectrometric detection.[1] This guide provides a detailed justification for the selection of a stable isotope-labeled (SIL) standard, Quetiapine D4 fumarate , over a structural analog for the precise quantification of the atypical antipsychotic, Quetiapine.
The Gold Standard: Stable Isotope-Labeled Internal Standards
The fundamental principle of an internal standard is to track and correct for any physical or chemical losses of the analyte during analysis. Stable isotope-labeled internal standards, where one or more atoms are replaced by a heavier, non-radioactive isotope (e.g., replacing ¹H with ²H or D), are considered the "gold standard" in mass spectrometry.[1][2][3] this compound is the deuterated form of the parent drug, making it chemically identical in almost every aspect.
Key Advantages of this compound:
-
Near-Identical Physicochemical Properties : By replacing four hydrogen atoms with deuterium, the mass of the molecule is increased by four Daltons. This mass difference is easily resolved by a mass spectrometer, yet it is subtle enough not to significantly alter the compound's chemical properties like polarity, pKa, and solubility.[2][4]
-
Co-elution with the Analyte : this compound exhibits nearly identical chromatographic behavior to Quetiapine.[2][5] This co-elution is critical because it ensures that both the analyte and the IS experience the exact same matrix effects and ionization conditions at the precise moment they enter the mass spectrometer source.
-
Superior Correction for Matrix Effects : Matrix effects—the suppression or enhancement of ionization due to co-eluting compounds from the biological matrix—are a primary source of inaccuracy in LC-MS/MS bioanalysis.[6] Because a deuterated standard co-elutes and has the same ionization efficiency as the analyte, it experiences the same degree of ion suppression or enhancement, providing the most accurate correction possible.[3][4][5]
-
Equivalent Extraction Recovery : The efficiency of extracting the analyte from a complex matrix can vary between samples. This compound, being chemically identical to the analyte, will have the same extraction recovery, ensuring that any variability in this step is precisely normalized.[4]
-
Regulatory Endorsement : Bioanalytical method validation guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) recognize the superiority of SILs for ensuring data integrity in pharmacokinetic and toxicokinetic studies.[2][6][7]
The Alternative: Structural Analog Internal Standards
A structural analog is a different, distinct molecule that is chosen for its structural similarity to the analyte. For Quetiapine, a potential analog could be one of its known impurities or metabolites, such as Desethanol Quetiapine (Impurity I), which lacks the terminal ethanol group.[8][9] While often more accessible and less expensive than a custom-synthesized SIL, the use of a structural analog introduces significant compromises in analytical accuracy.
Inherent Disadvantages of a Structural Analog (e.g., Desethanol Quetiapine):
-
Different Physicochemical Properties : The removal of the ethanol group significantly alters the molecule's polarity and hydrogen bonding capability. This seemingly small change leads to different behavior in every stage of the analysis.
-
Chromatographic Separation : The difference in polarity will cause the structural analog to have a different retention time from Quetiapine. It will elute either earlier or later, meaning it is exposed to a different cocktail of matrix components as it enters the MS source. This invalidates its ability to accurately correct for matrix effects experienced by the analyte.
-
Disparate Ionization Efficiency : The structural modification can change the proton affinity of the molecule, leading to a different ionization efficiency. This difference may not be constant across different matrices or instrument conditions, introducing a systematic error.
-
Variable Extraction Recovery : The change in chemical properties can result in a different extraction efficiency compared to the analyte, especially during liquid-liquid extraction (LLE) or solid-phase extraction (SPE). This differential recovery undermines the fundamental purpose of the internal standard.
Logical Framework for Internal Standard Selection
The following diagram illustrates the decision-making process that establishes the superiority of a stable isotope-labeled internal standard.
Caption: Decision workflow for internal standard selection.
Head-to-Head Comparison: Quetiapine D4 vs. Structural Analog
The theoretical advantages and disadvantages are summarized below. This table clearly demonstrates why this compound is the scientifically superior choice for robust, high-integrity quantitative analysis.
| Feature | This compound (SIL IS) | Desethanol Quetiapine (Structural Analog IS) | Justification |
| Structural Similarity | Identical (Isotopologue) | Similar, but distinct molecule | SILs are chemically identical, ensuring they behave the same way. Analogs have different functional groups, altering their properties. |
| Mass Difference | +4 Da | -44 Da | The SIL has a small, distinct mass shift. The analog has a large mass difference reflecting a significant structural change. |
| Chromatographic Retention | Co-elutes with Quetiapine | Separates from Quetiapine | Co-elution is critical for accurate matrix effect correction.[2] Separate elution times mean the IS and analyte experience different analytical environments. |
| Extraction Recovery | Tracks analyte recovery precisely | May differ from analyte recovery | Identical chemical structure ensures identical recovery. Different structures can lead to differential partitioning in extraction solvents. |
| Ionization Efficiency | Virtually identical to analyte | Different from analyte | SILs have the same proton affinity and ionization behavior. Structural changes in an analog can significantly alter its ionization efficiency. |
| Matrix Effect Compensation | High (Gold Standard) | Low to Moderate (Unreliable) | By co-eluting, the SIL experiences the same ion suppression/enhancement as the analyte, providing the best possible correction.[3][4] |
| Regulatory Preference | Highly Preferred (e.g., FDA) | Acceptable, but requires more rigorous validation | Regulatory agencies recognize that SILs provide a higher level of assurance for data accuracy and reproducibility.[6][7] |
Experimental Protocol: Quantification of Quetiapine in Human Plasma via LC-MS/MS
This protocol outlines a typical bioanalytical workflow and highlights the role of this compound.
Objective: To accurately quantify the concentration of Quetiapine in human plasma samples.
Materials:
-
Human Plasma (K2EDTA)
-
Quetiapine Fumarate Reference Standard
-
This compound Internal Standard
-
Acetonitrile (HPLC Grade)
-
Ammonium Formate (LC-MS Grade)
-
Milli-Q Water
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of Quetiapine and this compound in methanol.
-
Prepare serial dilutions of the Quetiapine stock solution to create calibration standards (e.g., 5 to 1000 ng/mL).
-
Prepare a working internal standard solution of this compound at 100 ng/mL in 50:50 acetonitrile:water.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of each plasma sample, calibrator, and QC into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound working solution to every tube (except blanks). Vortex briefly. This step is critical for ensuring that the IS is present to account for all subsequent process variability.
-
Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Carefully transfer 200 µL of the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 Column (e.g., 50 x 2.1 mm, 3 µm)
-
Mobile Phase A: 5 mM Ammonium Formate in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.7 mL/min
-
Gradient: 30% B to 90% B over 2.5 minutes, hold for 1 minute, re-equilibrate.
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Quetiapine: 384.2 > 253.1
-
Quetiapine D4: 388.2 > 257.1
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the Quetiapine MRM transition to the Quetiapine D4 MRM transition.
-
Construct a calibration curve by plotting the area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of Quetiapine in unknown samples by interpolating their area ratios from the calibration curve.
-
Bioanalytical Workflow Visualization
This diagram shows how the analyte and the stable isotope-labeled internal standard are processed together, ensuring accurate normalization.
Caption: Workflow for sample analysis using an internal standard.
Conclusion: An Unambiguous Choice for Data Integrity
While a structural analog may seem like a pragmatic and cost-effective choice for an internal standard, it introduces unacceptable compromises in analytical performance. The inherent differences in chemical and physical properties between an analyte and its structural analog prevent the IS from accurately tracking and correcting for variability in extraction, chromatography, and ionization.
In contrast, a stable isotope-labeled internal standard like This compound behaves virtually identically to the analyte. Its ability to co-elute and experience the same matrix effects provides unparalleled accuracy and precision.[1][2][3] For regulated bioanalysis where data integrity is non-negotiable and directly impacts drug development and patient safety, the justification is clear: this compound is the superior and essential tool for the robust quantification of Quetiapine.
References
-
Psychopharmacology Institute. Quetiapine Pharmacokinetics. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
Anonymous. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? [Link]
- DeVane, C. L., & Nemeroff, C. B. (2001). Quetiapine: preclinical studies, pharmacokinetics, drug interactions, and dosing.
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
- Spina, E., & de Leon, J. (2007). Metabolic drug interactions with newer antipsychotics: a comparative review. Basic & clinical pharmacology & toxicology, 100(1), 4-22.
- Oche, O. J., et al. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1), 1-5.
- Grimm, S. W., et al. (2006). In vitro studies on quetiapine metabolism using the substrate depletion approach with focus on drug-drug interactions.
-
U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]
- Rezaei, M., et al. (2018). Quetiapine Fumarate Syntheses and Its Determination Methods in the Pharmaceutical Dosage Forms, Human Plasma and Urine by RP. Chemical Methodologies, 2(2), 142-153.
- Wang, L., et al. (2025). Evaluation the inhibitory effect of nicardipine on the metabolism of quetiapine. Frontiers in Pharmacology.
- Reddy, G. R., et al. (2008).
- Kandula, V. R. (n.d.). FORMAL SYNTHESIS OF QUETIAPINE: AN ANTIPSYCHOTIC DRUG. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 331-337.
- Reddy, G. R., et al. (2008). Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate.
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]
- Ji, Q. C., et al. (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 5. texilajournal.com [texilajournal.com]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Guide to Comparative Pharmacokinetic Analysis of Quetiapine Leveraging a Deuterated Internal Standard
This guide provides an in-depth technical overview of designing and executing pharmacokinetic (PK) studies for the atypical antipsychotic, quetiapine. It emphasizes the rationale and methodology behind using a stable isotope-labeled internal standard, specifically "Quetiapine D4 Fumarate," to ensure the generation of robust, reliable, and defensible bioanalytical data. This document is intended for researchers, bioanalytical chemists, and drug development professionals seeking to establish best practices for the pharmacokinetic evaluation of quetiapine.
Introduction: The Pursuit of Precision in Quetiapine Bioanalysis
Quetiapine is a widely prescribed dibenzothiazepine derivative for the treatment of various psychotic disorders.[1] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to optimizing dosing regimens and ensuring patient safety.[2] Pharmacokinetic studies, which characterize the journey of a drug through the body over time, are therefore a cornerstone of its clinical development and therapeutic monitoring.
The accuracy of any PK study hinges on the bioanalytical method used to quantify the drug in complex biological matrices like blood plasma. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the industry's gold standard for this purpose due to its high sensitivity and selectivity.[3] However, the journey from blood sample to concentration data is fraught with potential variability arising from sample preparation, instrument performance, and matrix effects.[4] To counteract this, an internal standard (IS) is incorporated into the analytical workflow. The ideal IS is a compound that behaves identically to the analyte of interest throughout the entire analytical process. For this, stable isotope-labeled (SIL) internal standards, such as deuterated analogs, are unparalleled.[5]
This guide will explore the use of this compound not as a therapeutic competitor to quetiapine, but as the critical analytical tool that enables its precise quantification. A direct comparison of their pharmacokinetic profiles is not a standard study design, as their physiological behavior is expected to be virtually identical—the very property that makes the deuterated form a perfect internal standard.[6][7] Instead, we will compare the methodological outcomes of using a SIL-IS versus other approaches and provide a comprehensive protocol for a robust quetiapine PK study.
Part 1: The Foundational Role of a Deuterated Internal Standard
In LC-MS/MS analysis, quantification is based on the ratio of the analyte's signal response to the internal standard's signal response. For this ratio to be meaningful and consistent, the IS must perfectly track the analyte through every step.
Causality Behind Using this compound:
-
Physicochemical Similarity: Replacing hydrogen atoms with deuterium results in a negligible change in the molecule's chemical properties. Therefore, this compound and quetiapine exhibit nearly identical extraction efficiencies, chromatographic retention times, and ionization responses in the mass spectrometer.[7]
-
Co-elution: The analyte and the SIL-IS co-elute from the HPLC column, meaning they enter the mass spectrometer at the same time. This is critical because it ensures that both compounds experience the same matrix-induced ion suppression or enhancement at the exact moment of detection, allowing the IS to effectively normalize these effects.[4][6]
-
Mass Distinguishability: Despite their chemical similarity, the mass difference between the deuterated and non-deuterated forms is easily resolved by the mass spectrometer, allowing for simultaneous but distinct detection.
The diagram below illustrates this principle. Both the analyte (Quetiapine) and the internal standard (Quetiapine D4) experience a loss during sample preparation and a matrix effect during ionization. However, because these effects are identical for both compounds, their peak area ratio remains constant, leading to an accurate final concentration measurement.
Caption: The principle of a stable isotope-labeled internal standard.
Part 2: A Validated Protocol for a Quetiapine Pharmacokinetic Study
This section details a self-validating experimental workflow for determining the pharmacokinetic profile of quetiapine in plasma using this compound as the internal standard.
Experimental Protocol: Quetiapine Bioanalysis by LC-MS/MS
1. Preparation of Stock and Working Solutions
-
Rationale: Accurate initial weighing and dilution are fundamental to the accuracy of the entire assay. High-purity solvents prevent interference.
-
Protocol:
- Prepare a 1 mg/mL primary stock solution of Quetiapine Fumarate in methanol.
- Prepare a 1 mg/mL primary stock solution of this compound (IS) in methanol.
- From the quetiapine stock, prepare a series of working solutions to be spiked into blank plasma to create calibration standards (e.g., covering a range of 1 to 1500 ng/mL).[8]
- From the IS stock, prepare a working solution (e.g., 100 ng/mL) in methanol. This solution will be added to all samples.[6]
2. Sample Preparation (Protein Precipitation)
-
Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteinaceous macromolecules from plasma, which would otherwise interfere with the analysis. Acetonitrile is a common and efficient precipitation agent.[9]
-
Protocol:
- Aliquot 100 µL of each study sample, calibration standard, and quality control (QC) sample into a 1.5 mL microcentrifuge tube.
- Add 20 µL of the IS working solution (e.g., 100 ng/mL Quetiapine D4) to every tube except for blank plasma blanks. Vortex briefly.
- Add 300 µL of ice-cold acetonitrile to each tube.
- Vortex vigorously for 1 minute to ensure complete protein precipitation.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean autosampler vial for analysis.
3. LC-MS/MS Instrumental Analysis
-
Rationale: Reversed-phase chromatography is used to separate quetiapine from other endogenous plasma components. A gradient elution ensures good peak shape and resolution. Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the IS.[8]
-
Protocol:
- HPLC System: Standard HPLC system.
- Column: C18 column (e.g., 50 mm × 2.1 mm, 3.5 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: Triple quadrupole mass spectrometer with a positive electrospray ionization (ESI) source.
- MRM Transitions:
-
Quetiapine: m/z 384.1 → 253.1[8]
-
Quetiapine D4: m/z 388.1 → 257.1 (Note: exact transition will depend on the position of the deuterium labels).
4. Data Processing and Pharmacokinetic Analysis
-
Rationale: The instrument software integrates the peak areas for both MRM transitions. A calibration curve is constructed by plotting the peak area ratio (Quetiapine/Quetiapine D4) against the nominal concentration of the calibration standards. The concentrations of the unknown study samples are then interpolated from this curve.
-
Protocol:
- Generate a calibration curve using a weighted (1/x²) linear regression. The curve must have a correlation coefficient (r²) of >0.99.
- Calculate the concentration of quetiapine in all study samples and QCs. The accuracy of the QCs must be within ±15% of their nominal value.
- Use the resulting concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software.
The entire workflow, from animal dosing to final data, is visualized below.
Caption: End-to-end workflow for a preclinical pharmacokinetic study.
Part 3: Comparative Data and Interpretation
While a direct PK comparison of quetiapine and its D4 analog is not performed, we can present two highly relevant comparisons for the intended audience: the superiority of a deuterated IS and the distinct PK profiles of different quetiapine formulations.
Comparison 1: Choice of Internal Standard
The choice of internal standard is a critical decision in method development. The following table compares a stable isotope-labeled IS with a structural analog IS, demonstrating the clear advantages of the former.
| Parameter | Deuterated Internal Standard (e.g., Quetiapine D4) | Structural Analog Internal Standard (e.g., Clozapine) | Rationale for Superiority of Deuterated IS |
| Chromatographic Behavior | Co-elutes with the analyte | May have a different retention time | Co-elution ensures both analyte and IS experience the same matrix effects at the same time.[6] |
| Matrix Effect Compensation | Excellent | Variable; may not track the analyte perfectly | The ratio of analyte to IS remains constant even with significant ion suppression/enhancement.[4] |
| Extraction Recovery | Virtually identical to the analyte | May differ from the analyte | Ensures that sample preparation variability is accurately normalized. |
| Regulatory Acceptance | Gold standard; preferred by agencies like the EMA | Acceptable, but requires more extensive validation and justification | Regulatory bodies recognize the superior reliability of data generated using a SIL-IS.[4][5] |
| Method Development Time | Typically faster | Can be prolonged due to challenges in finding an analog that tracks well | The inherent reliability of a SIL-IS often reduces the time spent on troubleshooting validation issues.[4] |
Comparison 2: Pharmacokinetics of Quetiapine Formulations
To provide context on how PK parameters are presented and compared in a real-world scenario, the table below summarizes typical pharmacokinetic data for quetiapine's immediate-release (IR) and extended-release (XR) formulations following a 300 mg dose.
| Pharmacokinetic Parameter | Quetiapine IR (150 mg twice daily) | Quetiapine XR (300 mg once daily) |
| Tmax (Time to Peak Concentration) | ~2 hours | ~5 hours |
| Cmax (Peak Plasma Concentration) | ~568 ng/mL | ~495 ng/mL |
| AUC₀₋₂₄ (Area Under the Curve) | Bioequivalent | Bioequivalent |
| t½ (Elimination Half-Life) | ~7 hours | ~7 hours |
Data adapted from Figueroa et al., 2009.[10]
This comparison highlights how different formulations of the same active moiety are designed to produce distinct plasma concentration profiles to optimize therapeutic effect and patient compliance.[11] The XR formulation, for instance, avoids the sharper peak of the IR formulation, which may reduce certain side effects.[12] This is the type of comparative analysis that is enabled by the robust bioanalytical method described in Part 2.
Conclusion
This guide has detailed the critical role of "this compound" not as a compound for direct pharmacokinetic comparison with quetiapine, but as an indispensable tool for enabling accurate and precise bioanalysis. By acting as a nearly perfect chemical mimic, a deuterated internal standard corrects for the inherent variability of the analytical process, from sample extraction to mass spectrometric detection. The provided protocols and comparative insights underscore that the foundation of any reliable pharmacokinetic study is a robust, validated bioanalytical method. For quetiapine, the use of a stable isotope-labeled internal standard is not merely a recommendation but a requisite for generating high-quality, defensible data suitable for regulatory submission and informed clinical decision-making.
References
-
Borges, V. T., de-Oliveira, A. C. A. X., & Moreno, R. A. (2020). Quality by design applied to olanzapine and quetiapine LC-MS/MS bioanalysis. Journal of Chromatographic Science, 58(7), 625–633. [Link]
-
Davis, P. C., et al. (2010). Development and validation of an LC–MS/MS method for the determination of quetiapine and four related metabolites in human plasma. Journal of Chromatography B, 878(13-14), 973-980. [Link]
-
Ma, J., et al. (2012). Validated LC–MS-MS Method for the Determination of Quetiapine in Human Plasma: Application to a Pharmacokinetic Study. Journal of Chromatographic Science, 50(7), 614–620. [Link]
-
DeVane, C. L., & Nemeroff, C. B. (2001). Clinical Pharmacokinetics of Quetiapine. Semantic Scholar. [Link]
-
Zhou, Y., et al. (2024). Insights into the population pharmacokinetics and pharmacodynamics of quetiapine: a systematic review. Acta Pharmacologica Sinica, 45(1), 221-233. [Link]
-
Nemeroff, C. B., et al. (2002). Quetiapine: preclinical studies, pharmacokinetics, drug interactions, and dosing. The Journal of Clinical Psychiatry, 63 Suppl 13, 5-11. [Link]
-
Li, P., et al. (2019). A rapid LC-MS/MS method for simultaneous determination of quetiapine and duloxetine in rat plasma and its application to pharmacokinetic interaction study. Journal of Food and Drug Analysis, 27(1), 236-244. [Link]
-
Ganesan, S., et al. (2025). A Review of Pharmacokinetic and Pharmacodynamic Properties of Quetiapine IR and XR: Insights and Clinical Practice Implications. Cureus, 17(6), e72134. [Link]
-
Nemeroff, C. B., et al. (2002). Quetiapine: Preclinical Studies, Pharmacokinetics, Drug Interactions, and Dosing. Psychiatrist.com. [Link]
-
Figueroa, C., et al. (2009). Pharmacokinetic profiles of extended release quetiapine fumarate compared with quetiapine immediate release. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 33(2), 199–204. [Link]
-
KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. KCAS Bioanalytical & Biomarker Services. [Link]
-
Riedel, M., et al. (2013). Use of quetiapine XR and quetiapine IR in clinical practice for hospitalized patients with schizophrenia: a retrospective study. Therapeutic Advances in Psychopharmacology, 3(3), 133-142. [Link]
-
Flanagan, R. J., et al. (2013). Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 72, 219-226. [Link]
-
DeVane, C. L. (2001). Clinical pharmacokinetics of quetiapine: an atypical antipsychotic. Clinical Pharmacokinetics, 40(7), 509–522. [Link]
-
Mirowska-Guzel, D., et al. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? Journal of Pharmaceutical and Biomedical Analysis, 132, 113-119. [Link]
-
Anonymous. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Netinbag. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]
-
Davis, P. C., et al. (2010). Development and validation of an LC-MS/MS method for the determination of quetiapine and four related metabolites in human plasma. Journal of Chromatography B, 878(13-14), 973-980. [Link]
Sources
- 1. Quetiapine: preclinical studies, pharmacokinetics, drug interactions, and dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of quetiapine: an atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quality by design applied to olanzapine and quetiapine LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 8. scispace.com [scispace.com]
- 9. jfda-online.com [jfda-online.com]
- 10. Pharmacokinetic profiles of extended release quetiapine fumarate compared with quetiapine immediate release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Review of Pharmacokinetic and Pharmacodynamic Properties of Quetiapine IR and XR: Insights and Clinical Practice Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of quetiapine XR and quetiapine IR in clinical practice for hospitalized patients with schizophrenia: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Chromatographic Behavior of Deuterated Quetiapine
An Objective Comparison and Methodological Deep Dive
Introduction: The Subtle Influence of a Single Neutron
In the realm of quantitative bioanalysis, particularly in pharmacokinetic and therapeutic drug monitoring (TDM) studies, stable isotope-labeled internal standards are the gold standard. Their utility hinges on the assumption that they are chemically identical to the analyte, co-eluting and exhibiting identical ionization efficiency in mass spectrometry, thereby perfectly compensating for variations in sample preparation and instrument response. However, the substitution of hydrogen with its heavier isotope, deuterium, introduces subtle physicochemical differences that can, and often do, lead to chromatographic separation from the unlabeled analyte. This phenomenon is known as the Chromatographic Deuterium Isotope Effect (CDE).
This guide provides an in-depth evaluation of the impact of deuterium labeling on the chromatographic behavior of Quetiapine, an atypical antipsychotic medication. We will move beyond a simple statement of the effect and delve into the underlying physicochemical principles, present a robust experimental protocol for its characterization, and provide clear, actionable data to inform method development for researchers, scientists, and drug development professionals. The focus is not merely on observing the effect but on understanding and controlling it within the rigorous framework of validated analytical procedures.[1][2][3]
The Theoretical Basis: Why Do Deuterated Compounds Separate?
The separation of isotopologues like Quetiapine and Quetiapine-d8 in reversed-phase liquid chromatography (RPLC) is a manifestation of the kinetic isotope effect (KIE).[4][5] While the term "kinetic" often implies a chemical reaction, in chromatography, it relates to the dynamic equilibrium of the analyte partitioning between the mobile and stationary phases.
The core of the effect lies in the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is slightly shorter and stronger, possessing a lower zero-point energy. This seemingly minor difference has a tangible impact on intermolecular interactions:
-
Van der Waals Forces: C-H bonds are more polarizable than C-D bonds. In RPLC, where separation is driven by hydrophobic interactions with a non-polar stationary phase (like C18), the stronger instantaneous dipole-induced dipole (van der Waals) interactions of the C-H bonds in unlabeled Quetiapine lead to a slightly greater affinity for the stationary phase.
-
Resulting Elution Pattern: Consequently, the deuterated analogue, Quetiapine-d8, with its less polarizable C-D bonds, interacts more weakly with the stationary phase and is expected to spend more time in the mobile phase, resulting in a slightly earlier elution.[6][7][8] This is often referred to as an "inverse isotope effect" in the context of RPLC retention.[6]
Understanding this principle is paramount for robust method development, as a significant retention time shift between the analyte and its deuterated internal standard can expose them to different regions of matrix effects during elution, potentially compromising quantitation accuracy.[9]
Experimental Design: A Comparative Study
To empirically evaluate the CDE for Quetiapine, a comparative study was designed using a state-of-the-art Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a UV detector. The methodology is designed to be self-validating by incorporating system suitability criteria as mandated by international guidelines.[10][11]
Materials & Reagents
-
Analytes: Quetiapine Fumarate reference standard (≥99.5% purity), Quetiapine-d8 reference standard (≥99.5% purity, isotopic purity >98%).
-
Solvents: HPLC-grade acetonitrile and methanol, Milli-Q or equivalent purified water.
-
Buffers: Formic acid (LC-MS grade).
Instrumentation
-
Chromatography System: A UHPLC system equipped with a binary pump, autosampler, and column thermostat.
-
Detector: A photodiode array (PDA) or multi-wavelength UV detector.
-
Column: A high-quality C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) was selected for its high efficiency and suitability for retaining moderately polar compounds like Quetiapine.[12][13]
Experimental Workflow Diagram
The following diagram outlines the logical flow of the experimental procedure, from initial preparation to final data analysis.
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. database.ich.org [database.ich.org]
- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. m.youtube.com [m.youtube.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Head-to-Head Comparison of Extraction Methods for Quetiapine D4 Fumarate
Introduction: The Critical Role of Sample Preparation in Quetiapine Bioanalysis
Quetiapine is a widely prescribed atypical antipsychotic agent for treating schizophrenia, bipolar disorder, and major depressive disorder.[1] Accurate quantification of quetiapine and its primary active metabolite, N-desalkylquetiapine (norquetiapine), in biological matrices like plasma is paramount for therapeutic drug monitoring (TDM) and pharmacokinetic studies.[1][2][3] Due to the low plasma concentrations typically observed, a highly sensitive and robust analytical method, usually liquid chromatography-tandem mass spectrometry (LC-MS/MS), is required.[1][4]
In such assays, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest degree of accuracy and precision. Quetiapine D4 Fumarate, a deuterated analog of the parent drug, serves this purpose. An ideal SIL-IS must co-extract with the analyte and compensate for variations during sample processing and instrumental analysis. Therefore, the selection of an optimal extraction method is not merely a procedural step but the very foundation of a reliable bioanalytical method.[2]
This guide provides a head-to-head comparison of the three most common extraction techniques for quetiapine from plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). We will delve into the mechanistic principles, provide field-proven protocols, and offer data-driven insights to guide researchers in selecting the most appropriate method for their specific analytical needs.
Protein Precipitation (PPT): The High-Throughput Workhorse
Protein Precipitation is fundamentally a crude but effective method to rapidly remove the bulk of proteinaceous material from a biological sample.[5] The underlying principle involves the addition of a water-miscible organic solvent or a strong acid, which disrupts the hydration sphere around protein molecules, leading to their denaturation and aggregation.[5][6]
Causality Behind the Method: The choice of acetonitrile as the precipitating agent is deliberate; it efficiently denatures proteins while ensuring that quetiapine, a compound with good organic solubility, remains in the resulting supernatant.[4][7] This method's primary appeal is its simplicity and speed, making it highly amenable to high-throughput screening environments where hundreds or thousands of samples must be processed daily.[7]
However, this speed comes at the cost of selectivity. While proteins are removed, many other endogenous components, such as phospholipids, remain in the supernatant. These components are notorious for causing significant matrix effects, particularly ion suppression in the electrospray ionization (ESI) source of a mass spectrometer, which can compromise assay sensitivity and reproducibility.[1][7]
Experimental Protocol: Protein Precipitation
-
Sample Aliquoting: Pipette 100 µL of the plasma sample (containing this compound as the internal standard) into a 1.5 mL microcentrifuge tube.[1]
-
Solvent Addition: Add 300 µL of ice-cold acetonitrile.[1] The 3:1 ratio of solvent to sample is critical for ensuring complete protein precipitation.
-
Precipitation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein denaturation.[6]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 12,000-15,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[4][6]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate, avoiding disturbance of the protein pellet.[1]
-
Analysis: Inject an aliquot of the supernatant directly into the LC-MS/MS system. Alternatively, for increased sensitivity, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of mobile phase.
PPT Workflow Diagram
Caption: A streamlined workflow for Protein Precipitation (PPT).
Liquid-Liquid Extraction (LLE): The Balanced Approach
LLE offers a significant step up in extract cleanliness compared to PPT.[6][7] This technique operates on the principle of differential solubility, partitioning the analyte of interest from the aqueous sample matrix into an immiscible organic solvent.[8][9]
Causality Behind the Method: The success of LLE hinges on controlling the ionization state of the target molecule. Quetiapine is a basic compound.[7] By adjusting the pH of the plasma sample to an alkaline value (e.g., pH 10), we deprotonate the amine functional groups, converting the molecule into its neutral, uncharged form.[6][7] This uncharged state makes it significantly more soluble in a non-polar organic solvent, such as tert-butyl methyl ether (TBME) or diethyl ether, than in the aqueous plasma.[6][8][9] This targeted partitioning leaves behind many water-soluble endogenous interferences, resulting in a much cleaner extract and consequently, reduced matrix effects and improved assay sensitivity.[7][8]
Experimental Protocol: Liquid-Liquid Extraction
-
Sample Aliquoting: Pipette 500 µL of the plasma sample into a 2 mL microcentrifuge tube.[6][8]
-
pH Adjustment: Add an appropriate volume of a basic solution (e.g., 70 µL of 1 M ammonium hydroxide) to adjust the sample pH to approximately 10.[6][8]
-
Solvent Addition: Add 1000 µL of an appropriate immiscible organic solvent (e.g., tert-butyl methyl ether).[6][8]
-
Extraction: Vortex the mixture vigorously for 3 minutes to maximize the surface area between the two phases and facilitate the extraction of quetiapine into the organic layer.[8]
-
Phase Separation: Centrifuge at 12,000 rpm for 10 minutes to achieve a clean separation of the aqueous and organic layers.[6][8]
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube, being careful not to disturb the aqueous layer or the protein interface.[6]
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[6]
-
Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
LLE Workflow Diagram
Caption: The multi-step workflow for Liquid-Liquid Extraction (LLE).
Solid-Phase Extraction (SPE): The Gold Standard for Purity
SPE is the most selective and powerful of the three techniques, capable of producing the cleanest extracts and thus minimizing matrix effects to the greatest extent.[1][7] It functions like a miniaturized form of column chromatography, using a solid sorbent packed into a cartridge or well plate to selectively retain the analyte from the sample matrix.[10][11][12]
Causality Behind the Method: For a basic compound like quetiapine, a reversed-phase sorbent (e.g., C8 or C18) is commonly employed.[7][13] The process involves a series of carefully chosen steps:
-
Conditioning: The sorbent is wetted first with methanol and then with water. This solvates the bonded alkyl chains, preparing them to interact with the analyte from the aqueous sample.[1]
-
Sample Loading: The pre-treated plasma sample is passed through the sorbent. Quetiapine, being relatively non-polar, adsorbs onto the hydrophobic stationary phase.
-
Washing: A polar solvent (e.g., deionized water) is passed through the cartridge. This removes highly polar, water-soluble interferences that have not been retained by the sorbent.[1]
-
Elution: A strong, non-polar organic solvent (e.g., methanol or a mobile phase mixture) is used to disrupt the hydrophobic interaction between quetiapine and the sorbent, eluting the purified analyte for collection.[1]
This multi-step, selective process results in superior extract purity and allows for significant analyte concentration, often leading to the lowest limits of quantification (LLOQs).[10]
Experimental Protocol: Solid-Phase Extraction
-
Sorbent Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.[1] Do not allow the sorbent bed to go dry.
-
Sample Loading: Load the pre-treated plasma sample (e.g., 0.5 mL) onto the conditioned cartridge.[1]
-
Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences.[1]
-
Drying: Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove any remaining water, which could interfere with elution.[1]
-
Elution: Elute quetiapine and its deuterated internal standard from the cartridge with an appropriate volume (e.g., 200-500 µL) of the elution solvent (e.g., mobile phase or methanol).[1]
-
Analysis: Inject an aliquot of the eluate directly into the LC-MS/MS system.
SPE Workflow Diagram
Caption: The systematic workflow for Solid-Phase Extraction (SPE).
Quantitative and Qualitative Head-to-Head Comparison
The choice of extraction method is a critical decision that balances the need for sample cleanliness and sensitivity against considerations of throughput, cost, and complexity. The following table summarizes the performance characteristics of each technique.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity / Cleanliness | Low. Prone to co-extraction of phospholipids and other endogenous components.[1][7] | Moderate. Removes many polar interferences but may still co-extract some lipophilic compounds.[6][7] | High. The most selective method, providing the cleanest extracts.[1][7] |
| Matrix Effect | High. Significant ion suppression is a common issue.[1][7] | Moderate. Significantly reduced compared to PPT.[7] | Low. Minimal matrix effects due to high extract purity.[1][7] |
| Recovery | Generally high, but can be variable. | Good to excellent, but dependent on pH and solvent choice.[8] | High and reproducible. A mean recovery of 92% has been reported.[13] |
| Sensitivity (LOD/LOQ) | Acceptable. Can be limited by matrix effects. | Good. Limits of detection (LOD) as low as 0.25 ng/mL have been achieved.[8][9] | Excellent. The ability to concentrate the sample often yields the lowest detection limits.[3] |
| Throughput & Speed | High. Fastest and simplest method, ideal for automation.[7] | Moderate. More steps involved (vortexing, evaporation, reconstitution). | Low. Most time-consuming and labor-intensive method. |
| Complexity & Cost | Low. Requires basic lab equipment and inexpensive solvents. | Moderate. Requires careful pH control and solvent handling. | High. Requires specialized cartridges/plates and often vacuum manifolds or positive pressure processors. |
| Typical Application | High-throughput screening, non-GLP discovery studies.[6][7] | Regulated bioanalysis, pharmacokinetic studies where good sensitivity is required. | Method validation, regulated bioanalysis requiring the highest sensitivity and accuracy. |
Conclusion and Recommendations
There is no single "best" extraction method for this compound; the optimal choice is dictated by the specific goals of the analysis.
-
Protein Precipitation (PPT) is the method of choice for high-throughput applications where speed is paramount and a slightly higher limit of quantification is acceptable.[6] Its simplicity is its greatest strength, but one must be prepared to contend with potential matrix effects during LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE) represents a robust middle ground. It provides a substantially cleaner extract than PPT, leading to better sensitivity and reliability, making it well-suited for many pharmacokinetic and regulated bioanalysis studies.[6][7] The additional steps are often a worthwhile trade-off for the improved data quality.
-
Solid-Phase Extraction (SPE) is the gold standard for assays demanding the highest level of sensitivity, selectivity, and accuracy.[1][7] While it is the most complex and resource-intensive method, it delivers the cleanest extracts, minimizes matrix effects, and provides the most reliable quantitative data, making it the preferred choice for pivotal clinical trials and demanding bioanalytical challenges.
Ultimately, the Senior Application Scientist must weigh the required analytical performance against the available resources. For a robust, validated bioanalytical method for quetiapine, both LLE and SPE are superior choices over PPT. The final decision between LLE and SPE will depend on the required lower limit of quantification and the laboratory's capacity for handling the more complex SPE workflow.
References
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Quetiapine Analysis in Plasma. Benchchem.
- BenchChem Technical Support Team. (2025).
- Cayman Chemical. (2023). Quetiapine (hemifumarate)
- Chao, Y.-S., et al. (2022). Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking. Journal of Food and Drug Analysis.
- Fan, L., et al. (2021). Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring. Taylor & Francis Online.
- Journal of Food and Drug Analysis. (2022). Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking. Journal of Food and Drug Analysis.
- Mandrioli, R., et al. (2002). HPLC analysis of the novel antipsychotic drug quetiapine in human plasma. Journal of Pharmaceutical and Biomedical Analysis.
- ResearchGate. (2021). Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking.
- Singh, S., & Gautam, B. (2018). Development and Validation of Analytical Method for Simultaneous Estimation of Quetiapine and Quetiapine Fumarate in Human Plasm. Indo Global Journal of Pharmaceutical Sciences.
- BenchChem Technical Support Team. (2025).
- Zhang, G., Terry Jr, A. V., & Bartlett, M. G. (2008). Bioanalytical methods for the determination of antipsychotic drugs.
- AxisPharm. (2024).
- Slideshare. (n.d.). solid phase extraction method.pptx. Slideshare.
- Piramal Healthcare. (n.d.).
- GUNTI SHASHIKANTH. (n.d.). Solid - Phase Extraction. Slideshare.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iglobaljournal.com [iglobaljournal.com]
- 3. Bioanalytical methods for the determination of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Protein Precipitation Technical Guide | AxisPharm [axispharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Determination of quetiapine and its metabolites in plasma by field-enh" by Tai-Ling Liu, Li-Shan Fang et al. [jfda-online.com]
- 10. solid phase extraction method.pptx [slideshare.net]
- 11. solid phase extraction and application | PPTX [slideshare.net]
- 12. Solid - Phase Extraction By GUNTI SHASHIKANTH | PPTX [slideshare.net]
- 13. HPLC analysis of the novel antipsychotic drug quetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of Quetiapine D4 Fumarate
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Quetiapine D4 Fumarate, a deuterated analogue of an atypical antipsychotic agent commonly used in research and development settings. As laboratory professionals, our responsibility extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its final disposition. Adherence to these protocols is essential not only for laboratory safety but also for environmental stewardship and regulatory compliance.
The core principle underpinning these procedures is risk mitigation. Quetiapine, while not classified as a federally controlled substance by the DEA, presents distinct health and environmental hazards that mandate a disposal pathway far more rigorous than standard refuse.[1][2][3] This guide is structured to provide a clear, logical workflow from initial waste generation to final removal, ensuring every step is grounded in established safety and environmental science.
Part 1: Hazard Assessment and Regulatory Classification
Before any handling or disposal, a thorough understanding of the compound's characteristics is paramount. This compound should be handled with the same precautions as its non-deuterated parent compound.
Health and Environmental Hazards: According to Safety Data Sheets (SDS), Quetiapine Fumarate is classified with the following hazards:
-
May cause drowsiness or dizziness [1]
-
Harmful or Very Toxic to aquatic life with long-lasting effects [1][2][3]
The last point is of critical importance. The compound's ecotoxicity is the primary driver for its specialized disposal requirements. Releasing even small quantities into the sanitary sewer system can disrupt aquatic ecosystems.[5][6][7] Consequently, under no circumstances should this compound or its solutions be disposed of down the drain .[8][9][10]
Regulatory Status:
-
EPA Classification: Quetiapine is not typically found on the EPA's P- or U-lists of acute hazardous wastes.[8][11] Unless it exhibits a specific characteristic of hazardous waste (e.g., ignitability, corrosivity, reactivity, or toxicity as defined by TCLP), it is managed as non-RCRA pharmaceutical waste .[12][13] This is a crucial distinction; while not federally regulated as "hazardous," the term "non-hazardous" can be misleading as it still poses significant environmental risks and requires proper disposal.[5][12]
-
DEA Classification: Quetiapine Fumarate is not a DEA-scheduled controlled substance.[14][15][16] Therefore, the stringent documentation and disposal protocols associated with controlled substances, such as DEA Form 41, are not applicable.[17][18]
Part 2: Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures that this compound waste is handled safely from the point of generation to its final destruction.
Step 1: Utilize Appropriate Personal Protective Equipment (PPE) Before handling the compound in solid or solution form, ensure proper PPE is worn. This is a non-negotiable first line of defense against accidental exposure.
-
Eye Protection: Wear safety glasses with side shields or goggles.[4][19] This is to prevent eye irritation from airborne powder.[1]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: For handling bulk powder or in situations where dust generation is unavoidable, a respirator (e.g., N95 or higher) should be used within a fume hood or ventilated enclosure.[1][20]
Step 2: Segregate the Waste Stream This is the most critical step in ensuring compliant disposal. Improper segregation can contaminate other waste streams and lead to regulatory violations.
-
This compound waste must be kept separate from regular trash, biohazardous waste, sharps, and RCRA-hazardous chemical waste (e.g., solvents, acids).[13][21]
-
Establish a dedicated waste container specifically for non-RCRA pharmaceutical waste.[12]
Step 3: Use Designated Waste Containers The integrity of the waste stream begins with the container.
-
Use a dedicated, leak-proof container with a secure, tight-fitting lid.[13][21][22]
-
For labs generating significant pharmaceutical waste, these containers are often color-coded; white with blue lids is a common industry standard for non-RCRA pharma waste destined for incineration.[12]
-
Ensure the container material is compatible with the waste. A high-density polyethylene (HDPE) container is suitable for solid quetiapine waste.
Step 4: Label the Container Correctly Proper labeling prevents ambiguity and ensures safe handling by all personnel, including environmental health and safety (EHS) staff and waste vendors.
-
The label must clearly state: "Pharmaceutical Waste for Incineration ".
-
List the primary contents, e.g., "This compound Waste ".
-
Indicate the date when waste was first added to the container.[21]
-
Do not use abbreviations or chemical formulas.
Step 5: Store Waste Securely Pending pickup, the waste container must be stored safely.
-
Store the container in a secure, designated area that is inaccessible to unauthorized individuals.[21]
-
Keep the container closed at all times except when adding waste.[22]
-
Do not store it near sinks or floor drains.[23]
Step 6: Arrange for Final Disposal The only acceptable final disposal method for this compound is high-temperature incineration.
-
This service must be performed by a licensed and reputable hazardous waste or pharmaceutical waste management company.[13][14] These vendors provide a chain of custody and ensure the waste is transported and destroyed in compliance with all federal, state, and local regulations.[14]
-
The recommended method is a chemical incinerator equipped with an afterburner and scrubber to handle any potential harmful emissions.[1]
Part 3: Managing Spills and Contaminated Materials
Accidents happen, and a clear plan for managing spills is essential.
Spill Cleanup Protocol:
-
Secure the Area: Alert others in the vicinity and restrict access.
-
Don PPE: Wear the PPE detailed in Part 2, including respiratory protection.[1]
-
Contain the Spill: For solid powder, carefully collect the material without creating dust.[1][20] A damp cloth or a vacuum with a HEPA filter can be used.[20]
-
Clean the Area: Decontaminate the spill surface with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (wipes, contaminated gloves, etc.) must be placed into the designated this compound waste container for incineration.
Disposal of Contaminated Labware: Disposable items that come into direct contact with this compound (e.g., weigh boats, pipette tips, contaminated gloves) are also considered pharmaceutical waste. They must be disposed of in the same segregated waste container, not in the regular or biohazardous trash.
Part 4: Data Summary & Disposal Workflow
For quick reference, the key operational parameters are summarized below.
Table 1: this compound Disposal Parameters
| Parameter | Specification | Rationale |
| Waste Category | Non-RCRA Pharmaceutical Waste | Not a DEA controlled substance or EPA P/U-listed, but has significant environmental toxicity.[5][12][13] |
| Required PPE | Safety glasses, nitrile gloves, lab coat, respirator (for dust). | Protects against eye irritation, skin contact, and inhalation of harmful powder.[1][4] |
| Container Type | Sealed, leak-proof, clearly labeled "For Incineration". | Prevents spillage and ensures proper routing to a certified disposal facility.[12][21] |
| Disposal Method | High-Temperature Incineration via a licensed vendor. | The only method that reliably destroys the active compound, preventing its release into the environment.[1][12] |
| Prohibited Actions | DO NOT dispose in regular trash, biohazard bags, or down the drain. | Prevents environmental contamination and ensures regulatory compliance.[5][8][9] |
Disposal Decision Workflow
The following diagram illustrates the logical pathway for correctly classifying and disposing of this compound waste.
Caption: this compound Disposal Decision Pathway.
By implementing this structured approach, your laboratory can ensure the safe, responsible, and compliant disposal of this compound, upholding the highest standards of scientific integrity and environmental protection. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to confirm that these procedures align with local and state regulations.
References
-
Non-hazardous Pharmaceutical Waste Disposal. (2023, March 20). TriHaz Solutions. [Link]
-
Hazardous vs. Non-Hazardous Pharmaceutical Waste: Understanding the Differences and Proper Disposal Methods. OnSite Waste Technologies. [Link]
-
Medical & Pharmaceutical Waste Disposal for Research Labs. Easy RX Cycle. [Link]
-
What Is Non-Hazardous Pharmaceutical Waste (& What to Do With It). US Bio-Clean. [Link]
-
DEA Pharmaceutical Disposal Regulations. Rx Destroyer. [Link]
-
Types of Pharmaceutical Waste and How to Dispose of Them. VLS Environmental Solutions. [Link]
-
Learning Non-Hazardous Pharma Waste: Guide for Healthcare Facilities. (2025, May 25). Easy RX Cycle. [Link]
-
Quetiapine Fumarate - Safety Data Sheet. (2018, January 25). [Link]
-
Proper Disposal in Pharmaceutical Research is Extremely Important. (2022, January 20). Rx Destroyer. [Link]
-
Environmental Risk Assessment Data - Quetiapine fumarate. (2023, January 3). AstraZeneca. [Link]
-
DEA Rule on the Disposal of Controlled Substances. (2014, October 20). ASHP. [Link]
-
Pharmaceutical Waste Disposal & DEA Controlled Substance Compliance. (2025, December 26). [Link]
-
How to Properly Destroy Controlled Drugs: DEA Forms 222, 41, and COD Explained. (2025, May 25). [Link]
-
Drug Disposal Information. DEA Diversion Control Division. [Link]
-
Management of Hazardous Waste Pharmaceuticals. US EPA. [Link]
-
Chemical Waste Disposal Guidelines. [Link]
-
Updated Rules for EPA hazardous pharmaceutical waste Sewering. (2019, June 18). [Link]
-
EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. [Link]
-
Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes. University of Delaware. [Link]
-
EPA Regulations for Healthcare & Pharmaceuticals. (2025, May 20). Stericycle. [Link]
-
ENVIRONMENTAL ASSESSMENT. (2007, August 21). accessdata.fda.gov. [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University. [Link]
-
Experimental and in silico assessment of fate and effects of the antipsychotic drug quetiapine and its bio- and phototransformation products in aquatic environments. PubMed. [Link]
-
QUETIAPINE FUMARATE - SDS EU (Reach Annex II). Moehs Ibérica. [Link]
-
Pharmaceutical Waste Disposal & Management Guide for Healthcare Facilities. (2025, May 24). [Link]
-
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022, October 10). EPA. [Link]
-
Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison. [Link]
-
Properly Managing Chemical Waste in Laboratories. [Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
-
(Quetiapine fumarate) extended-release Tablets, 50 mg, 150 mg, 200. ScieGen Pharmaceuticals. [Link]
-
Chapter 20: Chemical Waste Management. University of Nevada, Reno. [Link]
-
Safety data sheet. (2024, January 25). [Link]
-
Antipsychotics as environmental pollutants: An underrated threat?. (2025, August 7). ResearchGate. [Link]
-
Antipsychotics as environmental pollutants: An underrated threat?. (2021, May 15). PubMed. [Link]
Sources
- 1. fermion.fi [fermion.fi]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. echemi.com [echemi.com]
- 5. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 6. researchgate.net [researchgate.net]
- 7. Antipsychotics as environmental pollutants: An underrated threat? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. waste360.com [waste360.com]
- 10. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 11. epa.gov [epa.gov]
- 12. usbioclean.com [usbioclean.com]
- 13. easyrxcycle.com [easyrxcycle.com]
- 14. easyrxcycle.com [easyrxcycle.com]
- 15. rxdestroyer.com [rxdestroyer.com]
- 16. medprodisposal.com [medprodisposal.com]
- 17. ashp.org [ashp.org]
- 18. easyrxcycle.com [easyrxcycle.com]
- 19. moehs.com [moehs.com]
- 20. cdn.pfizer.com [cdn.pfizer.com]
- 21. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 22. rtong.people.ust.hk [rtong.people.ust.hk]
- 23. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Navigating the Safe Handling of Quetiapine D4 Fumarate: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation by Research, Scientific, and Drug Development Professionals
In the landscape of pharmaceutical research, the meticulous handling of potent compounds is paramount to ensuring both personnel safety and data integrity. Quetiapine D4 fumarate, a deuterated analog of the atypical antipsychotic quetiapine, requires a comprehensive safety strategy due to its pharmacological activity. This guide provides essential, immediate safety and logistical information, focusing on the selection and use of personal protective equipment (PPE), as well as operational and disposal plans for this OEB 3 (Occupational Exposure Band 3) compound.
Understanding the Risk: Occupational Exposure Band 3
Quetiapine fumarate is categorized under OEB 3, signifying a substance with a moderate level of potential hazard.[1] This classification corresponds to a control exposure range of >10 µg/m³ to <100 µg/m³, necessitating specific handling protocols to minimize occupational exposure. The primary routes of exposure in a laboratory setting are inhalation of airborne particles and dermal contact. Therefore, a multi-faceted approach combining engineering controls, administrative procedures, and appropriate PPE is essential.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE is the final and critical barrier between the researcher and the potent compound. For handling this compound, the following PPE is mandatory.
Hand Protection: The First Line of Defense
Given the potential for dermal absorption, robust hand protection is non-negotiable.
-
Glove Selection: Double gloving with chemotherapy-rated nitrile gloves that meet the ASTM D6978 standard is required.[2] This standard specifically assesses the resistance of medical gloves to permeation by chemotherapy drugs, providing a higher level of assurance for handling potent compounds. While specific breakthrough time data for this compound is not publicly available, nitrile gloves generally offer good resistance to a range of chemicals.[3]
-
Donning and Doffing: Proper technique is crucial to prevent cross-contamination. Always don two pairs of gloves before handling the compound. The outer glove should be removed and disposed of immediately after handling the material or in case of a known or suspected splash. The inner glove should be removed upon leaving the immediate work area. Hands must be thoroughly washed with soap and water after removing all gloves.
-
Glove Change Frequency: Due to the absence of specific breakthrough data, a conservative approach is recommended. Outer gloves should be changed at least every 30 to 60 minutes of continuous use, or immediately if contamination is suspected.
| Glove Type | Standard | Key Considerations |
| Nitrile (Double Gloved) | ASTM D6978 | Chemotherapy-rated for handling potent compounds. Lack of specific breakthrough data for this compound necessitates frequent changes. |
Body Protection: Minimizing Dermal Exposure
-
Gowns: A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is mandatory. The gown should have long sleeves with tight-fitting elastic or knit cuffs. Reusable lab coats are not sufficient for handling OEB 3 compounds.
-
Shoe Covers: Disposable shoe covers should be worn over laboratory-dedicated footwear and removed before exiting the designated handling area.
Eye and Face Protection: Shielding from Splashes and Aerosols
-
Safety Goggles: Tightly fitting safety goggles are required to protect the eyes from splashes and airborne particles.
-
Face Shield: A full-face shield should be worn in conjunction with safety goggles, especially when there is a risk of splashes or aerosol generation, such as during weighing or solution preparation.
Respiratory Protection: Preventing Inhalation Exposure
-
Respirator: A fit-tested N95 respirator is the minimum requirement for handling this compound powder outside of a containment device. For procedures with a higher potential for aerosolization, a powered air-purifying respirator (PAPR) may be necessary.
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured workflow is critical to maintaining a safe laboratory environment.
Decontamination Protocol
Effective decontamination is crucial to prevent the accumulation of hazardous residues.
-
Surface Decontamination: At the end of each work session, all surfaces and equipment in the designated handling area must be decontaminated. A recommended procedure involves:
-
A preliminary wipe-down with a surfactant-based cleaner to remove visible powder.
-
A second wipe-down with a 70% ethanol solution.
-
A final wipe with sterile, deionized water.
-
-
Spill Management: In the event of a spill, the area should be immediately secured.
-
For small powder spills, gently cover with absorbent pads dampened with water to avoid aerosolization.
-
For liquid spills, use appropriate absorbent materials.
-
All cleanup materials must be treated as hazardous waste.
-
Disposal Plan: Managing this compound Waste
All waste generated from handling this compound must be considered hazardous.
-
Waste Segregation:
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and weighing papers should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a dedicated, sealed, and labeled hazardous waste container.
-
Sharps Waste: Needles and syringes used for handling solutions must be disposed of in a designated sharps container for hazardous materials.
-
-
Final Disposal: All hazardous waste must be disposed of through a licensed hazardous waste management company, following all institutional and local regulations. Do not dispose of this material in regular trash or down the drain.[4]
Emergency Procedures: Responding to Accidental Exposure
In the event of accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[1][5]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][5]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][5]
By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, ensuring a secure environment for groundbreaking scientific discovery.
References
- U.S. Pharmacopeial Convention. (2019). USP General Chapter <800> Hazardous Drugs—Handling in Healthcare Settings.
- Pfizer. (2012).
- Occupational Safety and Health Administration. (1990). 29 CFR 1910.
- National Institute for Occupational Safety and Health. (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016.
- Ansell. (n.d.). Chemical Resistance Guide.
- Cleanchem Laboratories. (n.d.).
- TCI Chemicals. (2019).
- TargetMol. (n.d.).
- CymitQuimica. (2013).
- OnePointe Solutions. (2019).
- ASTM International. (2019). ASTM D6978-05(2019)
- The University of Iowa. (n.d.). Spill/Emergency Planning.
- University of Minnesota. (n.d.).
- The Royal Children's Hospital Melbourne. (n.d.). Clinical Practice Guidelines: Quetiapine Poisoning.
- U.S. Environmental Protection Agency. (n.d.). Managing Pharmaceutical Waste.
- US Bio-Clean. (n.d.). How to Properly Dispose of Pharmaceutical Waste in 6 Steps.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
